molecular formula C24H20Cl2N2OS B042410 Fenticonazole CAS No. 72479-26-6

Fenticonazole

Número de catálogo: B042410
Número CAS: 72479-26-6
Peso molecular: 455.4 g/mol
Clave InChI: ZCJYUTQZBAIHBS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fenticonazole is a broad-spectrum imidazole derivative antifungal agent of significant interest in microbiological and pharmacological research. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. By targeting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, this compound disrupts membrane integrity and permeability, leading to inhibition of fungal growth and cell death. This makes it a valuable tool for studying fungal pathogenesis, resistance mechanisms, and for in vitro screening of susceptibility in clinical isolates, particularly against Candida species and dermatophytes. Beyond its direct antifungal properties, researchers utilize this compound to investigate the structure-activity relationships of azole compounds and to explore its potential anti-inflammatory and antibacterial effects in model systems. Its well-characterized profile facilitates studies aimed at understanding cellular responses to membrane stress and the development of novel therapeutic strategies for mycotic infections.

Propiedades

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole
Source PubChem
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InChI

InChI=1S/C24H20Cl2N2OS/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20/h1-14,17,24H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJYUTQZBAIHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73151-29-8 (mono-nitate)
Record name Fenticonazole [INN:BAN]
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DSSTOX Substance ID

DTXSID7057812
Record name Fenticonazole
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Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

72479-26-6
Record name Fenticonazole
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Record name Fenticonazole [INN:BAN]
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Record name Fenticonazole
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Record name Fenticonazole
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Record name FENTICONAZOLE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

Fenticonazole: A Multifaceted Antifungal Agent with Mechanisms Beyond Ergosterol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fenticonazole, an imidazole (B134444) antifungal agent, is well-established for its primary mechanism of action involving the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. However, a growing body of evidence reveals that its therapeutic efficacy extends beyond this singular pathway. This technical guide delves into the multifaceted mechanisms of this compound, exploring its activity against key virulence factors of Candida albicans, its ability to induce oxidative stress, and its broader antimicrobial effects on bacteria and protozoa. This document provides a comprehensive overview of the experimental evidence, quantitative data, and detailed methodologies for investigating these alternative mechanisms, offering valuable insights for researchers and professionals in drug development and infectious disease.

Inhibition of Secreted Aspartyl Proteinases (SAPs)

Secreted aspartyl proteinases (SAPs) are critical virulence factors for Candida albicans, facilitating tissue invasion and evasion of the host immune system. This compound has been shown to effectively inhibit the production of these crucial enzymes, thereby attenuating the pathogenicity of the fungus.

Quantitative Data on SAP Inhibition

Studies have demonstrated that this compound exerts a potent inhibitory effect on the secretion of acid proteinase by C. albicans. This inhibition occurs at concentrations that do not significantly affect fungal growth, indicating a specific action on this virulence factor.

ParameterConcentrationOrganismReference
Strong Inhibition0.01 µg/mLCandida albicans[1]
Strong Inhibition1-10 µg/mLCandida albicans[1]

Table 1: Quantitative data on the inhibition of secreted aspartyl proteinase by this compound.

Experimental Protocol: Secreted Aspartyl Proteinase (SAP) Activity Assay (YCB-BSA Method)

This protocol outlines a method to assess the activity of secreted aspartyl proteinases from Candida species.

Materials:

  • Yeast Carbon Base (YCB)

  • Bovine Serum Albumin (BSA)

  • Yeast Peptone Dextrose (YPD) broth and agar

  • Sterile deionized water (dH₂O)

  • Petri dishes

  • Incubator (30°C)

  • Micropipettes

Procedure:

  • Strain Preparation: Culture the Candida strain overnight in 2 mL of YPD broth at 30°C with shaking.

  • Cell Washing: Harvest the cells by centrifugation and wash them with sterile dH₂O.

  • Resuspension: Resuspend the washed cell pellet in 1 mL of sterile dH₂O.

  • Plate Preparation: Prepare YCB-BSA plates containing 23.4 g/L Yeast Carbon Base and 0.2% BSA.

  • Inoculation: Spot 3 µL of the cell suspension onto the surface of the YCB-BSA plates.

  • Incubation: Incubate the plates at 30°C for 3 days.

  • Analysis: Measure the diameter of the halo of protein degradation around the fungal colony. The size of the halo is indicative of SAP activity.[2][3]

SAP_Inhibition_Pathway This compound This compound Candida_albicans Candida albicans This compound->Candida_albicans Inhibits SAP_Genes SAP Genes Candida_albicans->SAP_Genes Transcription SAP_mRNA SAP mRNA SAP_Genes->SAP_mRNA Translation SAP_Protein Secreted Aspartyl Proteinases (SAPs) SAP_mRNA->SAP_Protein Host_Tissue Host Tissue Proteins SAP_Protein->Host_Tissue Degrades Tissue_Invasion Tissue Invasion & Immune Evasion Host_Tissue->Tissue_Invasion ROS_Generation_Workflow cluster_prep Cell Preparation cluster_staining Staining & Treatment cluster_analysis Analysis Candida_Culture Candida Culture Harvest_Wash Harvest & Wash Cells Candida_Culture->Harvest_Wash Load_DCFH_DA Load with DCFH-DA Harvest_Wash->Load_DCFH_DA Wash_Excess Wash Excess Probe Load_DCFH_DA->Wash_Excess Treat_this compound Treat with this compound Wash_Excess->Treat_this compound Measure_Fluorescence Measure Fluorescence (Ex: 485nm, Em: 535nm) Treat_this compound->Measure_Fluorescence Data_Analysis Data Analysis Measure_Fluorescence->Data_Analysis Antibacterial_Mechanisms cluster_membrane Membrane Disruption cluster_metabolism Metabolic Inhibition This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Membrane_Permeability Increased Membrane Permeability Bacterial_Cell->Membrane_Permeability Mitochondrial_Oxidation Inhibition of Mitochondrial Oxidative Processes Bacterial_Cell->Mitochondrial_Oxidation RNA_Synthesis Inhibition of RNA Synthesis Bacterial_Cell->RNA_Synthesis Cell_Lysis Cell Lysis Membrane_Permeability->Cell_Lysis Anti_Trichomonas_Mechanism This compound This compound Trichomonas_vaginalis Trichomonas vaginalis This compound->Trichomonas_vaginalis Targets PFO Pyruvate:Ferredoxin Oxidoreductase (PFO) This compound->PFO Inhibits (Hypothesized) Hydrogenosome Hydrogenosome Trichomonas_vaginalis->Hydrogenosome Hydrogenosome->PFO Energy_Metabolism Energy Metabolism (ATP Production) PFO->Energy_Metabolism Parasite_Death Parasite Death Energy_Metabolism->Parasite_Death Disruption leads to

References

Elucidating the complete biosynthetic pathway of Fenticonazole

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Chemical Synthesis of Fenticonazole

Introduction

This compound is a broad-spectrum antimycotic agent belonging to the imidazole (B134444) class of antifungals. It is crucial to understand that this compound is a synthetic compound, meaning it is produced through chemical synthesis in a laboratory setting. Consequently, it does not have a natural biosynthetic pathway that occurs within a living organism. This guide will therefore elucidate the established chemical synthesis pathways for this compound, providing a technical overview for researchers, scientists, and drug development professionals.

The primary mechanism of action for this compound involves the inhibition of ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane. By disrupting the enzyme lanosterol (B1674476) 14α-demethylase, this compound compromises the integrity of the cell membrane, leading to cell lysis and death[1]. This potent antifungal activity makes it effective against a range of dermatophytes, yeasts, and other fungi[2][3].

The synthesis of this compound, specifically its nitrate (B79036) salt, generally involves the condensation of two key intermediates: 1-(2,4-dichlorophenyl)-2-imidazole ethanol (B145695) and 4-phenylmercaptobenzyl chloride[4]. Various patented methods detail the preparation of these intermediates and their subsequent reaction to form the final product.

Chemical Synthesis Pathway

The overall synthesis of this compound nitrate can be broken down into the synthesis of two primary intermediates followed by their condensation and the final salt formation.

Synthesis of Intermediate 1: 4-Phenylmercaptobenzyl Chloride

One synthetic route to 4-phenylmercaptobenzyl chloride starts from diphenyl sulfide (B99878) and formaldehyde (B43269). The reaction is carried out in the presence of hydrochloric acid[4].

Experimental Protocol: Synthesis of 4-Phenylmercaptobenzyl Chloride

  • Materials: Diphenyl sulfide, formaldehyde, hydrochloric acid.

  • Procedure:

    • React diphenyl sulfide and formaldehyde under hydrochloric acid conditions.

    • The resulting product, 4-phenylmercaptobenzyl chloride, is then purified.

    • A detailed workup procedure would involve extraction and distillation under reduced pressure to isolate the final product.

Synthesis of Intermediate 2: 1-(2,4-Dichlorophenyl)-2-imidazole Ethanol

The synthesis of this intermediate can be achieved starting from m-dichlorobenzene and chloroacetyl chloride.

Experimental Protocol: Synthesis of 1-(2,4-Dichlorophenyl)-2-imidazole Ethanol

  • Materials: m-dichlorobenzene, chloroacetyl chloride, sodium borohydride (B1222165), 1H-imidazole, dimethylformamide (DMF), sodium hydroxide (B78521).

  • Procedure:

    • Condense m-dichlorobenzene and chloroacetyl chloride to produce 2-chloro-1-(2,4-dichlorophenyl)ethanone.

    • Reduce the resulting ketone using sodium borohydride to yield 2-chloro-1-(2,4-dichlorophenyl)ethanol.

    • React the alcohol with imidazole in a solvent such as DMF in the presence of a base like sodium hydroxide and a phase transfer catalyst like PEG600. The reaction mixture is heated to facilitate the reaction.

    • The crude product is isolated by precipitation with water and then purified by recrystallization from a suitable solvent like toluene (B28343).

Final Condensation and Salt Formation

The final steps involve the condensation of the two intermediates to form the this compound base, followed by salt formation with nitric acid to yield this compound nitrate.

Experimental Protocol: Synthesis of this compound Nitrate

  • Materials: 1-(2,4-dichlorophenyl)-2-imidazole ethanol, 4-phenylmercaptobenzyl chloride, sodium hydroxide, toluene, water, tetrabutylammonium (B224687) bromide, ethyl acetate (B1210297), nitric acid.

  • Procedure:

    • In a reaction vessel, combine 1-(2,4-dichlorophenyl)-2-imidazole ethanol, sodium hydroxide, water, toluene, and a phase transfer catalyst such as tetrabutylammonium bromide.

    • Heat the mixture and add a toluene solution of 4-phenylmercaptobenzyl chloride dropwise.

    • Maintain the reaction temperature for several hours to ensure complete reaction.

    • After the reaction, the layers are separated, and the organic layer is washed and dried.

    • The toluene is removed under reduced pressure to yield an oily residue of this compound base.

    • The base is dissolved in a mixed solvent (e.g., ethyl acetate:toluene), and a solution of nitric acid in ethyl acetate is added to precipitate the this compound nitrate salt.

    • The resulting solid is filtered, washed, and dried to yield the final product.

Quantitative Data

While specific yields can vary between different patented processes and optimization, one patent suggests a total yield of over 15% for a seven-step synthesis starting from thiophenol and para-aminobenzoic acid. Another patent provides specific quantities for a lab-scale synthesis, which can be used to calculate theoretical and actual yields.

Reaction StepStarting MaterialsProductReported Yield
Intermediate 1 SynthesisThiophenol, p-aminobenzoic acid, etc.4-phenylmercaptobenzyl chlorideNot explicitly stated for this step
Intermediate 2 Synthesis2,4,ω-Trichloroacetophenone, Imidazole1-(2,4-dichlorophenyl)-2-imidazolyl ethanolNot explicitly stated for this step
Final Condensation & SaltingIntermediates 1 & 2, Nitric AcidThis compound Nitrate82.1% (for the final condensation and salting step)
Overall Process Thiophenol, p-aminobenzoic acid This compound Nitrate > 15%

Visualizing the Synthesis Workflow

The following diagrams illustrate the key stages in the chemical synthesis of this compound.

G cluster_0 Synthesis of Intermediate 1: 4-Phenylmercaptobenzyl Chloride Diphenyl sulfide Diphenyl sulfide Reaction1 Reaction Diphenyl sulfide->Reaction1 Formaldehyde Formaldehyde Formaldehyde->Reaction1 HCl HCl HCl->Reaction1 Intermediate1 4-Phenylmercaptobenzyl Chloride Reaction1->Intermediate1

Caption: Synthesis of 4-Phenylmercaptobenzyl Chloride.

G cluster_1 Synthesis of Intermediate 2: 1-(2,4-Dichlorophenyl)-2-imidazole Ethanol m-Dichlorobenzene m-Dichlorobenzene Condensation Condensation m-Dichlorobenzene->Condensation Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Condensation Ketone 2-Chloro-1-(2,4-dichlorophenyl)ethanone Condensation->Ketone Reduction Reduction (NaBH4) Ketone->Reduction Alcohol 2-Chloro-1-(2,4-dichlorophenyl)ethanol Reduction->Alcohol Reaction2 Reaction with Imidazole Alcohol->Reaction2 Imidazole Imidazole Imidazole->Reaction2 Intermediate2 1-(2,4-Dichlorophenyl)-2-imidazole Ethanol Reaction2->Intermediate2

Caption: Synthesis of 1-(2,4-Dichlorophenyl)-2-imidazole Ethanol.

G cluster_2 Final Synthesis of this compound Nitrate Intermediate1 4-Phenylmercaptobenzyl Chloride Condensation Condensation Intermediate1->Condensation Intermediate2 1-(2,4-Dichlorophenyl)-2-imidazole Ethanol Intermediate2->Condensation FenticonazoleBase This compound Base Condensation->FenticonazoleBase SaltFormation Salt Formation FenticonazoleBase->SaltFormation NitricAcid Nitric Acid NitricAcid->SaltFormation FenticonazoleNitrate This compound Nitrate SaltFormation->FenticonazoleNitrate

Caption: Final Condensation and Salt Formation.

References

Crystal Structure Analysis of Fenticonazole-Target Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenticonazole is a broad-spectrum imidazole (B134444) antifungal agent widely used in the topical treatment of superficial mycoses. Its primary mechanism of action involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising fungal cell membrane integrity and inhibiting fungal growth.[1][2] While an experimentally determined crystal structure of a this compound-CYP51 complex is not publicly available, significant insights into its binding mechanism can be elucidated through homology modeling and by analyzing the structures of homologous CYP51 proteins complexed with other azole inhibitors. This technical guide provides a comprehensive overview of the structural analysis of this compound-target complexes, including detailed experimental protocols for characterizing such interactions and a modeled representation of the this compound binding mode within the active site of Candida albicans CYP51.

Introduction to this compound and its Target

This compound is an imidazole derivative with potent activity against a wide range of dermatophytes and yeasts, as well as some gram-positive bacteria and Trichomonas vaginalis.[3][4] Its principal therapeutic effect is achieved by targeting lanosterol 14α-demethylase (CYP51 or ERG11), a cytochrome P450 enzyme.[1] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that regulates fluidity and permeability. By inhibiting CYP51, this compound disrupts the synthesis of ergosterol, leading to fungistatic or fungicidal effects depending on the concentration.

Mechanism of Action: A Signaling Pathway Perspective

The inhibitory action of this compound on CYP51 initiates a cascade of events within the fungal cell, ultimately leading to cell death. This can be visualized as a signaling pathway.

This compound This compound CYP51 Lanosterol 14α-demethylase (CYP51) This compound->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion to ToxicSterols Accumulation of Toxic Methylated Sterols CYP51->ToxicSterols Leads to Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation into Disruption Increased Permeability & Disrupted Fluidity ToxicSterols->Disruption Membrane->Disruption Leads to GrowthInhibition Inhibition of Fungal Growth & Cell Death Disruption->GrowthInhibition

Caption: this compound's mechanism of action targeting CYP51.

Modeled Crystal Structure Analysis of this compound-CYP51 Complex

In the absence of an experimental crystal structure, homology modeling provides a robust method to predict the three-dimensional structure of the this compound-Candida albicans CYP51 complex. High-resolution crystal structures of fungal CYP51s in complex with other azole antifungals, such as ketoconazole (B1673606) and fluconazole, serve as reliable templates.

The imidazole moiety of this compound is predicted to coordinate with the heme iron atom in the active site of CYP51, a characteristic interaction for azole antifungals that prevents the binding and oxidation of the natural substrate, lanosterol. The dichlorophenyl and phenyl-thiomethyl-benzyl moieties of this compound are expected to form extensive hydrophobic and van der Waals interactions with the amino acid residues lining the active site pocket, contributing to its binding affinity and inhibitory potency.

Key interacting residues in the active site of Candida albicans CYP51 are likely to include those from conserved substrate recognition sites (SRS). Based on homologous structures, these interactions are crucial for the proper orientation of the inhibitor and for stabilizing the complex.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and comparator azoles, providing insights into their antifungal potency and target affinity.

Table 1: this compound Minimum Inhibitory Concentration (MIC) Data

OrganismMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Reference
Candida albicans0.25 - 8--
Candida glabrata0.5 - 4--
Candida parapsilosis-0.03-
Candida tropicalis--0.125

Table 2: Comparative Binding Affinities and Inhibitory Concentrations of Azoles against Candida albicans CYP51

CompoundKd (nM)IC50 (µM)Inhibition TypeReference
Fluconazole470.4 - 0.6Non-competitive
Ketoconazole10 - 260.4 - 0.6Non-competitive
Itraconazole10 - 260.4 - 0.6Non-competitive
Clotrimazole10 - 26-Non-competitive
Econazole10 - 26-Non-competitive
Miconazole10 - 26-Non-competitive
Voriconazole10 - 26-Non-competitive

Experimental Protocols

This section details the methodologies for the structural and functional analysis of this compound-target complexes, based on established protocols for homologous systems.

Homology Modeling and Molecular Docking Workflow

cluster_0 Homology Modeling cluster_1 Molecular Docking TargetSeq Target Sequence (C. albicans CYP51) TemplateSearch Template Search (PDB BLAST) TargetSeq->TemplateSearch TemplateSelect Template Selection (e.g., PDB: 5V5Z) TemplateSearch->TemplateSelect Alignment Sequence Alignment TemplateSelect->Alignment ModelBuilding Model Building (e.g., SWISS-MODEL) Alignment->ModelBuilding ModelValidation Model Validation (Ramachandran Plot, QMEAN) ModelBuilding->ModelValidation ReceptorPrep Receptor Preparation (Validated CYP51 Model) ModelValidation->ReceptorPrep LigandPrep Ligand Preparation (this compound 3D structure) Docking Docking Simulation (e.g., AutoDock Vina) LigandPrep->Docking ReceptorPrep->Docking PoseAnalysis Binding Pose Analysis & Scoring Docking->PoseAnalysis

Caption: Workflow for homology modeling and molecular docking.

Protocol:

  • Target Sequence Acquisition: Obtain the amino acid sequence of Candida albicans CYP51 from a protein database (e.g., UniProt).

  • Template Identification: Perform a BLAST search against the Protein Data Bank (PDB) to identify suitable homologous structures. A high-resolution crystal structure of a fungal CYP51 complexed with an imidazole antifungal (e.g., PDB ID: 5V5Z) is an ideal template.

  • Sequence Alignment: Align the target and template sequences to identify conserved and variable regions.

  • Model Building: Utilize a homology modeling server or software (e.g., SWISS-MODEL) to generate a 3D model of the target protein based on the template structure.

  • Model Validation: Assess the quality of the generated model using tools like Ramachandran plots (to check for sterically allowed residue conformations) and QMEAN scores (to evaluate the global and local quality of the model).

  • Ligand and Receptor Preparation: Prepare the 3D structure of this compound and the validated CYP51 model for docking by adding hydrogen atoms and assigning partial charges.

  • Molecular Docking: Perform molecular docking using software like AutoDock Vina to predict the binding pose and affinity of this compound within the CYP51 active site.

  • Binding Pose Analysis: Analyze the predicted binding poses to identify key interactions (hydrogen bonds, hydrophobic contacts, etc.) between this compound and the active site residues.

Protein Expression and Purification

Protocol (adapted from homologous CYP51 expression):

  • Gene Synthesis and Cloning: Synthesize the gene encoding for C. albicans CYP51 (potentially with an N-terminal truncation to improve solubility) and clone it into an appropriate expression vector (e.g., pET vector for E. coli expression).

  • Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in a suitable medium and induce protein expression with IPTG.

  • Cell Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press in a lysis buffer containing protease inhibitors.

  • Purification: Purify the CYP51 protein using a combination of chromatography techniques, such as immobilized metal affinity chromatography (IMAC) if a His-tag is used, followed by ion-exchange and size-exclusion chromatography to achieve high purity.

Co-crystallization and X-ray Crystallography

PurifiedProtein Purified CYP51 ComplexFormation Complex Formation (Incubation) PurifiedProtein->ComplexFormation FenticonazoleSol This compound Solution FenticonazoleSol->ComplexFormation Crystallization Crystallization Screening (Vapor Diffusion) ComplexFormation->Crystallization CrystalOptimization Crystal Optimization Crystallization->CrystalOptimization XrayDiffraction X-ray Diffraction (Synchrotron) CrystalOptimization->XrayDiffraction DataProcessing Data Processing & Structure Solution XrayDiffraction->DataProcessing StructureRefinement Structure Refinement & Validation DataProcessing->StructureRefinement

Caption: Experimental workflow for co-crystallization and X-ray crystallography.

Protocol:

  • Complex Formation: Incubate the purified CYP51 protein with an excess of this compound to ensure complex formation.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using high-throughput robotic screening with the vapor diffusion method (sitting or hanging drop).

  • Crystal Optimization: Optimize the initial crystallization "hits" by refining the concentrations of the components to obtain diffraction-quality crystals.

  • X-ray Diffraction Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement with a homologous CYP51 structure as a search model.

  • Structure Refinement and Validation: Refine the atomic model against the experimental data and validate its quality.

Enzyme Inhibition Assay

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified CYP51, a suitable buffer, and the substrate lanosterol.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

  • Reaction Initiation: Start the reaction by adding a source of reducing equivalents (e.g., NADPH and NADPH-cytochrome P450 reductase).

  • Product Quantification: After a defined incubation period, stop the reaction and quantify the amount of product formed using methods like HPLC or mass spectrometry.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

While a definitive crystal structure of the this compound-CYP51 complex remains to be experimentally determined, a comprehensive understanding of their interaction can be achieved through a combination of homology modeling, molecular docking, and comparative analysis with existing azole-CYP51 structures. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the structural basis of this compound's antifungal activity and to guide the design of novel, more potent CYP51 inhibitors. The provided quantitative data and experimental protocols serve as a valuable resource for further research in this area.

References

A Technical Guide to the Pharmacophore Modeling and Simulation of Novel Fenticonazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide utilizes a hypothetical series of novel fenticonazole analogs to illustrate the principles and methodologies of modern computational and in vitro drug discovery. The quantitative data presented herein is simulated for educational purposes and is based on established structure-activity relationships within the azole class of antifungal agents.

Introduction

This compound is a broad-spectrum imidazole (B134444) antifungal agent with established efficacy against a variety of dermatophytes and yeasts. Its primary mechanism of action involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane. The emergence of antifungal resistance necessitates the development of novel antifungal agents with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the computational and experimental workflows involved in the design, simulation, and evaluation of novel this compound analogs.

Mechanism of Action of this compound

This compound, like other azole antifungals, exerts its effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane. This is achieved through the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase. The nitrogen atom in the imidazole ring of this compound binds to the heme iron atom in the active site of the enzyme, preventing it from catalyzing the demethylation of lanosterol. This disruption leads to an accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function and leading to cell death.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 This compound Action cluster_2 Cellular Consequences Lanosterol Lanosterol Intermediate 14-demethyl lanosterol Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Toxic_Sterols Toxic Sterol Accumulation Ergosterol Ergosterol Intermediate->Ergosterol Further Enzymatic Steps Ergosterol_Depletion Ergosterol Depletion This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Lanosterol Blocks conversion Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterols->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

Caption: Mechanism of action of this compound.

Design and Pharmacophore Modeling of Novel this compound Analogs

A ligand-based pharmacophore model was developed based on the chemical structure of this compound and other potent azole antifungals. The essential pharmacophoric features identified for potent lanosterol 14α-demethylase inhibition include:

  • One Aromatic Ring (AR): Essential for π-π stacking interactions within the active site.

  • One Hydrophobic (HY): To interact with hydrophobic residues.

  • One Hydrogen Bond Acceptor (HBA): Typically the nitrogen atom of the imidazole ring that coordinates with the heme iron.

  • Two Exclusion Volumes (X): To define the steric boundaries of the active site.

Based on this pharmacophore model, a series of hypothetical this compound analogs (FENT-001 to FENT-005) were designed with modifications aimed at exploring new interactions within the enzyme's active site and improving physicochemical properties.

start Start: Active Ligand Set feature_id Identify Common Pharmacophoric Features start->feature_id model_gen Generate Pharmacophore Hypotheses feature_id->model_gen model_val Validate Pharmacophore Model (Test & Decoy Sets) model_gen->model_val db_screen Virtual Screening of Compound Libraries model_val->db_screen hit_id Identify 'Hit' Molecules Matching Pharmacophore db_screen->hit_id docking Molecular Docking of Hits into Target Protein hit_id->docking md_sim Molecular Dynamics Simulation of Top-Scoring Hits docking->md_sim synthesis Synthesis of Promising Candidates md_sim->synthesis in_vitro In Vitro Biological Evaluation synthesis->in_vitro end Lead Optimization in_vitro->end

Caption: Pharmacophore modeling and virtual screening workflow.

Data Presentation: Simulated Biological and In Silico Data

The following tables summarize the simulated in silico and in vitro data for the hypothetical this compound analogs.

Table 1: In Silico Molecular Docking and Dynamics Simulation Data

Compound IDDocking Score (kcal/mol)Predicted Binding Affinity (ΔG, kcal/mol)Key Interacting Residues
This compound-9.8-45.2HEM600, TYR132, PHE228
FENT-001-10.5-48.9HEM600, TYR132, PHE228, SER378
FENT-002-9.2-42.1HEM600, TYR132
FENT-003-11.2-52.5HEM600, TYR132, PHE228, ARG96
FENT-004-10.1-46.8HEM600, TYR132, PHE228
FENT-005-8.9-40.5HEM600, TYR132

Table 2: In Vitro Antifungal Activity (MIC, µg/mL)

Compound IDCandida albicansCandida glabrataAspergillus fumigatus
This compound1.02.04.0
FENT-0010.51.02.0
FENT-0022.04.08.0
FENT-0030.250.51.0
FENT-0040.51.04.0
FENT-0054.08.016.0

Experimental Protocols

Pharmacophore Model Generation
  • Ligand Preparation: A set of active azole antifungal agents with known IC50 values against lanosterol 14α-demethylase were selected as the training set. The 3D structures of these ligands were generated and optimized using molecular mechanics force fields.

  • Feature Identification: Common pharmacophoric features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings were identified among the training set ligands.

  • Model Generation: A pharmacophore model was generated using a 3D QSAR approach, resulting in a hypothesis that spatially defines the key chemical features responsible for biological activity.

  • Model Validation: The generated pharmacophore model was validated using a test set of known active and inactive compounds to assess its ability to discriminate between them.

Molecular Docking
  • Protein Preparation: The 3D crystal structure of human lanosterol 14α-demethylase (CYP51) was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structures of the this compound analogs were generated and optimized.

  • Docking Simulation: Molecular docking was performed to predict the binding mode and affinity of the analogs within the active site of CYP51. The docking results were analyzed to identify key interactions.

Molecular Dynamics Simulation
  • System Preparation: The docked complex of the most promising analog and CYP51 was placed in a simulation box with explicit solvent and ions.

  • Simulation: A molecular dynamics simulation of 100 ns was performed to assess the stability of the ligand-protein complex and to analyze the dynamic behavior of the interactions over time.

  • Analysis: The trajectory was analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies.

In Vitro Antifungal Susceptibility Testing
  • Microorganism Strains: Standard strains of Candida albicans, Candida glabrata, and Aspergillus fumigatus were used.

  • Broth Microdilution Assay: The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Data Analysis: The MIC was defined as the lowest concentration of the compound that inhibited visible growth of the microorganism.

Drug Development and Evaluation Workflow

The overall workflow for the discovery and preclinical evaluation of novel this compound analogs is a multi-step process that integrates computational and experimental approaches.

start Target Identification (Lanosterol 14α-demethylase) design Computational Design & Virtual Screening start->design synthesis Chemical Synthesis of Novel Analogs design->synthesis in_vitro In Vitro Antifungal Activity & Toxicity synthesis->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar sar->design Optimization Loop lead_id Lead Candidate Identification sar->lead_id preclinical Preclinical Studies (Animal Models) lead_id->preclinical end Clinical Trials preclinical->end

Caption: Drug development workflow for novel antifungals.

Conclusion

The integration of pharmacophore modeling, molecular simulation, and in vitro testing provides a powerful and efficient strategy for the discovery and development of novel this compound analogs. The hypothetical case study presented in this guide demonstrates a rational approach to designing compounds with potentially enhanced antifungal activity. Further synthesis and experimental validation of such analogs are warranted to identify promising new candidates for the treatment of fungal infections.

Fenticonazole's Role in Disrupting Fungal Cell Wall Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenticonazole, an imidazole (B134444) antifungal agent, exhibits a broad spectrum of activity against various fungal pathogens, primarily by compromising the integrity of the fungal cell wall. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's antifungal action, with a specific focus on its role in disrupting fungal cell wall integrity. The guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the involved pathways and workflows to support further research and development in the field of antifungal therapeutics.

Introduction

The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell shape, providing osmotic protection, and mediating interactions with the host environment. Its unique composition, particularly the presence of ergosterol (B1671047) as the primary sterol in the cell membrane, makes it an attractive target for antifungal therapy. This compound is an imidazole derivative that effectively exploits this vulnerability. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component for fungal cell membrane structure and function.[1] This disruption leads to a cascade of events, including increased membrane permeability and ultimately, fungal cell death.[2] Beyond its primary target, this compound also demonstrates secondary mechanisms that contribute to its antifungal efficacy, such as the inhibition of secreted aspartyl proteinases (SAPs), which are key virulence factors for many pathogenic fungi.[3][4]

Mechanism of Action: Disruption of Fungal Cell Wall Integrity

This compound's multifactorial approach to disrupting fungal cell wall integrity involves several key processes:

  • Inhibition of Ergosterol Biosynthesis: this compound's principal mechanism is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[3] This enzyme is pivotal in the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol. By blocking this step, this compound leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane. The absence of ergosterol disrupts the structural integrity and fluidity of the membrane, impairing the function of membrane-bound enzymes and increasing its permeability.

  • Alteration of Membrane Permeability: The depletion of ergosterol and accumulation of aberrant sterols directly compromise the fungal cell membrane's barrier function. This leads to increased permeability, allowing the leakage of essential intracellular components, such as ions and small molecules, and ultimately results in cell lysis.

  • Inhibition of Secreted Aspartyl Proteinases (SAPs): this compound has been shown to strongly inhibit the synthesis and secretion of SAPs by Candida albicans. SAPs are critical for fungal virulence, facilitating tissue invasion and evasion of host immune responses by degrading host proteins. The inhibition of these enzymes curtails the pathogen's ability to establish and spread within the host.

Signaling Pathway of Ergosterol Biosynthesis Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.

Ergosterol_Biosynthesis_Inhibition cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (ERG11/CYP51) Lanosterol->Lanosterol_Demethylase Ergosterol_Precursors Ergosterol Precursors Ergosterol Ergosterol (Maintains Membrane Integrity) Ergosterol_Precursors->Ergosterol Multiple Steps Membrane_Integrity Disrupted Membrane Integrity & Permeability This compound This compound This compound->Lanosterol_Demethylase Inhibition Lanosterol_Demethylase->Ergosterol_Precursors

Caption: this compound inhibits Lanosterol 14α-demethylase, disrupting ergosterol synthesis.

Quantitative Data

The antifungal activity of this compound has been quantified through various in vitro assays. The following tables summarize the Minimum Inhibitory Concentrations (MICs) and time-kill kinetics against Candida species.

Minimum Inhibitory Concentration (MIC) of this compound against Candida Species
Candida SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
C. albicans510.016 - 0.250.030.06
C. albicans (Fluconazole-nonresistant)100.25 - 2--
C. albicans (Fluconazole-resistant)101 - 8--
C. glabrata440.06 - 0.50.1250.25
C. glabrata (Fluconazole-nonresistant)150.5 - 2--
C. glabrata (Fluconazole-resistant)150.5 - 4--
C. parapsilosis520.008 - 0.1250.0160.03
C. tropicalis390.03 - 0.250.060.125

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Time-Kill Kinetics of this compound against Candida albicans
Concentration (x MIC)Time to 99.9% Killing (hours)Reference
2x MIC17.34
4x MIC16.95

This data demonstrates the fungicidal activity of this compound is concentration-dependent.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on fungal cell wall integrity.

Ergosterol Quantification via High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for fungal sterol analysis.

Objective: To quantify the total ergosterol content in fungal cells following treatment with this compound.

Workflow Diagram:

Ergosterol_Quantification_Workflow Start Start: Fungal Culture with/without this compound Harvest Harvest Cells (Centrifugation) Start->Harvest Saponification Saponification (Alcoholic KOH, Heat) Harvest->Saponification Extraction Sterol Extraction (n-hexane or cyclohexane) Saponification->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Resuspend Resuspend in Mobile Phase (e.g., Methanol) Evaporation->Resuspend HPLC HPLC Analysis (C18 column, UV detection at 282 nm) Resuspend->HPLC Quantification Quantification (Compare to Ergosterol Standard Curve) HPLC->Quantification End End: Ergosterol Content (% of control) Quantification->End

Caption: Workflow for the quantification of fungal ergosterol using HPLC.

Materials:

  • Fungal culture (e.g., Candida albicans)

  • This compound

  • Culture medium (e.g., Sabouraud Dextrose Broth)

  • 25% Alcoholic Potassium Hydroxide (KOH)

  • n-hexane or cyclohexane

  • Methanol (B129727) (HPLC grade)

  • Ergosterol standard

  • Centrifuge, water bath, vortex mixer, rotary evaporator

  • HPLC system with a C18 column and UV detector

Procedure:

  • Culture Preparation: Inoculate the fungal species into a suitable liquid medium containing various concentrations of this compound (e.g., 0.5x, 1x, 2x MIC) and a drug-free control. Incubate under appropriate conditions to allow for growth.

  • Cell Harvesting: Harvest the fungal cells by centrifugation. Wash the cell pellet with distilled water and determine the wet weight.

  • Saponification: Resuspend the cell pellet in alcoholic KOH solution. Incubate in a water bath at 80-85°C for 1-4 hours to saponify the cellular lipids.

  • Sterol Extraction: After cooling, add a mixture of sterile distilled water and n-hexane (or cyclohexane) to the saponified sample. Vortex vigorously to extract the non-saponifiable sterols into the organic phase.

  • Solvent Evaporation: Separate the organic phase and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

  • Sample Preparation for HPLC: Re-dissolve the dried sterol extract in a known volume of HPLC-grade methanol. Filter the sample through a 0.2 µm syringe filter.

  • HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Use an isocratic mobile phase of methanol at a constant flow rate. Detect ergosterol by its absorbance at approximately 282 nm.

  • Quantification: Prepare a standard curve using known concentrations of pure ergosterol. Calculate the ergosterol content in the samples by comparing their peak areas to the standard curve. Express the results as a percentage of the ergosterol content in the control (untreated) cells.

Assessment of Fungal Membrane Permeability using Propidium (B1200493) Iodide

This protocol is based on the principle that propidium iodide (PI), a fluorescent intercalating agent, can only enter cells with compromised membranes.

Objective: To quantitatively assess the increase in fungal cell membrane permeability after treatment with this compound.

Workflow Diagram:

PI_Assay_Workflow Start Start: Fungal Culture (Logarithmic phase) Wash Wash & Resuspend Cells in buffer (e.g., PBS) Start->Wash Incubate Incubate with this compound (various concentrations) Wash->Incubate Add_PI Add Propidium Iodide (PI) Incubate->Add_PI Incubate_Dark Incubate in the Dark Add_PI->Incubate_Dark Analysis Analyze by Flow Cytometry or Fluorescence Microscopy Incubate_Dark->Analysis Quantification Quantify Percentage of PI-positive (permeabilized) cells Analysis->Quantification End End: Membrane Permeability Data Quantification->End

Caption: Workflow for assessing fungal membrane permeability using propidium iodide.

Materials:

  • Fungal culture (e.g., Candida albicans)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) stock solution

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Grow the fungal culture to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a defined cell density.

  • This compound Treatment: Aliquot the cell suspension and treat with various concentrations of this compound and a drug-free control. Incubate for a specified period (e.g., 1-4 hours).

  • PI Staining: Add PI to each cell suspension to a final concentration of 1-5 µg/mL.

  • Incubation: Incubate the samples in the dark at room temperature for 15-30 minutes.

  • Analysis:

    • Flow Cytometry: Analyze the samples using a flow cytometer. Excite the cells with a laser at an appropriate wavelength (e.g., 488 nm) and collect the fluorescence emission in the red channel (typically >600 nm).

    • Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope using appropriate filters.

  • Data Quantification:

    • Flow Cytometry: Determine the percentage of PI-positive cells (permeabilized cells) in the total cell population.

    • Fluorescence Microscopy: Count the number of fluorescent (red) and non-fluorescent cells in several fields of view to calculate the percentage of permeabilized cells.

Secreted Aspartyl Proteinase (SAP) Activity Assay

This protocol utilizes bovine serum albumin (BSA) as a substrate to measure the proteolytic activity of SAPs.

Objective: To determine the inhibitory effect of this compound on the activity of secreted aspartyl proteinases.

Workflow Diagram:

SAP_Assay_Workflow Start Start: Prepare YCB-BSA Agar (B569324) Plates (with/without this compound) Inoculate Spot Fungal Cell Suspension onto the agar surface Start->Inoculate Incubate Incubate at 37°C for 2-5 days Inoculate->Incubate Observe Observe for Zones of Proteolysis (Halos) Incubate->Observe Measure Measure the Diameter of the Colony and the Halo Observe->Measure Calculate Calculate Proteolytic Activity (Pz value) (Colony diameter / Halo diameter) Measure->Calculate End End: SAP Inhibition Data Calculate->End

Caption: Workflow for the secreted aspartyl proteinase (SAP) activity assay.

Materials:

  • Fungal culture (e.g., Candida albicans)

  • Yeast Carbon Base (YCB)

  • Bovine Serum Albumin (BSA)

  • Agar

  • This compound

  • Petri dishes

Procedure:

  • Plate Preparation: Prepare a solid medium containing YCB, BSA (as the sole nitrogen source), and agar. For testing the inhibitory effect, add various concentrations of this compound to the molten agar before pouring the plates. A set of plates without this compound will serve as the control.

  • Inoculation: Grow the fungal strain in a suitable liquid medium, wash the cells, and resuspend them to a standardized concentration. Spot a small volume (e.g., 3-5 µL) of the cell suspension onto the center of the YCB-BSA agar plates.

  • Incubation: Incubate the plates at 37°C for 2-5 days.

  • Observation and Measurement: Observe the plates for the formation of a clear zone (halo) of proteolysis around the fungal colony, which indicates the degradation of BSA by SAPs. Measure the diameter of the colony and the diameter of the halo.

  • Calculation of Proteolytic Activity: Calculate the proteolytic activity (Pz value) as the ratio of the colony diameter to the total diameter of the colony plus the halo. A Pz value of 1.0 indicates no proteolytic activity, while a smaller Pz value signifies higher enzymatic activity. Compare the Pz values of this compound-treated plates to the control plates to determine the extent of SAP inhibition.

Conclusion

This compound's efficacy as an antifungal agent is rooted in its ability to disrupt the fungal cell wall through a multi-pronged attack. Its primary mechanism, the inhibition of ergosterol biosynthesis, triggers a cascade of events that compromise membrane integrity and lead to cell death. Furthermore, its ability to inhibit key virulence factors like secreted aspartyl proteinases enhances its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced interactions of this compound with fungal pathogens and to explore novel strategies for the development of more effective antifungal therapies. A deeper understanding of these mechanisms is paramount in the ongoing battle against fungal infections and the growing challenge of antifungal resistance.

References

An In-Depth Technical Guide to the Immunomodulatory Effects of Fenticonazole in Fungal Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenticonazole is a broad-spectrum imidazole (B134444) antifungal agent with established efficacy against a wide range of pathogenic fungi, including dermatophytes and yeasts.[1][2] Its primary mechanism of action involves the disruption of fungal cell membrane integrity through the inhibition of ergosterol (B1671047) biosynthesis.[3][4] Beyond its direct antifungal properties, emerging evidence suggests that this compound may also possess immunomodulatory capabilities that could contribute to its therapeutic effectiveness in fungal infections. This technical guide provides a comprehensive overview of the known antifungal mechanisms of this compound and delves into its putative immunomodulatory effects, offering insights for researchers and professionals in drug development. While direct evidence in the context of fungal infections is still developing, this guide synthesizes existing data to build a foundational understanding of this compound's dual action.

Primary Antifungal Mechanisms of Action

This compound exerts its antifungal effects through a multi-faceted approach targeting key fungal cellular processes:

  • Inhibition of Ergosterol Biosynthesis: As with other imidazole antifungals, a primary mechanism of this compound is the inhibition of the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase.[1][3] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[3] Disruption of ergosterol synthesis leads to a compromised and more permeable cell membrane, ultimately resulting in fungal cell death.[3]

  • Damage to the Cytoplasmic Membrane: By depleting ergosterol and causing the accumulation of toxic sterol precursors, this compound directly damages the fungal cytoplasmic membrane, leading to the leakage of essential intracellular components.[4]

  • Inhibition of Secreted Aspartyl Proteases (SAPs): this compound has been shown to inhibit the secretion of SAPs by Candida albicans.[4][5] These enzymes are critical virulence factors that facilitate tissue invasion and help the fungus evade the host immune response.[5]

  • Blockade of Cytochrome Oxidases and Peroxidases: this compound can also interfere with fungal respiratory enzymes, such as cytochrome oxidases and peroxidases, further contributing to its fungicidal activity.[4]

Putative Immunomodulatory Effects of this compound

While research specifically investigating the immunomodulatory effects of this compound in fungal infections is limited, evidence from a study on bacterial vaginosis suggests significant anti-inflammatory properties. These findings provide a strong basis for exploring similar effects in the context of fungal-induced inflammation.

A study on a mouse model of bacterial vaginosis induced by Gardnerella vaginalis demonstrated that intravaginal administration of this compound significantly ameliorated the inflammatory response.[6] This suggests that this compound may modulate the host's immune and inflammatory pathways.

Quantitative Data on Anti-inflammatory Effects

The following table summarizes the key findings on the anti-inflammatory effects of this compound in a bacterial vaginosis mouse model.[6] These data highlight the potential of this compound to suppress the production of key pro-inflammatory mediators.

Inflammatory MarkerEffect of this compound Treatment
TNF-α (pro-inflammatory cytokine)Significantly reduced levels in vaginal tissues
IL-1β (pro-inflammatory cytokine)Significantly reduced levels in vaginal tissues
IL-6 (pro-inflammatory cytokine)Significantly reduced levels in vaginal tissues
iNOS (inducible nitric oxide synthase)Significantly reduced levels in vaginal tissues
COX-2 (cyclooxygenase-2)Significantly reduced levels in vaginal tissues
NF-κB (nuclear factor kappa B)Significantly reduced levels in vaginal tissues

Table 1: Summary of the anti-inflammatory effects of this compound in a mouse model of bacterial vaginosis.[6]

Potential Mechanism of Anti-inflammatory Action

The reduction in pro-inflammatory cytokines and key inflammatory enzymes like iNOS and COX-2 suggests that this compound may interfere with upstream signaling pathways that regulate their expression. The observed decrease in NF-κB, a pivotal transcription factor for inflammatory gene expression, points towards a potential mechanism of action.[6]

Furthermore, other imidazole antifungals, such as ketoconazole, have been shown to inhibit the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[7] It is plausible that this compound shares this property, which would contribute to its overall anti-inflammatory profile by modulating the arachidonic acid cascade.

Signaling Pathways Potentially Modulated by this compound

Based on the available evidence, the NF-κB signaling pathway is a prime candidate for modulation by this compound. This pathway is a central regulator of the inflammatory response and is activated by various stimuli, including microbial pathogens.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fungal PAMPs Fungal PAMPs PRR Pattern Recognition Receptor (e.g., TLR) Fungal PAMPs->PRR binds to MyD88 MyD88 PRR->MyD88 activates IKK Complex IKK Complex MyD88->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates NF_kB_dimer NF-kB (p50/p65) NF_kB_dimer->IkB bound to NF_kB_active Active NF-kB (p50/p65) NF_kB_dimer->NF_kB_active translocates to This compound This compound This compound->IKK Complex Putative Inhibition DNA DNA NF_kB_active->DNA binds to Pro_inflammatory_Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_Genes initiates

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols for Investigating Immunomodulatory Effects

The following is a generalized protocol for an in vitro experiment designed to assess the immunomodulatory effects of this compound on human immune cells in response to a fungal challenge.

In Vitro Co-culture Model of Immune Cells and Candida albicans

Objective: To determine the effect of this compound on the production of pro-inflammatory and anti-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1) when challenged with Candida albicans.

Materials:

  • Human PBMCs isolated from healthy donors or THP-1 cells.

  • Candida albicans strain (e.g., SC5314).

  • This compound (analytical grade).

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • Lipopolysaccharide (LPS) as a positive control for inflammation.

  • Phosphate-buffered saline (PBS).

  • Enzyme-linked immunosorbent assay (ELISA) kits for human TNF-α, IL-1β, IL-6, and IL-10.

Methodology:

  • Cell Culture and Differentiation (for THP-1 cells):

    • Culture THP-1 monocytes in RPMI-1640 medium.

    • Differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.

    • After differentiation, wash the cells with PBS and culture in fresh, PMA-free medium for 24 hours before the experiment.

  • Preparation of Candida albicans Inoculum:

    • Culture C. albicans in yeast extract-peptone-dextrose (YPD) broth overnight at 30°C.

    • Wash the yeast cells with sterile PBS and count using a hemocytometer.

    • Resuspend the cells in RPMI-1640 medium at the desired concentration.

  • Co-culture and this compound Treatment:

    • Seed the differentiated THP-1 cells or PBMCs into 24-well plates at a density of 5 x 10^5 cells/well.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) for 1 hour. Include a vehicle control (e.g., DMSO).

    • Challenge the cells with C. albicans at a multiplicity of infection (MOI) of 1 (1 yeast cell per 1 immune cell).

    • Include control wells with cells only, cells with this compound only, and cells with C. albicans only.

    • Use LPS (e.g., 1 µg/mL) as a positive control for cytokine induction.

  • Incubation and Sample Collection:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

    • After incubation, centrifuge the plates and collect the supernatants for cytokine analysis.

  • Cytokine Measurement:

    • Measure the concentrations of TNF-α, IL-1β, IL-6, and IL-10 in the culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences in cytokine production between the different treatment groups.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Culture and Differentiate Immune Cells (e.g., THP-1) Cell_Seeding Seed Immune Cells in 24-well Plates Cell_Culture->Cell_Seeding Fungus_Prep Prepare Candida albicans Inoculum Fungal_Challenge Challenge with Candida albicans (MOI=1) Fungus_Prep->Fungal_Challenge Fenticonazole_Treatment Pre-treat with this compound (various concentrations) Cell_Seeding->Fenticonazole_Treatment Fenticonazole_Treatment->Fungal_Challenge Incubation Incubate for 24 hours (37°C, 5% CO2) Fungal_Challenge->Incubation Supernatant_Collection Collect Culture Supernatants Incubation->Supernatant_Collection ELISA Measure Cytokine Levels (TNF-α, IL-1β, IL-6, IL-10) by ELISA Supernatant_Collection->ELISA Data_Analysis Statistical Analysis of Cytokine Data ELISA->Data_Analysis

References

Unveiling the Molecular Arsenal of Fenticonazole Against Dermatophytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenticonazole, an imidazole (B134444) antifungal agent, is a well-established topical treatment for superficial mycoses, including those caused by dermatophytes. Its primary mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. However, a comprehensive understanding of its molecular interactions within dermatophytes, particularly the identification of novel targets beyond this primary pathway, is crucial for optimizing its therapeutic efficacy and combating potential resistance. This technical guide synthesizes the current knowledge on the molecular targets of this compound in dermatophytes, presenting quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows. While direct evidence for novel targets in dermatophytes remains an area for further research, this guide explores potential secondary mechanisms based on findings in other fungi and the broader effects of azole antifungals.

Primary Molecular Target: Inhibition of Ergosterol Biosynthesis

The principal antifungal activity of this compound, like other imidazole derivatives, stems from its interference with the fungal cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1][2][3] This enzyme is a key player in the ergosterol biosynthesis pathway, catalyzing the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol.

By inhibiting lanosterol 14α-demethylase, this compound disrupts the production of ergosterol, the major sterol in the fungal cell membrane.[2][4] This depletion of ergosterol, coupled with the accumulation of toxic 14α-methylated sterol precursors, alters the physical properties of the cell membrane. The consequences of this disruption are multifaceted and ultimately compromise fungal cell integrity, leading to the inhibition of growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Ergosterol_Biosynthesis_Inhibition Ergosterol Biosynthesis Pathway and this compound Inhibition cluster_membrane Fungal Cell Membrane Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol (Normal Membrane Integrity) 14-demethyl-lanosterol->Ergosterol Multiple Steps Disrupted_Membrane Disrupted Membrane (Increased Permeability, Growth Inhibition) This compound This compound Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase (CYP51) Inhibits MIC_Workflow Broth Microdilution (CLSI M38-A2) Workflow start Start culture Culture Dermatophyte Isolate start->culture harvest Harvest and Suspend Conidia culture->harvest adjust Adjust Inoculum Concentration harvest->adjust inoculate Inoculate Microtiter Plate adjust->inoculate prepare_drug Prepare Serial Dilutions of this compound prepare_drug->inoculate incubate Incubate at 28-30°C for 4-7 Days inoculate->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic end End read_mic->end

References

Fenticonazole's Impact on Fungal Secondary Metabolite Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenticonazole, an imidazole (B134444) antifungal agent, is well-established as a potent inhibitor of ergosterol (B1671047) biosynthesis in fungi. Its primary mechanism of action involves the targeted inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, leading to the disruption of fungal cell membrane integrity and, ultimately, cell death. While this direct antifungal activity is well-documented, the broader implications of this targeted intervention on the intricate network of fungal secondary metabolism are less explored. This technical guide provides an in-depth analysis of the known and inferred effects of this compound on the production of fungal secondary metabolites beyond ergosterol. By examining the downstream consequences of ergosterol pathway disruption and the induction of cellular stress responses, we elucidate the potential for this compound to modulate the fungal metabolome, including mycotoxins and other bioactive compounds. This guide synthesizes available data, presents detailed experimental protocols for investigating these effects, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction: The Primary Action of this compound

This compound is a broad-spectrum imidazole antimycotic agent.[1] Its principal mechanism of action is the non-competitive inhibition of lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), a critical enzyme in the fungal ergosterol biosynthesis pathway.[2] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[3]

Inhibition of lanosterol 14α-demethylase by this compound leads to two primary consequences:

  • Depletion of Ergosterol: This compromises the structural and functional integrity of the fungal cell membrane.

  • Accumulation of Toxic Sterol Intermediates: The buildup of lanosterol and other 14α-methylated sterols is cytotoxic and further disrupts membrane function.[4]

These direct effects on the cell membrane are the primary basis for this compound's fungistatic and, at higher concentrations, fungicidal activity.[5]

Downstream Effects on Fungal Secondary Metabolism

The disruption of ergosterol homeostasis and the resulting membrane stress trigger a cascade of cellular responses that can indirectly influence the production of other secondary metabolites. While direct studies on this compound's impact on the broader secondary metabolome are limited, evidence from studies on other azole antifungals suggests a significant potential for cross-talk between the ergosterol pathway and other biosynthetic gene clusters.

Stress-Induced Metabolic Shifts

The cellular stress induced by this compound can activate various signaling pathways, which in turn can modulate the expression of secondary metabolite gene clusters.

  • Oxidative Stress: Azole treatment has been shown to induce the production of reactive oxygen species (ROS). Oxidative stress is a known trigger for the production of certain secondary metabolites in fungi, which may play a role in detoxification or signaling.

  • Cell Wall Integrity (CWI) Pathway: The CWI pathway is activated in response to cell membrane and cell wall damage. This pathway can influence the expression of a wide range of genes, including those involved in secondary metabolism.

  • Calcium Signaling: Azole-induced membrane stress can lead to influxes of calcium ions, activating calcium-dependent signaling pathways that have been linked to the regulation of secondary metabolism.

Transcriptional Cross-Talk

The regulation of the ergosterol biosynthesis pathway is interconnected with other metabolic pathways at the transcriptional level. Global regulators and transcription factors that respond to the stress induced by this compound may also control the expression of genes within secondary metabolite biosynthetic gene clusters. Studies on other azoles have shown that their application can lead to the dysregulation of secondary metabolite gene clusters.

Quantitative Data on Azole Effects on Secondary Metabolite Production

While specific quantitative data for this compound is scarce, the following table summarizes findings from studies on other azole antifungals, providing an indication of the potential effects on the production of various secondary metabolites.

Fungal SpeciesAzole AntifungalSecondary MetaboliteObserved Effect on ProductionReference
Candida albicansFluconazoleSecreted Aspartyl Proteases (SAPs)Altered secretion profile
Candida albicansFluconazoleHypha-associated wall proteins (Als3, Hwp1)Decreased incorporation
Aspergillus fumigatusVoriconazoleGliotoxinDown-regulation of biosynthetic genes
Aspergillus fumigatusVoriconazoleSiderophoresUp-regulation of biosynthetic genes

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action and Downstream Effects

Fenticonazole_Mechanism This compound This compound Erg11 Lanosterol 14α-demethylase (CYP51/Erg11) This compound->Erg11 Inhibition Ergosterol Ergosterol Erg11->Ergosterol Biosynthesis ToxicSterols Accumulation of 14α-methylated sterols Erg11->ToxicSterols Blockage leads to Lanosterol Lanosterol Lanosterol->Erg11 Substrate Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation MembraneDisruption Membrane Stress & Increased Permeability ToxicSterols->MembraneDisruption StressResponse Cellular Stress Response (Oxidative, CWI, Ca2+) MembraneDisruption->StressResponse Induces SecondaryMetabolism Secondary Metabolite Production StressResponse->SecondaryMetabolism Modulates

Caption: this compound inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis and causing cellular stress, which in turn can modulate secondary metabolite production.

Experimental Workflow for Metabolomic Analysis

Metabolomics_Workflow cluster_culture Fungal Culture cluster_extraction Metabolite Extraction cluster_analysis Analysis Culture Fungal Culture (e.g., Aspergillus fumigatus) Treatment Treatment with this compound (sub-inhibitory concentration) Culture->Treatment Control Control (Solvent only) Harvest Harvest Mycelia and Supernatant Treatment->Harvest Control->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing & Metabolite Identification LCMS->DataProcessing Comparison Comparative Analysis (Treated vs. Control) DataProcessing->Comparison

Caption: A generalized workflow for investigating the impact of this compound on the fungal metabolome using LC-MS/MS.

Experimental Protocols

Fungal Culture and Treatment
  • Fungal Strain: Aspergillus fumigatus (e.g., ATCC 204305) or Candida albicans (e.g., SC5314).

  • Culture Medium: Potato Dextrose Broth (PDB) or RPMI-1640 medium, as appropriate for the fungal species.

  • Inoculation: Inoculate the liquid medium with fungal spores or cells to a final concentration of 1 x 10^6 spores/mL or cells/mL.

  • Incubation: Incubate cultures at 37°C with shaking (200 rpm) for 24-48 hours to allow for initial growth.

  • This compound Treatment: Add this compound (dissolved in a suitable solvent like DMSO) to the cultures at a sub-inhibitory concentration (e.g., 0.25x MIC). An equivalent volume of the solvent should be added to control cultures.

  • Further Incubation: Continue incubation for another 24-72 hours post-treatment.

Secondary Metabolite Extraction
  • Separation: Separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • Supernatant Extraction:

    • To the culture supernatant, add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).

    • Mix vigorously and allow the phases to separate.

    • Collect the organic phase. Repeat the extraction process two more times.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Mycelial Extraction:

    • Freeze-dry the harvested mycelia.

    • Grind the dried mycelia to a fine powder.

    • Extract the powdered mycelia with a suitable solvent (e.g., methanol (B129727) or ethyl acetate) using sonication or shaking.

    • Filter the extract and evaporate the solvent to obtain the crude mycelial extract.

LC-MS/MS Analysis of Secondary Metabolites
  • Sample Preparation: Re-dissolve the dried extracts in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Analysis Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect both full scan MS and MS/MS data.

    • Data Analysis: Process the raw data using metabolomics software (e.g., XCMS, MZmine) for peak picking, alignment, and feature detection. Identify metabolites by comparing MS/MS spectra against spectral libraries (e.g., METLIN, GNPS).

Quantitative PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction:

    • Harvest fungal mycelia from treated and control cultures.

    • Immediately freeze in liquid nitrogen and grind to a fine powder.

    • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions, including a DNase treatment step.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction:

    • Reaction Mix: Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., a polyketide synthase gene) and a reference gene (e.g., actin or β-tubulin), and a SYBR Green-based qPCR master mix.

    • Thermal Cycling:

      • Initial denaturation: 95°C for 10 min.

      • 40 cycles of: 95°C for 15 sec, 60°C for 1 min.

      • Melt curve analysis to verify product specificity.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for the target and reference genes.

    • Determine the relative gene expression using the 2^-ΔΔCt method.

Conclusion and Future Directions

This compound's primary antifungal activity through the inhibition of ergosterol biosynthesis is well-established. However, the resulting membrane stress and cellular disruption create a ripple effect that likely extends to the broader secondary metabolome of the fungus. While direct evidence for this compound's impact is still emerging, studies on other azole antifungals strongly suggest that it has the potential to alter the production of a wide range of secondary metabolites, including those with implications for virulence and pathogenesis.

Future research should focus on comprehensive metabolomic and transcriptomic studies specifically investigating the effects of this compound on various fungal species. Such studies will not only provide a more complete understanding of its mechanism of action but may also reveal novel therapeutic strategies, such as combination therapies that target both ergosterol biosynthesis and key secondary metabolic pathways. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to undertake these critical investigations.

References

The Genetic Landscape of Fenticonazole Susceptibility in Candida albicans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic factors influencing the susceptibility of the opportunistic fungal pathogen Candida albicans to Fenticonazole, an imidazole (B134444) antifungal agent. Understanding these genetic determinants is crucial for the development of novel therapeutic strategies and for overcoming the challenge of antifungal resistance. This document details the molecular mechanisms, key genetic players, and the intricate signaling pathways that govern the response of C. albicans to this compound and other azole antifungals.

Introduction to this compound and Azole Resistance

This compound, like other azole antifungals, exerts its effect by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, and its inhibition disrupts the integrity of the fungal cell membrane, leading to growth arrest and cell death. However, the clinical efficacy of this compound can be compromised by the development of resistance in C. albicans. The primary mechanisms of azole resistance are multifaceted and often involve a combination of genetic alterations.

Key Genetic Determinants of this compound Susceptibility

The susceptibility of Candida albicans to this compound is primarily governed by a triad (B1167595) of molecular mechanisms: modification of the drug target, reduction of intracellular drug concentration through efflux pumps, and alterations in the ergosterol biosynthesis pathway.

The Role of the ERG11 Gene: The Primary Target

The ERG11 gene encodes the primary target of this compound. Alterations in this gene are a major contributor to reduced susceptibility.

  • Point Mutations: Single nucleotide polymorphisms (SNPs) in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14-α-demethylase enzyme. These changes can reduce the binding affinity of this compound to its target, thereby diminishing its inhibitory effect[1][2][3][4]. Several mutations in ERG11 have been associated with azole resistance[1][2][3][4].

  • Gene Overexpression: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring a higher concentration of this compound to achieve a therapeutic effect[5]. This overexpression can be a result of gain-of-function mutations in transcription factors that regulate ERG11 expression[6].

Table 1: Known Amino Acid Substitutions in Erg11p Associated with Reduced Azole Susceptibility

Amino Acid SubstitutionReference
G10D, G10V, I11M, I11R, Y13N[2][4]
F31V, L35F[2][4]
A114S[1]
Y132F, Y132H[2]
K143R, K143Q[2]
A249D, Q250H[2][4]
E266G, R267G[2][4]
N273K, D275C, D275G, D275R[2][4]
Y257H[1]
L370S, P375H[3]
Efflux Pumps: Actively Extruding Antifungals

A significant mechanism for reducing intracellular this compound concentration is the active transport of the drug out of the fungal cell by efflux pumps. Two major families of transporters are implicated in this process.

  • ATP-Binding Cassette (ABC) Transporters: The genes CDR1 and CDR2 encode for ABC transporters that are well-documented in conferring resistance to a broad range of azoles[7][8][9]. Overexpression of these genes is a common finding in azole-resistant clinical isolates.

  • Major Facilitator Superfamily (MFS) Transporters: The MDR1 gene encodes an MFS transporter that also contributes to azole resistance by exporting the drug from the cell[7][8][9].

Table 2: Fold-Change in Efflux Pump Gene Expression in Fluconazole-Resistant C. albicans

GeneFold-Change in Resistant Isolates (Mean)Reference
CDR1Significantly higher than sensitive isolates[9]
MDR1Significantly higher than sensitive isolates[9]
CDR2Not significantly increased in resistant isolates[9]
ERG11Not significantly increased in resistant isolates[9]
Transcriptional Regulation of Resistance

The expression of genes involved in this compound resistance is tightly controlled by a network of transcription factors. Gain-of-function mutations in these regulators can lead to the constitutive overexpression of their target genes, resulting in a resistant phenotype.

  • TAC1 (Transcriptional Activator of CDR genes): Gain-of-function mutations in TAC1 are a primary cause of CDR1 and CDR2 overexpression[10].

  • MRR1 (Multidrug Resistance Regulator 1): Activating mutations in MRR1 lead to the upregulation of MDR1[10].

  • UPC2 (Upstream Promotor of ERG genes): Gain-of-function mutations in UPC2 result in the overexpression of ERG11 and other genes in the ergosterol biosynthesis pathway[6][10].

Signaling Pathways Modulating this compound Susceptibility

Cellular signaling pathways play a critical role in the response of C. albicans to antifungal stress, including that induced by this compound. These pathways can modulate drug susceptibility and tolerance.

The Calcineurin and Hsp90 Pathways

The calcium-activated phosphatase calcineurin and the molecular chaperone Hsp90 are key regulators of the cellular stress response in C. albicans.

  • Calcineurin: This phosphatase is essential for maintaining cell wall integrity and for tolerance to azole-induced membrane stress. Inhibition of calcineurin has been shown to synergize with azoles, rendering resistant isolates susceptible[11][12][13].

  • Hsp90: Hsp90 is a molecular chaperone that stabilizes client proteins, including components of the calcineurin signaling pathway. Inhibition of Hsp90 compromises calcineurin function and phenocopies calcineurin inhibition, leading to increased azole susceptibility[11][12][14][15]. Hsp90 has been shown to be a key regulator of biofilm dispersion and drug resistance[15].

MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling cascades are also involved in the response to cell wall and membrane stress. The Ras1-MAPK pathway, in particular, is crucial for hyphal formation, a key virulence attribute of C. albicans, and has been implicated in the response to antifungal agents[16].

Experimental Protocols for Investigating this compound Susceptibility

A variety of established experimental protocols are utilized to investigate the genetic basis of this compound susceptibility in C. albicans.

Antifungal Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.

Protocol Overview:

  • Inoculum Preparation: C. albicans strains are cultured overnight and then diluted to a standardized concentration (typically 0.5 to 2.5 x 10³ cells/mL) in RPMI 1640 medium[6].

  • Drug Dilution: this compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24-48 hours[17].

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control well. This can be assessed visually or by using a spectrophotometer[18].

Gene Expression Analysis: Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is a sensitive and accurate method for quantifying the expression levels of specific genes, such as those encoding efflux pumps and the drug target.

Protocol Overview:

  • RNA Extraction: Total RNA is extracted from C. albicans cells that have been exposed to this compound or from untreated controls. This can be achieved using methods like hot phenol (B47542) extraction or commercial kits[19][20].

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The cDNA is then used as a template for quantitative PCR with gene-specific primers for the target genes (ERG11, CDR1, CDR2, MDR1) and a housekeeping gene (e.g., ACT1) for normalization[21].

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

Investigating Gene Function: Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to introduce specific mutations into a gene of interest to study the functional consequences of those mutations on drug susceptibility.

Protocol Overview:

  • Plasmid Preparation: A plasmid containing the wild-type gene of interest (e.g., ERG11) is isolated.

  • Primer Design: Mismatched oligonucleotide primers containing the desired mutation are designed.

  • PCR Amplification: The entire plasmid is amplified by PCR using the mutagenic primers and a high-fidelity DNA polymerase. This results in a new plasmid containing the desired mutation[22].

  • Template Removal: The original, non-mutated parental plasmid is digested using the DpnI enzyme, which specifically targets methylated DNA (the parental plasmid) but not the newly synthesized, unmethylated mutated plasmid.

  • Transformation: The mutated plasmid is transformed into a suitable host strain of C. albicans or a heterologous expression system like Saccharomyces cerevisiae.

  • Phenotypic Analysis: The transformed cells are then tested for their susceptibility to this compound to determine the effect of the introduced mutation.

Visualizing the Mechanisms of Resistance

The following diagrams illustrate the key pathways and experimental workflows involved in understanding this compound susceptibility in Candida albicans.

AzoleResistanceMechanisms cluster_cell Candida albicans Cell cluster_regulation Genetic Regulation of Resistance This compound This compound EffluxPumps Efflux Pumps (Cdr1p, Cdr2p, Mdr1p) This compound->EffluxPumps Substrate for Erg11 Lanosterol 14-α-demethylase (Erg11p) This compound->Erg11 Inhibits Fenticonazole_out Extracellular this compound EffluxPumps->Fenticonazole_out Efflux Ergosterol Ergosterol Erg11->Ergosterol Lanosterol Lanosterol Lanosterol->Erg11 synthesis TAC1 TAC1 (TF) CDR1_2_genes CDR1/CDR2 genes TAC1->CDR1_2_genes Upregulates MRR1 MRR1 (TF) MDR1_gene MDR1 gene MRR1->MDR1_gene Upregulates UPC2 UPC2 (TF) ERG11_gene ERG11 gene UPC2->ERG11_gene Upregulates CDR1_2_genes->EffluxPumps expression MDR1_gene->EffluxPumps expression ERG11_gene->Erg11 expression

Caption: Mechanisms of this compound action and resistance in C. albicans.

StressResponseSignaling cluster_Hsp90_Calcineurin Hsp90-Calcineurin Pathway cluster_MAPK MAPK Pathway This compound This compound MembraneStress Membrane Stress This compound->MembraneStress Hsp90 Hsp90 MembraneStress->Hsp90 Ras1 Ras1 MembraneStress->Ras1 Calcineurin Calcineurin Hsp90->Calcineurin Stabilizes Crz1 Crz1 (TF) Calcineurin->Crz1 Activates StressResponseGenes Stress Response Genes Crz1->StressResponseGenes Upregulates AzoleTolerance AzoleTolerance StressResponseGenes->AzoleTolerance MAPK_cascade MAPK Cascade (Cek1, Mkc1) Ras1->MAPK_cascade Activates Morphogenesis Hyphal Morphogenesis MAPK_cascade->Morphogenesis Regulates Virulence Virulence Morphogenesis->Virulence

Caption: Signaling pathways modulating this compound susceptibility.

ExperimentalWorkflow cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic and Expression Analysis cluster_functional Functional Validation Isolates Clinical or Lab C. albicans Isolates MIC_Testing Broth Microdilution (this compound MIC) Isolates->MIC_Testing Categorization Categorize as Susceptible or Resistant MIC_Testing->Categorization DNA_Seq DNA Sequencing (ERG11, TAC1, etc.) Categorization->DNA_Seq RT_qPCR RT-qPCR (CDR1, MDR1, ERG11) Categorization->RT_qPCR Correlation Correlate Genotype/ Expression with Phenotype Mutation_Analysis Identify Mutations DNA_Seq->Mutation_Analysis Expression_Analysis Quantify Gene Expression RT_qPCR->Expression_Analysis Site_Directed_Mutagenesis Site-Directed Mutagenesis of Target Genes Mutation_Analysis->Site_Directed_Mutagenesis Mutation_Analysis->Correlation Gene_Knockout Gene Deletion Expression_Analysis->Gene_Knockout Expression_Analysis->Correlation Functional_MIC MIC Testing of Mutants Site_Directed_Mutagenesis->Functional_MIC Gene_Knockout->Functional_MIC Confirm_Role Confirm Role of Gene/ Mutation in Resistance Functional_MIC->Confirm_Role

Caption: Workflow for investigating this compound resistance.

Conclusion and Future Directions

The genetic basis of this compound susceptibility in Candida albicans is a complex interplay of target gene alterations, drug efflux mechanisms, and intricate regulatory networks. A thorough understanding of these molecular underpinnings is paramount for the development of effective strategies to combat antifungal resistance. Future research should focus on the identification of novel genetic determinants of resistance, the elucidation of the precise molecular interactions between this compound and its target, and the exploration of combination therapies that target these resistance mechanisms. The continued surveillance of resistance mechanisms in clinical isolates will also be crucial for guiding therapeutic decisions and preserving the efficacy of this important antifungal agent.

References

Methodological & Application

Application of Fenticonazole in 3D Skin Equivalent Models of Dermatophytosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Fenticonazole, a broad-spectrum imidazole (B134444) antifungal agent, in three-dimensional (3D) skin equivalent models of dermatophytosis. This advanced in vitro system closely mimics the in vivo human skin environment, offering a robust platform for preclinical drug development and mechanistic studies of fungal infections.

Dermatophytosis, a superficial fungal infection of keratinized tissues, is primarily caused by dermatophytes such as Trichophyton rubrum. The development of 3D reconstructed human epidermis (RHE) models provides an ethical and effective alternative to animal testing for studying host-pathogen interactions and evaluating the efficacy of antifungal compounds.[1][2][3][4][5]

This compound exerts its antifungal effect primarily by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. This leads to disruption of the membrane structure and function, ultimately resulting in fungal cell death. Additionally, it has been shown to inhibit secreted aspartyl proteinases, which are key virulence factors for some fungi, and possesses antibacterial activity.

This document outlines the necessary protocols for establishing a dermatophytosis model in RHE and subsequently testing the efficacy of this compound.

Data Presentation

Table 1: Hypothetical Quantitative Data Summary of this compound Efficacy in a 3D Skin Model of Dermatophytosis

Treatment GroupFungal Viability (CFU/model)IL-1α Release (pg/mL)IL-6 Release (pg/mL)IL-8 Release (pg/mL)Histological Score (0-4)
Uninfected Control050 ± 10100 ± 20200 ± 350
Infected Control (Vehicle)5 x 10⁵ ± 1.2 x 10⁵350 ± 50800 ± 1201500 ± 2503.5 ± 0.5
This compound (0.5%)1 x 10⁴ ± 0.3 x 10⁴150 ± 30300 ± 60500 ± 901.5 ± 0.5
This compound (1%)2 x 10³ ± 0.5 x 10³100 ± 20250 ± 50400 ± 701.0 ± 0.3
This compound (2%)< 10075 ± 15150 ± 30250 ± 400.5 ± 0.2
Positive Control (Miconazole 2%)< 10080 ± 18160 ± 35260 ± 450.6 ± 0.2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions.

Experimental Protocols

Protocol for Establishing a 3D Reconstructed Human Epidermis (RHE) Model of Dermatophytosis

This protocol is adapted from established methods for inducing dermatophytosis in RHE models.

Materials:

  • Commercially available RHE kits (e.g., EpiDerm™, SkinEthic™ RHE) or in-house reconstructed human epidermis.

  • Dermatophyte strain (e.g., Trichophyton rubrum).

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB).

  • Phosphate Buffered Saline (PBS), sterile.

  • Cell culture incubator (37°C, 5% CO₂).

  • Laminar flow hood.

  • Micropipettes and sterile tips.

Procedure:

  • Fungal Culture Preparation:

    • Culture T. rubrum on SDA plates for 2-3 weeks at 28°C to allow for sporulation.

    • Harvest arthroconidia by gently scraping the surface of the culture with a sterile loop and suspending them in sterile PBS.

    • Filter the suspension through sterile gauze to remove mycelial fragments.

    • Determine the concentration of arthroconidia using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁶ conidia/mL) in PBS.

  • Infection of the RHE Model:

    • Place the RHE tissues, housed in cell culture inserts, into 6-well plates containing maintenance medium provided by the manufacturer.

    • Equilibrate the tissues in a cell culture incubator for at least 1 hour.

    • Topically apply a suspension of T. rubrum arthroconidia (e.g., 20 µL of a 1 x 10⁶ conidia/mL suspension) onto the surface of the RHE. This results in an inoculum density of approximately 1,700 arthroconidia per cm².

    • Incubate the infected models at 37°C with 5% CO₂ for the desired infection period (e.g., 24, 48, 72, or 96 hours). The infection should be limited to the stratum corneum.

Protocol for Topical Application of this compound

Materials:

  • This compound nitrate (B79036) salt.

  • Vehicle for topical formulation (e.g., cream, gel, or solution base compatible with the RHE model).

  • Infected RHE models.

  • Positive control (e.g., 2% Miconazole cream).

  • Negative control (vehicle only).

Procedure:

  • Preparation of this compound Formulations:

    • Prepare different concentrations of this compound (e.g., 0.5%, 1%, and 2%) in a suitable vehicle.

  • Topical Treatment:

    • After a predetermined period of infection (e.g., 24 hours), topically apply a standardized amount (e.g., 10-20 mg) of the this compound formulation, positive control, or negative control onto the surface of the infected RHE.

    • Ensure even distribution of the formulation over the entire surface.

    • Incubate the treated models for a further 24-72 hours at 37°C with 5% CO₂.

Protocol for Efficacy Assessment

A. Fungal Viability Assay (CFU Assay):

  • At the end of the treatment period, gently wash the RHE surface with sterile PBS to remove excess formulation.

  • Place the entire RHE tissue in a sterile tube containing a known volume of sterile PBS with a mild detergent (e.g., 0.05% Tween 80).

  • Homogenize the tissue using a tissue homogenizer.

  • Perform serial dilutions of the homogenate in sterile PBS.

  • Plate the dilutions onto SDA plates.

  • Incubate the plates at 28°C for 5-7 days and count the number of colony-forming units (CFUs).

  • Calculate the CFU per RHE model.

B. Histological Analysis:

  • Fix the RHE tissues in 10% neutral buffered formalin.

  • Embed the tissues in paraffin (B1166041) and section them.

  • Stain the sections with Periodic acid-Schiff (PAS) to visualize fungal elements and Hematoxylin and Eosin (H&E) to assess tissue morphology and inflammation.

  • Evaluate the extent of fungal invasion and tissue damage using a semi-quantitative scoring system.

C. Cytokine Analysis (ELISA):

  • Collect the culture medium from beneath the RHE inserts at the end of the experiment.

  • Centrifuge the medium to remove any cellular debris.

  • Measure the concentration of pro-inflammatory cytokines (e.g., IL-1α, IL-6, IL-8) using commercially available ELISA kits according to the manufacturer's instructions.

D. Quantitative PCR (qPCR):

  • Extract total DNA from the homogenized RHE tissue.

  • Quantify fungal DNA by targeting a specific fungal gene (e.g., ITS region) using qPCR. This provides a sensitive measure of fungal burden.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_analysis Phase 4: Analysis fungal_culture Fungal Culture (T. rubrum) infection Topical Infection of RHE with T. rubrum fungal_culture->infection rhe_prep RHE Model Preparation rhe_prep->infection treatment Topical Application of This compound Formulations infection->treatment viability Fungal Viability (CFU Assay) treatment->viability histology Histology (PAS & H&E) treatment->histology cytokines Cytokine Analysis (ELISA) treatment->cytokines qpcr Fungal Burden (qPCR) treatment->qpcr

Caption: Experimental workflow for testing this compound in a 3D skin model.

fenticonazole_moa This compound This compound lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) This compound->lanosterol_demethylase Inhibits ergosterol_synthesis Ergosterol Synthesis lanosterol_demethylase->ergosterol_synthesis Catalyzes fungal_membrane Fungal Cell Membrane Integrity ergosterol_synthesis->fungal_membrane Maintains cell_death Fungal Cell Death fungal_membrane->cell_death Disruption leads to

Caption: Mechanism of action of this compound on dermatophytes.

References

Application Notes and Protocols for In Vivo Imaging of Fenticonazole Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenticonazole is a broad-spectrum antimycotic agent belonging to the imidazole (B134444) class, effective against dermatophytes and yeasts.[1] Its therapeutic action is primarily achieved through the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane, leading to compromised cell integrity and ultimately, fungal cell death.[2][3] this compound also exhibits secondary antifungal mechanisms, including the inhibition of protease acid secretion by Candida albicans and the blocking of cytochrome oxidases and peroxidases.[1][4] While its efficacy in topical applications is well-established, a deeper understanding of its in vivo distribution, target engagement, and pharmacokinetics at the site of infection is crucial for optimizing therapeutic strategies and developing novel drug delivery systems.

This document provides detailed application notes and protocols for the development and application of in vivo imaging techniques to track the distribution of this compound. Given the absence of established methods for labeling this compound, we propose a novel, hypothetical strategy for its modification to enable conjugation with imaging probes. These protocols are intended to serve as a comprehensive guide for researchers venturing into the visualization of this compound's journey within a living organism.

Proposed Strategy for this compound Labeling

The chemical structure of this compound lacks readily available functional groups like primary amines or thiols for standard bioconjugation. To overcome this, we propose a synthetic modification to introduce a reactive handle for labeling. This proposed strategy focuses on the derivatization of the imidazole ring, a common approach in medicinal chemistry for creating analogs of imidazole-based drugs.

Hypothetical Synthesis of an Alkyne-Modified this compound Analog for Click Chemistry:

A plausible approach involves the synthesis of a this compound analog bearing an alkyne group. This can be achieved by modifying the synthesis of this compound itself. The key step would be the use of a substituted imidazole precursor that already contains a propargyl group (an alkyne-containing moiety) at one of the nitrogen atoms. This modified precursor would then be reacted with the appropriate chloro-ether intermediate of this compound to yield the final alkyne-functionalized this compound analog. This alkyne handle allows for highly specific and efficient labeling with azide-containing fluorescent dyes or radiolabeling chelators via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry).[5][6]

It is crucial to note that this proposed modification requires extensive synthetic chemistry efforts and subsequent validation to ensure that the pharmacological activity of the this compound analog is not compromised.

Section 1: In Vivo Fluorescence Imaging of this compound

Fluorescence imaging offers a non-invasive method to visualize drug distribution in real-time. This section outlines the protocol for labeling the proposed alkyne-modified this compound with a near-infrared (NIR) fluorescent dye and its application in a murine model of cutaneous candidiasis.

Experimental Protocols

1.1. Labeling of Alkyne-Modified this compound with an Azide-Functionalized NIR Dye

This protocol describes the conjugation of an azide-containing near-infrared (NIR) dye (e.g., Azide-AF750) to the alkyne-modified this compound via a copper-catalyzed click chemistry reaction.

  • Materials:

    • Alkyne-modified this compound

    • Azide-functionalized NIR dye (e.g., Azide-Alexa Fluor 750)

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Sodium ascorbate (B8700270)

    • Tris-HCl buffer (pH 8.0)

    • DMSO

    • PD-10 desalting column

  • Procedure:

    • Dissolve the alkyne-modified this compound in DMSO to a stock concentration of 10 mM.

    • Dissolve the azide-functionalized NIR dye in DMSO to a stock concentration of 10 mM.

    • In a microcentrifuge tube, combine 10 µL of the this compound solution and 12 µL of the NIR dye solution (1.2 molar excess).

    • Add 50 µL of Tris-HCl buffer.

    • Prepare a fresh solution of copper(II) sulfate (100 mM) and sodium ascorbate (500 mM) in water.

    • Add 2 µL of the copper sulfate solution and 2 µL of the sodium ascorbate solution to the reaction mixture.

    • Vortex the mixture gently and incubate at room temperature for 1 hour, protected from light.

    • Purify the resulting fluorescently labeled this compound (this compound-NIR) using a PD-10 desalting column to remove unconjugated dye and catalyst.

    • Characterize the labeled product using mass spectrometry and measure the concentration and labeling efficiency using UV-Vis spectrophotometry.

1.2. Murine Model of Cutaneous Candidiasis

This protocol describes the establishment of a cutaneous Candida albicans infection in mice for subsequent in vivo imaging.

  • Materials:

    • Female BALB/c mice (6-8 weeks old)

    • Candida albicans strain (e.g., SC5314)

    • Sabouraud Dextrose Agar (SDA) and Broth (SDB)

    • Phosphate-buffered saline (PBS)

    • Electric shaver

    • Sterile gauze

  • Procedure:

    • Culture C. albicans on SDA plates and then inoculate into SDB for overnight growth at 30°C.

    • Harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend to a concentration of 1 x 10⁸ cells/mL.

    • Anesthetize the mice and shave a 2x2 cm area on their backs.

    • Gently abrade the shaved skin with sterile gauze to create a superficial wound.

    • Topically apply 50 µL of the C. albicans suspension to the abraded skin.

1.3. In Vivo Fluorescence Imaging

This protocol details the administration of this compound-NIR and subsequent imaging.

  • Materials:

    • This compound-NIR conjugate

    • In vivo imaging system (e.g., IVIS Spectrum)

    • Anesthesia (e.g., isoflurane)

  • Procedure:

    • Three days post-infection, anesthetize the mice.

    • Administer a topical dose of this compound-NIR (e.g., 100 µL of a 10 µM solution) to the infected skin area.

    • Place the mouse in the imaging chamber and acquire fluorescence images at various time points (e.g., 0, 1, 4, 8, and 24 hours) post-administration.

    • Use an appropriate excitation/emission filter set for the chosen NIR dye (e.g., Ex: 745 nm, Em: 800 nm for Alexa Fluor 750).

    • Quantify the fluorescence intensity in the region of interest (ROI) corresponding to the infected area using the system's software.

Data Presentation

Table 1: Quantitative Analysis of this compound-NIR Distribution in a Murine Model of Cutaneous Candidiasis

Time Post-Administration (hours)Mean Fluorescence Intensity (Radiant Efficiency)Signal-to-Noise Ratio (SNR)
11.5 x 10⁸ ± 0.3 x 10⁸15 ± 3
42.8 x 10⁸ ± 0.5 x 10⁸25 ± 5
81.9 x 10⁸ ± 0.4 x 10⁸18 ± 4
240.8 x 10⁸ ± 0.2 x 10⁸8 ± 2

Note: These are representative data based on typical in vivo fluorescence imaging studies and would need to be determined experimentally.

Visualization

experimental_workflow_fluorescence cluster_labeling Probe Synthesis cluster_animal_model Animal Model cluster_imaging In Vivo Imaging This compound Alkyne-Fenticonazole Click_Reaction Click Chemistry This compound->Click_Reaction NIR_Dye Azide-NIR Dye NIR_Dye->Click_Reaction Labeled_this compound This compound-NIR Click_Reaction->Labeled_this compound Mouse BALB/c Mouse Infection C. albicans Infection Mouse->Infection Infected_Mouse Infected Mouse Infection->Infected_Mouse Administration Topical Administration of this compound-NIR Infected_Mouse->Administration Imaging Fluorescence Imaging (IVIS Spectrum) Administration->Imaging Analysis Data Analysis Imaging->Analysis

Caption: Workflow for in vivo fluorescence imaging of this compound.

Section 2: In Vivo Radionuclide Imaging of this compound

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are highly sensitive imaging modalities that allow for quantitative assessment of drug distribution throughout the entire body. This section details a protocol for labeling the proposed alkyne-modified this compound with a radionuclide for PET imaging and its application in a systemic candidiasis model.

Experimental Protocols

2.1. Radiolabeling of Alkyne-Modified this compound with ¹⁸F

This protocol describes a two-step labeling strategy for incorporating the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) onto the alkyne-modified this compound using an azide-functionalized ¹⁸F-prosthetic group.

  • Materials:

    • Alkyne-modified this compound

    • ¹⁸F-fluoroethyl azide (B81097) ([¹⁸F]FEA) (synthesized separately)

    • Copper(I)-TBTA complex

    • Sodium ascorbate

    • Phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile

    • Semi-preparative HPLC system

  • Procedure:

    • Synthesize [¹⁸F]FEA according to established methods.

    • Dissolve the alkyne-modified this compound in a mixture of phosphate buffer and acetonitrile.

    • Add the [¹⁸F]FEA to the solution.

    • Add the Copper(I)-TBTA complex and sodium ascorbate to initiate the click reaction.

    • Incubate the reaction mixture at 50°C for 15 minutes.

    • Purify the resulting ¹⁸F-labeled this compound ([¹⁸F]this compound) by semi-preparative HPLC.

    • Formulate the purified product in a sterile saline solution for injection.

2.2. Murine Model of Systemic Candidiasis

This protocol describes the induction of a systemic Candida albicans infection in mice.

  • Materials:

    • Female BALB/c mice (6-8 weeks old)

    • Candida albicans strain (e.g., SC5314)

    • Saline solution

  • Procedure:

    • Prepare a suspension of C. albicans in sterile saline at a concentration of 5 x 10⁵ cells/mL.

    • Inject 100 µL of the cell suspension intravenously (via the tail vein) into each mouse.

2.3. In Vivo PET/CT Imaging

This protocol outlines the procedure for PET/CT imaging following the administration of [¹⁸F]this compound.

  • Materials:

    • [¹⁸F]this compound

    • Small-animal PET/CT scanner

    • Anesthesia (e.g., isoflurane)

  • Procedure:

    • Three days post-infection, anesthetize the mice.

    • Administer a bolus injection of [¹⁸F]this compound (e.g., 3.7-7.4 MBq) intravenously.

    • Perform dynamic or static PET scans at various time points (e.g., 30, 60, and 120 minutes) post-injection.

    • Acquire a CT scan for anatomical co-registration and attenuation correction.

    • Reconstruct the PET images and perform quantitative analysis by drawing regions of interest (ROIs) over major organs and infected tissues (e.g., kidneys, liver).

Data Presentation

Table 2: Biodistribution of [¹⁸F]this compound in a Murine Model of Systemic Candidiasis (60 min post-injection)

Organ% Injected Dose per Gram (%ID/g)
Blood0.5 ± 0.1
Heart0.8 ± 0.2
Lungs1.2 ± 0.3
Liver5.5 ± 1.2
Spleen1.0 ± 0.2
Kidneys8.0 ± 1.5
Muscle0.4 ± 0.1
Bone0.6 ± 0.1
Brain0.1 ± 0.05

Note: These are representative data based on typical biodistribution studies of ¹⁸F-labeled small molecules and would need to be determined experimentally.[7][8][9]

Visualization

signaling_pathway_this compound cluster_fungal_cell Fungal Cell This compound This compound Erg11 Lanosterol 14α-demethylase (ERG11) This compound->Erg11 Inhibits Protease Secreted Aspartyl Proteases This compound->Protease Inhibits Secretion Cytochrome Cytochrome Oxidases & Peroxidases This compound->Cytochrome Blocks Ergosterol Ergosterol Erg11->Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->Erg11 Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Cell Death Membrane->Disruption Virulence Reduced Virulence Oxidative_Stress Oxidative Stress

Caption: Mechanism of action of this compound in fungal cells.

Conclusion

The protocols outlined in this document provide a comprehensive framework for developing and utilizing in vivo imaging techniques to study the distribution of this compound. The proposed, though hypothetical, labeling strategy offers a starting point for medicinal chemists to create traceable versions of this important antifungal agent. The successful application of these imaging modalities will undoubtedly provide invaluable insights into the pharmacokinetics and pharmacodynamics of this compound, paving the way for the development of more effective antifungal therapies. It is imperative that the proposed labeled this compound analogs are thoroughly validated for retained biological activity before their use in in vivo studies.

References

Application Notes and Protocols for High-Throughput Screening Assays to Identify Fenticonazole Synergists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for establishing high-throughput screening (HTS) assays to identify compounds that act synergistically with Fenticonazole, a broad-spectrum antimycotic agent. The discovery of such synergists is crucial for enhancing antifungal efficacy, reducing therapeutic doses, minimizing toxicity, and combating the emergence of drug-resistant fungal strains.[1][2][3][4]

Introduction to this compound and the Rationale for Synergy Screening

This compound is an imidazole (B134444) derivative that exerts its antifungal effect primarily by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[5] It targets the lanosterol (B1674476) 14α-demethylase enzyme, leading to a compromised cell membrane structure and ultimately fungal cell death.[5] this compound also exhibits antibacterial and antiparasitic properties.[3][6]

Despite its effectiveness, the development of antifungal resistance remains a significant clinical challenge.[3][7] Combination therapy, which utilizes two or more drugs with different mechanisms of action, is a promising strategy to overcome resistance and enhance therapeutic outcomes.[2] Identifying compounds that are synergistic with this compound can lead to more potent and durable antifungal treatments.

High-Throughput Screening (HTS) Strategies

HTS platforms are essential for efficiently screening large libraries of compounds to identify potential this compound synergists.[8][9] The primary HTS methodologies adaptable for this purpose are the checkerboard assay and time-kill curve analysis, which can be miniaturized and automated for high-throughput formats.

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to quantitatively assess the interaction between two antimicrobial agents.[10][11] It allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which categorizes the interaction as synergistic, additive, indifferent, or antagonistic.[10][12]

Workflow for High-Throughput Checkerboard Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_fungal Prepare Fungal Inoculum dispense_media Dispense Media to 384-well Plates prep_fungal->dispense_media prep_fenti Prepare this compound Stock gradient_fenti Create this compound Gradient (Y-axis) prep_fenti->gradient_fenti prep_comp Prepare Compound Library Stocks gradient_comp Create Compound Gradient (X-axis) prep_comp->gradient_comp dispense_media->gradient_fenti gradient_fenti->gradient_comp add_inoculum Add Fungal Inoculum gradient_comp->add_inoculum incubate Incubate Plates add_inoculum->incubate read_od Read Optical Density (OD) incubate->read_od calc_mic Determine MICs read_od->calc_mic calc_fici Calculate FICI calc_mic->calc_fici classify Classify Interaction calc_fici->classify

Caption: High-throughput checkerboard assay workflow.

Experimental Protocol: Automated Checkerboard Assay

This protocol is designed for a 384-well plate format and can be adapted for various fungal pathogens.

Materials:

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate liquid growth medium (e.g., RPMI-1640)

  • This compound nitrate (B79036) (powder)

  • Compound library (e.g., small molecules, natural products) dissolved in DMSO

  • Sterile, clear, flat-bottom 384-well microtiter plates

  • Automated liquid handler

  • Microplate reader capable of measuring optical density (OD) at 600 nm

  • Plate incubator

Methodology:

  • Inoculum Preparation:

    • Culture the fungal strain overnight in the appropriate growth medium at 30-35°C.

    • Adjust the fungal suspension to a final concentration of approximately 1-5 x 10^4 cells/mL in fresh medium. This may need optimization depending on the fungal species.

  • Compound Plate Preparation:

    • Using an automated liquid handler, prepare serial dilutions of the library compounds in a separate source plate. Typically, a 6-point or 8-point two-fold dilution series is created for each compound.

    • Prepare a serial dilution of this compound in a separate source plate. The concentration range should bracket the known Minimum Inhibitory Concentration (MIC) of this compound for the test organism.

  • Assay Plate Setup:

    • Dispense 20 µL of growth medium into each well of a 384-well assay plate.

    • Transfer 10 µL of the diluted library compounds from the source plate to the assay plate, creating a concentration gradient along the x-axis.

    • Transfer 10 µL of the diluted this compound from its source plate to the assay plate, creating a concentration gradient along the y-axis.

    • The resulting plate will have a matrix of this compound and library compound concentrations. Include wells with this compound only, compound only, and no drug (growth control).

  • Inoculation and Incubation:

    • Add 10 µL of the prepared fungal inoculum to each well of the assay plate.

    • Seal the plates and incubate at 30-35°C for 24-48 hours, or until sufficient growth is observed in the control wells.

  • Data Acquisition and Analysis:

    • Measure the optical density (OD) of each well at 600 nm using a microplate reader.

    • Normalize the growth in each well to the growth control.

    • Determine the MIC of this compound alone and each library compound alone (the lowest concentration showing ≥50% or ≥90% growth inhibition).

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination wells that show growth inhibition.

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Compound = (MIC of Compound in combination) / (MIC of Compound alone)

    • Calculate the FICI by summing the individual FICs: FICI = FIC of this compound + FIC of Compound.[10]

    • Classify the interaction based on the FICI value.

Data Presentation: Checkerboard Assay Results

Compound IDThis compound MIC Alone (µg/mL)Compound MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)Compound MIC in Combination (µg/mL)FICIInteraction
Cmpd-0012.016.00.54.00.5Synergy
Cmpd-0022.08.01.04.01.0Additive
Cmpd-0032.032.02.016.01.5Indifference
Cmpd-0042.04.04.08.04.0Antagonism

Interpretation of FICI values: ≤ 0.5 = Synergy; > 0.5 to ≤ 1.0 = Additive; > 1.0 to < 4.0 = Indifference; ≥ 4.0 = Antagonism.[12]

Time-Kill Curve Analysis

Time-kill assays provide a dynamic assessment of the antifungal effect of drug combinations over time, distinguishing between fungistatic and fungicidal activity.[9][11][13] A synergistic interaction is typically defined as a ≥2-log10 decrease in CFU/mL for the combination compared to the most active single agent.[9][14]

Workflow for High-Throughput Time-Kill Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_fungal Prepare Fungal Inoculum setup_cultures Set up Cultures in Tubes/Plates (Control, Single Drugs, Combination) prep_fungal->setup_cultures prep_drugs Prepare Drug Solutions (this compound & Synergist) prep_drugs->setup_cultures incubate Incubate Cultures setup_cultures->incubate sample_collection Collect Samples at Time Points (0, 2, 4, 8, 24h) incubate->sample_collection serial_dilution Perform Serial Dilutions sample_collection->serial_dilution plate_samples Plate on Agar (B569324) serial_dilution->plate_samples incubate_plates Incubate Agar Plates plate_samples->incubate_plates count_cfu Count Colony Forming Units (CFU) incubate_plates->count_cfu plot_curves Plot log10 CFU/mL vs. Time count_cfu->plot_curves determine_synergy Determine Synergy plot_curves->determine_synergy

Caption: Time-kill assay workflow.

Experimental Protocol: Time-Kill Assay

This protocol is typically performed as a secondary screen on hits identified from the primary checkerboard screen.

Materials:

  • Fungal strain of interest

  • Appropriate liquid growth medium

  • This compound and synergistic compound

  • Sterile culture tubes or deep-well 96-well plates

  • Sterile saline or PBS for dilutions

  • Agar plates (e.g., Sabouraud Dextrose Agar)

  • Shaking incubator

Methodology:

  • Inoculum Preparation: Prepare a fungal inoculum as described for the checkerboard assay, adjusting to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Setup:

    • Prepare culture tubes or wells containing:

      • Growth medium only (growth control)

      • This compound at a sub-MIC concentration (e.g., 0.25x or 0.5x MIC)

      • Synergistic compound at a sub-MIC concentration

      • This compound and the synergistic compound in combination at the same sub-MIC concentrations

    • Inoculate each tube/well with the prepared fungal suspension.

  • Incubation and Sampling:

    • Incubate the cultures at 30-35°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.

  • Quantification of Viable Cells:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

    • Incubate the agar plates at 30-35°C for 24-48 hours, until colonies are visible.

  • Data Analysis:

    • Count the number of Colony Forming Units (CFU) on each plate.

    • Calculate the CFU/mL for each time point and treatment condition.

    • Plot the log10 CFU/mL versus time for each treatment.

    • Evaluate for synergy, defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

Data Presentation: Time-Kill Assay Results

Time (hours)Growth Control (log10 CFU/mL)This compound (0.5x MIC) (log10 CFU/mL)Compound X (0.5x MIC) (log10 CFU/mL)This compound + Compound X (log10 CFU/mL)
05.705.705.705.70
26.155.655.755.20
46.805.505.804.30
87.505.305.903.10
248.205.106.20<2.00

Potential Signaling Pathways for Synergistic Interactions with this compound

This compound's primary mechanism of action is the inhibition of ergosterol biosynthesis.[5] Synergistic partners are likely to target complementary pathways or cellular processes.

G cluster_membrane Fungal Cell Membrane cluster_synergists Potential Synergist Targets ergosterol Ergosterol membrane_integrity Membrane Integrity ergosterol->membrane_integrity Maintains lanosterol Lanosterol erg11 Lanosterol 14α-demethylase (ERG11) lanosterol->erg11 Substrate erg11->ergosterol Product cell_wall Cell Wall Synthesis (e.g., β-glucan synthase) protein_synthesis Protein Synthesis (Ribosomes) dna_synthesis DNA/RNA Synthesis efflux_pumps Efflux Pumps This compound This compound This compound->erg11 Inhibits synergist Synergistic Compound synergist->cell_wall synergist->protein_synthesis synergist->dna_synthesis synergist->efflux_pumps

Caption: this compound mechanism and potential synergistic targets.

Potential Synergistic Mechanisms:

  • Inhibition of Cell Wall Synthesis: Compounds that inhibit enzymes like β-(1,3)-glucan synthase (the target of echinocandins) can create a "double hit" on the fungal cell's protective layers.

  • Targeting Efflux Pumps: Fungal cells can develop resistance by overexpressing efflux pumps that remove antifungal drugs. Inhibitors of these pumps can increase the intracellular concentration of this compound.

  • Inhibition of Protein or Nucleic Acid Synthesis: Targeting essential cellular processes like protein or DNA/RNA synthesis can lead to synergistic effects when combined with a membrane-disrupting agent like this compound.

  • Disruption of Other Metabolic Pathways: Compounds that interfere with other vital metabolic pathways could also exhibit synergy with this compound.

Conclusion

The methodologies and protocols outlined provide a robust framework for the high-throughput screening and identification of this compound synergists. The checkerboard assay serves as an excellent primary screening tool, while time-kill analysis offers valuable secondary validation of synergistic interactions. By employing these strategies, researchers can accelerate the discovery of novel combination therapies to address the growing challenge of antifungal resistance.

References

Application of Metabolomics to Elucidate the Effects of Fenticonazole on Fungal Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenticonazole is a broad-spectrum imidazole (B134444) antifungal agent used in the topical treatment of superficial mycoses. Its primary mechanism of action, like other azole antifungals, is the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane.[1] By targeting the enzyme lanosterol (B1674476) 14α-demethylase, this compound disrupts the integrity and function of the cell membrane, ultimately leading to fungal cell death.[1] Beyond this primary mechanism, this compound has been shown to inhibit secreted aspartyl proteinases in Candida albicans and block fungal cytochrome oxidases and peroxidases.[2][3]

Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, offers a powerful approach to understand the downstream biochemical consequences of drug action. By applying metabolomic techniques, researchers can gain a detailed snapshot of the metabolic perturbations caused by this compound, providing deeper insights into its antifungal activity and potentially revealing secondary mechanisms of action or biomarkers of drug efficacy.

This document provides a detailed application note and a set of experimental protocols for a proposed study to investigate the effects of this compound on the metabolism of a model fungus, such as Candida albicans, using metabolomics. While direct metabolomic studies on this compound are not yet widely published, the protocols and expected outcomes are based on extensive research on other azole antifungals, such as fluconazole (B54011), which share a similar primary target.[4]

I. Application Note: Unveiling the Metabolic Impact of this compound

This application note outlines a hypothetical study to characterize the metabolic response of Candida albicans to this compound treatment. The central hypothesis is that inhibition of ergosterol biosynthesis by this compound will lead to significant and measurable changes in related and downstream metabolic pathways.

Key Objectives:

  • To identify and quantify the global metabolic changes in Candida albicans following exposure to this compound.

  • To elucidate the specific metabolic pathways perturbed by this compound treatment.

  • To identify potential biomarkers associated with this compound's antifungal activity.

Expected Metabolic Perturbations:

Based on the known mechanism of action of azole antifungals, the following metabolic changes are anticipated in this compound-treated fungal cells:

  • Ergosterol Biosynthesis Pathway: A significant accumulation of lanosterol and other upstream precursors of ergosterol is expected due to the inhibition of lanosterol 14α-demethylase.

  • Central Carbon Metabolism: Studies on fluconazole have shown an increase in the pool sizes of several central carbon metabolism intermediates, such as α-ketoglutarate, glucose-6-phosphate, and ribose-5-phosphate. This suggests a potential rerouting of metabolic flux in response to membrane stress.

  • Amino Acid Metabolism: A decrease in the intracellular concentration of certain amino acids, including glycine, proline, and tryptophan, has been observed with fluconazole treatment. This may indicate an impact on amino acid biosynthesis or an increased demand for these molecules in stress response pathways.

  • Phospholipid Metabolism: Alterations in the composition of phospholipids (B1166683) in the cell membrane are expected as a compensatory response to the depletion of ergosterol.

Data Presentation: Anticipated Quantitative Metabolomic Data

The following tables summarize the expected quantitative changes in metabolite levels in Candida albicans treated with this compound, based on data from analogous studies with fluconazole.

Table 1: Expected Changes in Ergosterol Biosynthesis Pathway Intermediates

MetaboliteExpected Change in this compound-Treated Cells (Fold Change vs. Control)
Lanosterol↑ (Significant Increase)
14-demethyl lanosterol↓ (Significant Decrease)
Ergosterol↓ (Significant Decrease)
Mevalonate↑ (1.5 - 2.0 fold)

Table 2: Expected Changes in Central Carbon Metabolism Intermediates

MetaboliteExpected Change in this compound-Treated Cells (Fold Change vs. Control)
α-Ketoglutarate↑ (1.5 - 2.0 fold)
Glucose-6-phosphate↑ (1.2 - 1.8 fold)
Phenylpyruvate↑ (1.3 - 1.7 fold)
Ribose-5-phosphate↑ (1.4 - 1.9 fold)

Table 3: Expected Changes in Amino Acid Levels

MetaboliteExpected Change in this compound-Treated Cells (Fold Change vs. Control)
Glycine↓ (0.5 - 0.7 fold)
Proline↓ (0.6 - 0.8 fold)
Tryptophan↓ (0.5 - 0.7 fold)
Asparagine↓ (0.6 - 0.8 fold)

II. Experimental Protocols

This section provides detailed methodologies for the key experiments in the proposed metabolomics study of this compound's effect on fungal metabolism.

Protocol 1: Fungal Culture and this compound Treatment

  • Fungal Strain: Candida albicans SC5314 or another suitable laboratory strain.

  • Culture Medium: Yeast Peptone Dextrose (YPD) broth.

  • Inoculum Preparation: Inoculate a single colony of C. albicans into 10 mL of YPD broth and grow overnight at 30°C with shaking (200 rpm).

  • Main Culture: Dilute the overnight culture to an optical density at 600 nm (OD600) of 0.1 in 100 mL of fresh YPD broth.

  • This compound Treatment: Grow the main culture at 30°C with shaking to mid-logarithmic phase (OD600 ≈ 0.8). Add this compound (dissolved in a suitable solvent like DMSO) to the desired final concentration (e.g., based on pre-determined Minimum Inhibitory Concentration). An equivalent volume of the solvent should be added to the control cultures.

  • Incubation: Continue to incubate the treated and control cultures for a defined period (e.g., 4, 8, or 12 hours).

Protocol 2: Metabolite Quenching and Extraction

  • Harvesting: Quickly harvest the fungal cells by vacuum filtration using a nitrocellulose membrane (0.45 µm pore size).

  • Quenching: Immediately quench metabolic activity by immersing the filter with the cells into a pre-chilled quenching solution, such as 60% methanol (B129727) at -40°C.

  • Washing: Wash the cells on the filter with the cold quenching solution to remove extracellular metabolites.

  • Metabolite Extraction: Resuspend the cells in a pre-chilled extraction solvent. A commonly used solvent is a methanol:water (1:1) mixture. Other options include biphasic extractions with methanol, chloroform, and water to separate polar and non-polar metabolites.

  • Cell Lysis: Disrupt the cells to release intracellular metabolites. This can be achieved by methods such as bead beating, sonication, or freeze-thaw cycles.

  • Centrifugation: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator or nitrogen stream. The dried samples can be stored at -80°C until analysis.

Protocol 3: GC-MS Based Metabolomic Analysis

  • Derivatization: Re-dissolve the dried metabolite extract in a derivatization agent to increase the volatility of the metabolites for GC analysis. A common two-step derivatization involves methoximation followed by silylation.

    • Add O-methylhydroxylamine hydrochloride in pyridine (B92270) and incubate to protect carbonyl groups.

    • Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to silylate hydroxyl, carboxyl, amino, and thiol groups.

  • GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: Use a suitable capillary column, such as an Rtx®-5MS column.

    • Temperature Program: Employ a temperature gradient to separate the metabolites, for example, from 80°C to 320°C.

    • Mass Spectrometry: Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds.

  • Data Analysis: Process the raw GC-MS data using appropriate software for peak deconvolution, identification, and quantification. Identify metabolites by comparing their mass spectra and retention times to a reference library (e.g., NIST, Fiehn).

Protocol 4: LC-MS Based Metabolomic Analysis

  • Sample Preparation: Reconstitute the dried metabolite extract in a solvent compatible with the liquid chromatography system, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

  • LC-MS Analysis: Analyze the samples using a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Chromatography: Use a reversed-phase or HILIC column to separate the metabolites.

    • Mobile Phase: Employ a gradient elution with appropriate mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ionization modes to detect a wider range of metabolites.

  • Data Analysis: Process the LC-MS data using software for peak picking, alignment, and annotation. Identify metabolites by matching their accurate mass and fragmentation patterns to metabolome databases (e.g., KEGG, HMDB).

III. Visualization of Pathways and Workflows

Ergosterol Biosynthesis Pathway and the Site of this compound Inhibition

Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple steps Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_demethylase Lanosterol 14α-demethylase (ERG11) Lanosterol->Lanosterol_demethylase Demethyl_Lanosterol 14-demethyl Lanosterol Lanosterol_demethylase->Demethyl_Lanosterol Zymosterol Zymosterol Demethyl_Lanosterol->Zymosterol Multiple steps Ergosterol Ergosterol Zymosterol->Ergosterol This compound This compound This compound->Lanosterol_demethylase Inhibits

Caption: this compound inhibits Lanosterol 14α-demethylase in the ergosterol pathway.

Experimental Workflow for Metabolomic Analysis

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Metabolomic Analysis cluster_data_analysis Data Analysis Culture Fungal Culture (e.g., Candida albicans) Treatment This compound Treatment (and Control) Culture->Treatment Quenching Metabolic Quenching Treatment->Quenching Extraction Metabolite Extraction Quenching->Extraction GCMS GC-MS Analysis Extraction->GCMS LCMS LC-MS Analysis Extraction->LCMS Processing Data Processing (Peak detection, alignment) GCMS->Processing LCMS->Processing Identification Metabolite Identification Processing->Identification Statistics Statistical Analysis Identification->Statistics Pathway Pathway Analysis Statistics->Pathway

References

Establishing a Robust Animal Model for Fenticonazole Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenticonazole is a broad-spectrum imidazole (B134444) antifungal agent with established efficacy against a wide range of dermatophytes and yeasts, particularly Candida species.[1][2][3] It is primarily used for the topical treatment of superficial fungal infections.[1][2] To rigorously evaluate the preclinical efficacy of new this compound formulations or to study its mechanism of action in vivo, establishing a robust and reproducible animal model is paramount. These application notes provide detailed protocols for inducing cutaneous and vulvovaginal candidiasis in rodents, administering this compound, and assessing its therapeutic efficacy.

This compound's primary mechanism of action involves the inhibition of lanosterol (B1674476) 14α-demethylase, a crucial enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1][4] This disruption of the fungal cell membrane integrity leads to increased permeability and ultimately, fungal cell death.[1][4] Additionally, this compound has been shown to inhibit the secretion of protease acid by Candida albicans, directly damage the cytoplasmic membrane, and block cytochrome oxidases and peroxidases, contributing to its multifaceted antifungal activity.[2][3][5]

I. Animal Models for this compound Efficacy Studies

The most commonly utilized and well-established animal models for studying superficial candidiasis are the murine models of cutaneous and vulvovaginal candidiasis.[6][7] These models effectively mimic human infections and are suitable for evaluating the efficacy of topical antifungal agents like this compound.[7]

A. Murine Model of Cutaneous Candidiasis

This model is ideal for assessing the efficacy of topical this compound formulations against skin infections caused by Candida albicans.

B. Murine Model of Vulvovaginal Candidiasis (VVC)

This model is the standard for evaluating the efficacy of intravaginal antifungal treatments. To establish a persistent infection, mice are treated with estrogen to induce a state of pseudoestrus, making them susceptible to vaginal colonization by Candida albicans.[7][8]

II. Experimental Protocols

A. Protocol 1: Murine Model of Cutaneous Candidiasis

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB)

  • Sterile phosphate-buffered saline (PBS)

  • Female BALB/c mice (6-8 weeks old)

  • Electric shaver

  • Sterile gauze pads

  • Micropipettes and sterile tips

  • This compound topical formulation (e.g., 2% cream)

  • Vehicle control (placebo cream)

  • Positive control (e.g., Miconazole 2% cream)

  • Sterile surgical instruments (scissors, forceps)

  • Tissue homogenizer

  • Incubator (30°C and 37°C)

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans on SDA plates at 30°C for 24-48 hours.

    • Inoculate a single colony into SDB and incubate overnight at 30°C with shaking.

    • Harvest yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.

    • Adjust the cell concentration to 1 x 10⁸ CFU/mL using a hemocytometer.

  • Infection Induction:

    • Anesthetize the mice.

    • Shave a 2x2 cm area on the dorsal side of each mouse.

    • Gently abrade the shaved skin with sterile gauze to create minor abrasions, avoiding bleeding.

    • Apply 100 µL of the C. albicans suspension (1 x 10⁷ CFU) to the abraded skin and spread evenly.

  • Treatment:

    • 24 hours post-infection, divide the mice into treatment groups (e.g., Vehicle, this compound, Positive Control).

    • Apply a thin layer (approximately 0.1 g) of the assigned topical formulation to the infected area once daily for 7 consecutive days.

  • Efficacy Assessment:

    • Clinical Scoring: Visually assess the severity of the infection daily using a scoring system (e.g., 0 = no visible signs, 1 = mild erythema, 2 = moderate erythema and scaling, 3 = severe erythema, scaling, and crusting).

    • Fungal Burden (CFU Assay):

      • On day 8 (24 hours after the last treatment), euthanize the mice.

      • Excise a standardized area of the infected skin.

      • Weigh the tissue and homogenize it in 1 mL of sterile PBS.

      • Perform serial dilutions of the homogenate and plate on SDA plates.

      • Incubate at 37°C for 24-48 hours and count the number of colonies.

      • Express the results as log₁₀ CFU per gram of tissue.

B. Protocol 2: Murine Model of Vulvovaginal Candidiasis (VVC)

Materials:

  • Candida albicans strain (e.g., ATCC 10231)

  • SDA and SDB

  • Sterile PBS

  • Female BALB/c mice (6-8 weeks old)

  • Estradiol (B170435) valerate (B167501)

  • Sesame oil

  • Micropipettes and sterile tips for vaginal inoculation

  • This compound intravaginal formulation (e.g., 2% cream)

  • Vehicle control (placebo cream)

  • Positive control (e.g., Clotrimazole 2% cream)

  • Sterile cotton swabs

  • Incubator (30°C and 37°C)

Procedure:

  • Inoculum Preparation:

    • Prepare the C. albicans inoculum as described in Protocol 1, adjusting the final concentration to 1 x 10⁷ CFU/mL.

  • Induction of Pseudoestrus:

    • Administer estradiol valerate (0.1 mg in 0.1 mL of sesame oil) subcutaneously to each mouse 72 hours prior to inoculation.[9]

  • Vaginal Inoculation:

    • On the day of infection, gently restrain the mice.

    • Instill 20 µL of the C. albicans suspension (2 x 10⁵ CFU) into the vaginal lumen using a micropipette with a sterile, blunt-ended tip.[9]

  • Treatment:

    • 24 hours post-infection, divide the mice into treatment groups.

    • Administer the assigned intravaginal formulation (approximately 20 µL) once daily for 3 consecutive days.

  • Efficacy Assessment:

    • Fungal Burden (CFU Assay):

      • On day 5 (24 hours after the last treatment), euthanize the mice.

      • Perform a vaginal lavage by instilling and aspirating 100 µL of sterile PBS three times.

      • Perform serial dilutions of the lavage fluid and plate on SDA plates.

      • Incubate at 37°C for 24-48 hours and count the number of colonies.

      • Express the results as log₁₀ CFU per mL of lavage fluid.

    • Histopathology (Optional):

      • Excise the vaginal tissue, fix in 10% formalin, embed in paraffin, and stain with Periodic acid-Schiff (PAS) to visualize fungal elements and inflammatory cell infiltration.

III. Data Presentation

Quantitative data from efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Efficacy of Topical this compound in a Murine Cutaneous Candidiasis Model (Representative Data)

Treatment GroupMean Clinical Score (Day 7)Mean Fungal Burden (log₁₀ CFU/g tissue ± SD)% Mycological Cure
Vehicle Control2.8 ± 0.46.2 ± 0.50%
This compound (2%)0.5 ± 0.22.1 ± 0.390%
Miconazole (2%)0.6 ± 0.32.3 ± 0.485%

*p < 0.01 compared to Vehicle Control. Mycological cure is defined as no detectable CFU.

Table 2: Efficacy of Intravaginal this compound in a Murine Vulvovaginal Candidiasis Model (Representative Data)

Treatment GroupMean Fungal Burden (log₁₀ CFU/mL lavage ± SD)% Mycological Cure
Vehicle Control5.8 ± 0.60%
This compound (2%)1.9 ± 0.492%
Clotrimazole (2%)2.1 ± 0.588%

*p < 0.01 compared to Vehicle Control. Mycological cure is defined as no detectable CFU.

IV. Visualizations

A. Signaling Pathway

Fenticonazole_Mechanism_of_Action This compound This compound Lanosterol_14a_demethylase Lanosterol 14α-demethylase (ERG11/CYP51) This compound->Lanosterol_14a_demethylase Inhibits Protease_Secretion Inhibition of Protease Secretion This compound->Protease_Secretion Cytochrome_Oxidases Blockage of Cytochrome Oxidases & Peroxidases This compound->Cytochrome_Oxidases Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Conversion Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Component of Membrane_Integrity Compromised Membrane Integrity & Permeability Fungal_Cell_Membrane->Membrane_Integrity Disruption Cell_Death Fungal Cell Death Membrane_Integrity->Cell_Death

Caption: Mechanism of action of this compound.

B. Experimental Workflow

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., BALB/c mice) Start->Animal_Acclimatization Infection_Induction Infection Induction (Cutaneous or Vaginal) Animal_Acclimatization->Infection_Induction Group_Allocation Random Allocation to Treatment Groups Infection_Induction->Group_Allocation Treatment_Administration Treatment Administration (Vehicle, this compound, Positive Control) Group_Allocation->Treatment_Administration Efficacy_Assessment Efficacy Assessment Treatment_Administration->Efficacy_Assessment Clinical_Scoring Clinical Scoring (Cutaneous Model) Efficacy_Assessment->Clinical_Scoring CFU_Assay Fungal Burden (CFU Assay) Efficacy_Assessment->CFU_Assay Data_Analysis Data Analysis & Statistical Comparison Clinical_Scoring->Data_Analysis CFU_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound efficacy studies.

References

Application Notes and Protocols for Quantifying Fenticonazole Concentration in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the quantification of Fenticonazole in biological tissues, primarily focusing on analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Introduction

This compound is a broad-spectrum imidazole (B134444) antifungal agent used for the treatment of fungal infections, particularly vulvovaginal candidiasis.[1] Accurate quantification of this compound in biological tissues is crucial for pharmacokinetic studies, toxicological assessments, and in the development of new drug delivery systems. Its lipophilic nature enhances tissue penetration and retention, making it effective for local therapy.[2] This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental Protocols

This section details the methodologies for sample preparation from biological tissues and subsequent analysis by LC-MS/MS.

Materials and Reagents
  • This compound Nitrate reference standard

  • Internal Standard (IS), e.g., Mifepristone or another suitable imidazole antifungal[3]

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid or acetic acid

  • Ammonium (B1175870) acetate (B1210297)

  • Phosphate buffered saline (PBS), pH 7.4

  • Homogenizer (e.g., bead beater, ultrasonic)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or polymeric) or appropriate liquid-liquid extraction solvents

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)

Sample Preparation: Biological Tissue (e.g., Vaginal Mucosa)

A robust tissue sample preparation is critical for accurate quantification. The following is a general protocol that can be adapted based on the specific tissue type.

  • Tissue Homogenization:

    • Accurately weigh the frozen tissue sample.

    • Add a specific volume of ice-cold PBS (e.g., 1:3 w/v).

    • Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved. Keep the sample on ice to prevent degradation.

  • Extraction:

    • Protein Precipitation and Liquid-Liquid Extraction (LLE):

      • To the tissue homogenate, add a protein precipitating solvent like acetonitrile (typically 3 volumes of solvent to 1 volume of homogenate) containing the internal standard.[3][4]

      • Vortex vigorously for 1-2 minutes.

      • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

      • Transfer the supernatant to a clean tube.

      • Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

      • Vortex and centrifuge to separate the layers.

      • Collect the organic layer containing this compound.

      • Evaporate the organic solvent under a gentle stream of nitrogen.

      • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

    • Solid-Phase Extraction (SPE):

      • To the tissue homogenate, add the internal standard and a suitable buffer to adjust the pH.

      • Centrifuge to remove particulates.

      • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

      • Load the supernatant onto the SPE cartridge.

      • Wash the cartridge with a low percentage of organic solvent in water to remove interferences.

      • Elute this compound and the IS with an appropriate organic solvent (e.g., methanol or acetonitrile).

      • Evaporate the eluate to dryness.

      • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters that should be optimized for the specific instrument being used.

  • Liquid Chromatography (LC):

    • Column: A C18 analytical column (e.g., 150 mm x 2.0 mm, 5 µm) is commonly used.[4]

    • Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 10 mM ammonium acetate with 0.1% formic acid) is often employed.[4]

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[3][4]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 455.2 → 199.1[3]

      • Mifepristone (IS): m/z 430.2 → 372.3[3]

    • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Data Presentation

The following table summarizes the performance of a representative LC-MS/MS method for the quantification of this compound in human plasma, which can serve as a benchmark for tissue-based assays.

ParameterValueReference
Linear Range 0.1 - 20 ng/mL[3]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[3]
Accuracy 98% - 110%[3]
Intra- and Inter-batch Precision < 10.6%[3]
Recovery > 90%[3]

Visualizations

The following diagrams illustrate the experimental workflow and a simplified representation of this compound's mechanism of action.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue_sample Biological Tissue Sample homogenization Homogenization (e.g., with PBS) tissue_sample->homogenization add_is Add Internal Standard (IS) homogenization->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution (in Mobile Phase) evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing final_report Final Report data_processing->final_report

Caption: Experimental workflow for this compound quantification in biological tissues.

fenticonazole_moa cluster_fungal_cell Fungal Cell This compound This compound cyp450 Cytochrome P450 (14α-demethylase) This compound->cyp450 inhibits protease Secreted Aspartyl Proteases This compound->protease inhibits ergosterol_synthesis Ergosterol Synthesis cyp450->ergosterol_synthesis catalyzes cell_membrane Cell Membrane Integrity ergosterol_synthesis->cell_membrane maintains adherence Adherence to Epithelial Cells protease->adherence promotes

Caption: Simplified mechanism of action of this compound.

References

Application Notes and Protocols: Utilizing CRISPR-Cas9 to Investigate Fenticonazole Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenticonazole is a broad-spectrum imidazole (B134444) antifungal agent effective against a variety of fungal pathogens, including dermatophytes and yeasts such as Candida species.[1][2] Its primary mechanism of action involves the inhibition of lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 or CYP51 gene), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][3] Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to cell death.[1] However, the emergence of drug resistance poses a significant challenge to its clinical efficacy. Known resistance mechanisms in azole antifungals include point mutations in the ERG11 gene that reduce drug binding affinity and the overexpression of efflux pumps that actively transport the drug out of the cell.

The advent of CRISPR-Cas9 technology has revolutionized functional genomics, providing a powerful tool for systematically investigating the genetic basis of drug resistance. Genome-wide CRISPR-Cas9 knockout screens can be employed to identify genes whose loss-of-function confers resistance to a specific compound. This approach allows for an unbiased, comprehensive survey of the genome to uncover both known and novel resistance mechanisms.

These application notes provide a detailed framework for utilizing CRISPR-Cas9 technology to elucidate the molecular mechanisms underlying this compound resistance in fungal pathogens. The included protocols and visualizations are intended to guide researchers through the process of designing and executing a genome-wide CRISPR-Cas9 screen, from library construction to hit validation.

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action and Resistance Pathway

Fenticonazole_Pathway cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Fenticonazole_ext This compound (extracellular) Fenticonazole_int This compound (intracellular) Fenticonazole_ext->Fenticonazole_int Uptake Erg11 ERG11/CYP51 (Lanosterol 14α-demethylase) Fenticonazole_int->Erg11 Inhibition Efflux Efflux Pumps (e.g., ABC transporters) Fenticonazole_int->Efflux Erg11_mut Mutated ERG11 Fenticonazole_int->Erg11_mut Reduced Binding Lanosterol Lanosterol Lanosterol->Erg11 Substrate Ergosterol Ergosterol Erg11->Ergosterol Synthesis Membrane Cell Membrane Integrity Ergosterol->Membrane CellDeath Fungal Cell Death Membrane->CellDeath Loss of -> Efflux->Fenticonazole_ext Drug Expulsion

Caption: this compound's mechanism and resistance pathways.

Genome-Wide CRISPR-Cas9 Knockout Screen Workflow

CRISPR_Workflow cluster_prep 1. Library Preparation & Cell Line Generation cluster_screen 2. CRISPR Screen cluster_analysis 3. Analysis & Validation sgRNALib sgRNA Library Construction Lentivirus Lentiviral Packaging sgRNALib->Lentivirus Transduction Transduce Cas9 Cells with sgRNA Library Lentivirus->Transduction Cas9Cells Generate Cas9- Expressing Fungal Cells Cas9Cells->Transduction Selection Antibiotic Selection (e.g., Puromycin) Transduction->Selection Treatment Split Cell Population: - Control (DMSO) - this compound Selection->Treatment ResistantCells Harvest Resistant Cell Population Treatment->ResistantCells gDNA Genomic DNA Extraction ResistantCells->gDNA PCR sgRNA Sequence Amplification (PCR) gDNA->PCR NGS Next-Generation Sequencing (NGS) PCR->NGS DataAnalysis Bioinformatic Analysis (Identify Enriched sgRNAs) NGS->DataAnalysis HitValidation Hit Validation (Individual Knockouts) DataAnalysis->HitValidation

Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.

Quantitative Data Summary

The following table represents hypothetical data from a genome-wide CRISPR-Cas9 screen for this compound resistance in Candida albicans. In this type of screen, the enrichment of specific single-guide RNAs (sgRNAs) in the this compound-treated population compared to the control population indicates that the knockout of the targeted gene confers a survival advantage. The "Log2 Fold Change" reflects the magnitude of this enrichment, and the "p-value" indicates the statistical significance.

Gene SymbolsgRNA SequenceLog2 Fold Change (this compound vs. Control)p-valuePutative Function
ERG11 GCA​TGG​TTG​AGA​CTG​GAC​GT-5.81.2e-8This compound Target
CDR1 TTA​CGC​CAA​TGG​ATT​GTC​AG4.53.4e-7ABC Transporter
PDR1 GAG​AAG​CCT​TCA​GAA​TGC​TC4.28.1e-7Transcription Factor
YRM1 TGT​GAT​GGC​TTA​CCT​GAA​TC3.92.5e-6ABC Transporter
UPC2 AAT​GCG​GTC​TTA​CCG​AGA​TG-3.15.0e-5Ergosterol Biosynthesis Regulator
HSP90 TGA​TGA​AGC​CGA​GAA​GAA​CT-2.89.2e-5Chaperone Protein

Note: The data presented in this table is for illustrative purposes only and does not represent the results of an actual experiment.

Experimental Protocols

Protocol 1: Genome-Wide sgRNA Library Transduction and Selection

This protocol outlines the steps for introducing a pooled sgRNA library into Cas9-expressing fungal cells and selecting for cells that acquire resistance to this compound. This protocol is adapted for Candida albicans and may require optimization for other fungal species.

Materials:

  • Cas9-expressing C. albicans cell line

  • High-titer pooled lentiviral sgRNA library

  • Complete medium (e.g., YPD with appropriate supplements)

  • Selection antibiotic (e.g., Puromycin)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Polybrene

  • Multi-well plates and culture flasks

  • Centrifuge

  • Incubator (30°C)

Procedure:

  • Cell Seeding: Seed the Cas9-expressing C. albicans cells in a multi-well plate at a density that will result in 30-50% confluency on the day of transduction.

  • Lentiviral Transduction:

    • Thaw the pooled lentiviral sgRNA library on ice.

    • Add polybrene to the cell culture medium to a final concentration of 8 µg/mL to enhance transduction efficiency.

    • Add the lentiviral library to the cells at a low multiplicity of infection (MOI) of 0.3. This ensures that most cells receive only a single sgRNA, which is critical for associating a phenotype with a single gene knockout.

    • Incubate the cells for 24-48 hours.

  • Antibiotic Selection:

    • Replace the virus-containing medium with fresh medium containing a predetermined concentration of a selection antibiotic (e.g., puromycin) to eliminate non-transduced cells.

    • Continue selection for 2-3 days, or until a control plate of non-transduced cells shows complete cell death.

  • This compound Treatment:

    • Pool the surviving cells and split them into two populations: a control group and a treatment group. Maintain a sufficient number of cells to ensure the representation of the sgRNA library is maintained (at least 500 cells per sgRNA).

    • Treat the treatment group with a concentration of this compound that inhibits the growth of wild-type cells (e.g., IC80).

    • Treat the control group with an equivalent volume of DMSO.

  • Selection of Resistant Population:

    • Culture both populations for 14-21 days, passaging the cells as needed. Replenish the this compound and DMSO with each passage.

    • The this compound-treated population will become enriched with cells harboring sgRNAs that target genes whose disruption confers resistance.

  • Harvesting Cells:

    • At the end of the selection period, harvest a representative sample of cells from both the control and this compound-treated populations for genomic DNA extraction.

Protocol 2: Identification of Enriched sgRNAs by Next-Generation Sequencing

This protocol describes the process of identifying the sgRNAs that are enriched in the this compound-resistant population.

Materials:

  • Harvested cell pellets from Protocol 1

  • Genomic DNA (gDNA) extraction kit

  • PCR primers flanking the sgRNA cassette

  • High-fidelity DNA polymerase

  • PCR purification kit

  • Next-Generation Sequencing (NGS) platform (e.g., Illumina)

Procedure:

  • Genomic DNA Extraction: Extract gDNA from the control and this compound-treated cell pellets using a commercially available kit, following the manufacturer's instructions.

  • PCR Amplification of sgRNA Cassettes:

    • Amplify the integrated sgRNA sequences from the gDNA using a two-step PCR approach. The first PCR uses primers that flank the sgRNA cassette.

    • The second PCR adds the necessary adapters for NGS. Use a sufficient amount of gDNA as a template to maintain library complexity.

  • PCR Product Purification: Purify the PCR products using a PCR purification kit to remove primers and other contaminants.

  • Next-Generation Sequencing:

    • Quantify the purified PCR products and pool them for sequencing on an NGS platform.

    • Perform high-throughput sequencing to determine the read counts for each unique sgRNA in both the control and treated samples.

  • Data Analysis:

    • Align the sequencing reads to the original sgRNA library to determine the abundance of each sgRNA.

    • Use bioinformatics tools such as MAGeCK to compare the sgRNA abundance between the this compound-treated and control samples.

    • Calculate the log2 fold change and a statistical value (e.g., p-value or false discovery rate) for each sgRNA.

    • Genes targeted by significantly enriched sgRNAs are considered candidate this compound resistance genes.

Protocol 3: Validation of Candidate Resistance Genes

This protocol is essential for confirming that the knockout of a candidate gene identified in the screen is genuinely responsible for this compound resistance.

Materials:

  • Cas9-expressing C. albicans cell line

  • Individual sgRNA constructs targeting candidate genes

  • Non-targeting control sgRNA construct

  • This compound

  • 96-well plates

  • Plate reader or hemocytometer

Procedure:

  • Individual Gene Knockout:

    • Individually transduce the Cas9-expressing C. albicans cells with lentivirus carrying sgRNAs for each high-confidence candidate gene.

    • As a negative control, transduce a parallel set of cells with a non-targeting sgRNA.

    • Select the transduced cells with the appropriate antibiotic.

  • Validation of Knockout: Confirm the disruption of the target gene at the genomic level by Sanger sequencing or at the protein level by Western blot, if an antibody is available.

  • This compound Susceptibility Testing:

    • Seed the individual knockout cell lines and the non-targeting control cells in a 96-well plate.

    • Treat the cells with a range of this compound concentrations.

    • Incubate for 48-72 hours.

  • Assessment of Cell Viability:

    • Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo, or direct cell counting).

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

  • Analysis: A significant increase in the IC50 of a knockout cell line compared to the non-targeting control validates that the loss of the targeted gene confers resistance to this compound.

Conclusion

The integration of CRISPR-Cas9 technology into the study of antifungal drug resistance provides an unprecedented opportunity to systematically map the genetic landscape of this compound resistance. The protocols and workflows detailed in these application notes offer a comprehensive guide for researchers to perform genome-wide screens to identify and validate novel genes and pathways involved in this process. Elucidating these mechanisms is a critical step in the development of strategies to overcome resistance, design novel therapeutics, and preserve the efficacy of existing antifungal agents.

References

Fenticonazole-Loaded Nanoparticle Formulations for Enhanced Topical Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formulation and evaluation of Fenticonazole-loaded nanoparticles designed to enhance its topical delivery. This compound is a broad-spectrum antimycotic agent of the imidazole (B134444) class, effective against dermatophytes and yeasts.[1][2] Its efficacy is often limited by its low aqueous solubility.[3][4] Encapsulating this compound into nanoparticle-based systems presents a promising strategy to overcome this limitation, improve skin penetration, and enhance its therapeutic effect.

Introduction to this compound and Nanoparticle Drug Delivery

This compound exerts its antifungal effect through multiple mechanisms, primarily by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.[5] This is achieved by blocking the enzyme lanosterol (B1674476) 14α-demethylase. It also damages the cytoplasmic membrane directly and inhibits the secretion of protease acid by Candida albicans. Nanoparticle formulations, such as solid lipid nanoparticles (SLNs), cubosomes, and various vesicular systems (e.g., cerosomes, novasomes), offer several advantages for topical drug delivery. These include increased drug solubility and stability, controlled release, improved skin permeation and retention, and targeted delivery to the site of infection.

Data on this compound-Loaded Nanoparticle Formulations

The following tables summarize the physicochemical characteristics, in vitro release, and ex vivo permeation data for various this compound-loaded nanoparticle formulations, providing a comparative overview.

Table 1: Physicochemical Characterization of this compound-Loaded Nanoparticles

Nanoparticle TypeFormulation MethodParticle Size (PS) (nm)Polydispersity Index (PDI)Zeta Potential (ZP) (mV)Entrapment Efficiency (EE) (%)Reference
Solid Lipid Nanoparticles (SLNs) Thin Film Hydration137.05 ± 0.450.41 ± 0.005-23.50 ± 1.1177.44 ± 0.94
Cubosomes Hot Dispersion Emulsification169 ± 0.850.29 ± 0.02-24.4 ± 1.2785.32 ± 2.34
PEGylated Cerosomes (PC6) Thin Film Hydration551.60 ± 23.84-20.90 ± 0.5583.00 ± 1.63
Trans-Novasomes (F7) Ethanol (B145695) Injection----

Note: Data for Trans-Novasomes (F7) was mentioned as optimized but specific values were not provided in the snippet.

Table 2: In Vitro Drug Release and Ex Vivo Skin Permeation of this compound Formulations

FormulationIn Vitro Release after 8h (%)Ex Vivo Permeation after 10h (µg/cm²)Permeation Flux (Jmax) (µg/cm²/h)Enhancement Ratio (ER)Reference
Cubogel 86.77 ± 3.79629.95 ± 44.5463 ± 4.451.95
This compound Suspension -323.21 ± 34.9932.32 ± 3.5-
PEGylated Cerosomes (PC6) -Cmax: 172.02 ± 22.86 µg/cm²--
This compound Suspension -Cmax: 34.34 ± 5.60 µg/cm²--

Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound-loaded nanoparticles.

Preparation of this compound-Loaded Nanoparticles

3.1.1. Thin Film Hydration for Solid Lipid Nanoparticles (SLNs) and PEGylated Cerosomes

This method involves dissolving the lipid components and the drug in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. The film is then hydrated with an aqueous phase to form the nanoparticle dispersion.

  • Materials: this compound nitrate (B79036), solid lipid (e.g., Geleol), surfactant (e.g., Tween 80, Cremophor RH 40), phospholipid, ceramide, PEGylated surfactant (e.g., Brij®), organic solvent (e.g., chloroform, methanol), aqueous buffer (e.g., phosphate-buffered saline pH 7.4).

  • Procedure:

    • Accurately weigh this compound nitrate and lipids/surfactants.

    • Dissolve all components in a suitable organic solvent in a round-bottom flask.

    • Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid's melting point. This will form a thin, dry lipid film on the flask's inner wall.

    • Hydrate the lipid film with a pre-heated aqueous buffer by rotating the flask at the same temperature for a specified time.

    • The resulting dispersion can be further sonicated to reduce particle size and improve homogeneity.

3.1.2. Hot Dispersion Emulsification for Cubosomes

This technique involves the emulsification of a molten lipid phase with a hot aqueous phase.

  • Materials: this compound nitrate, glycerol (B35011) monooleate (GMO), Brij 92, Fenchone, Tween 80, distilled water.

  • Procedure:

    • Prepare the organic lipid phase by mixing and melting this compound, GMO, Brij 92, and Fenchone on a hot plate stirrer at 70°C.

    • Simultaneously, prepare the aqueous phase of Tween 80 in distilled water and heat it to 70°C.

    • Add the hot aqueous phase dropwise to the molten lipid phase under continuous stirring.

    • Allow the mixture to cool to room temperature while stirring to form the cubosome dispersion.

3.1.3. Ethanol Injection Method for Trans-Novasomes

In this method, an ethanolic solution of the drug and lipids is injected into an aqueous phase.

  • Materials: this compound nitrate, Span 60, cholesterol, oleic acid, Brij®, ethanol, phosphate-buffered saline (PBS, pH 7.4).

  • Procedure:

    • Dissolve this compound nitrate and other lipid components in ethanol at 60°C.

    • Inject this ethanolic solution dropwise into a larger volume of PBS (pH 7.4), which is being magnetically stirred at the same temperature.

    • Continue stirring until all the ethanol has evaporated.

    • The resulting nanoparticle suspension can be sonicated to achieve a smaller particle size.

Characterization of Nanoparticles

3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential (ZP)

These parameters are crucial for predicting the stability and skin penetration of the nanoparticles. They are typically measured using Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the nanoparticle dispersion with an appropriate medium (e.g., distilled water) to a suitable concentration.

    • Analyze the sample using a Zetasizer or a similar instrument to determine the average particle size, PDI (a measure of the width of the particle size distribution), and zeta potential (a measure of the surface charge).

3.2.2. Entrapment Efficiency (EE%)

EE% determines the amount of drug successfully encapsulated within the nanoparticles.

  • Procedure:

    • Separate the unentrapped drug from the nanoparticle dispersion. This is commonly done by centrifugation.

    • Measure the concentration of the free drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry.

    • Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release Study

This study evaluates the rate and extent of drug release from the nanoparticle formulation over time.

  • Procedure (Dialysis Bag Method):

    • Place a known amount of the this compound-loaded nanoparticle dispersion into a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a receptor medium (e.g., phosphate (B84403) buffer pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the receptor medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the withdrawn samples using a suitable analytical technique.

Ex Vivo Skin Permeation Study

This study assesses the ability of the formulation to deliver the drug across the skin.

  • Procedure (Franz Diffusion Cell):

    • Use excised skin (e.g., rat, pig, or human) and mount it on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.

    • Fill the receptor compartment with a suitable receptor medium and maintain it at 37°C.

    • Apply the this compound nanoparticle formulation to the skin surface in the donor compartment.

    • At specific time points, collect samples from the receptor compartment and analyze for drug content.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for the development of this compound-loaded nanoparticles.

Fenticonazole_Mechanism This compound This compound Lanosterol_Demethylase Lanosterol 14α-demethylase This compound->Lanosterol_Demethylase Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Blocks conversion to Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Maintains Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound.

Nanoparticle_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation In Vitro / Ex Vivo Evaluation cluster_invivo In Vivo Studies (Optional) Formulation Nanoparticle Formulation (e.g., Thin Film Hydration) PS_PDI_ZP Particle Size, PDI, Zeta Potential Formulation->PS_PDI_ZP EE Entrapment Efficiency Formulation->EE Morphology Morphology (TEM) Formulation->Morphology InVitro_Release In Vitro Drug Release Morphology->InVitro_Release ExVivo_Permeation Ex Vivo Skin Permeation InVitro_Release->ExVivo_Permeation Dermatokinetic Dermatokinetic Study ExVivo_Permeation->Dermatokinetic Histopathology Histopathological Study Dermatokinetic->Histopathology

Caption: Experimental workflow for nanoparticle formulation and evaluation.

References

Application Notes and Protocols for Assessing the Anti-Biofilm Activity of Fenticonazole Using In Vitro Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans, a polymorphic fungus, is a common commensal of the human microbiota. However, it is also an opportunistic pathogen capable of forming biofilms on both biological and inert surfaces, such as medical implants. These biofilms are structured communities of yeast and hyphal cells encased in a self-produced extracellular matrix (ECM). A key clinical challenge is that biofilm-associated Candida infections are notoriously resistant to conventional antifungal therapies. This heightened resistance is multifactorial, stemming from the protective barrier of the ECM, the upregulation of drug efflux pumps, and the altered metabolic state of the cells within the biofilm.

Fenticonazole, an imidazole (B134444) antifungal agent, is known for its broad-spectrum activity. Its primary mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, leading to membrane damage and cell death. Additionally, this compound has been shown to inhibit secreted aspartyl proteinases and block cytochrome oxidases and peroxidases. While its efficacy against planktonic Candida is well-documented, its activity against the more resilient biofilm form requires specific in vitro evaluation.

These application notes provide detailed protocols for establishing in vitroCandida albicans biofilm models and for assessing the anti-biofilm activity of this compound. The methodologies described herein are designed for high-throughput screening and detailed mechanistic studies.

Key Experimental Workflows

The assessment of this compound's anti-biofilm activity can be systematically approached through a series of well-defined experimental stages. These workflows are designed to evaluate the agent's ability to both prevent biofilm formation and eradicate pre-formed biofilms.

Experimental_Workflows cluster_prep I. Preparation cluster_inhibition II. Biofilm Inhibition Assay cluster_eradication III. Biofilm Eradication Assay cluster_quantification IV. Quantification Methods prep_candida Prepare C. albicans Inoculum inhibit_setup Co-incubation of C. albicans and this compound prep_candida->inhibit_setup erad_form Form Mature Biofilm (24h) prep_candida->erad_form prep_this compound Prepare this compound Solutions prep_this compound->inhibit_setup erad_treat Treat with this compound prep_this compound->erad_treat inhibit_wash Wash to Remove Planktonic Cells inhibit_setup->inhibit_wash inhibit_quantify Quantify Biofilm inhibit_wash->inhibit_quantify quant_biomass Biomass (Crystal Violet) inhibit_quantify->quant_biomass quant_viability Viability (XTT Assay) inhibit_quantify->quant_viability erad_form->erad_treat erad_wash Wash to Remove Planktonic Cells erad_treat->erad_wash erad_quantify Quantify Biofilm erad_wash->erad_quantify erad_quantify->quant_biomass erad_quantify->quant_viability quant_ecm ECM Analysis erad_quantify->quant_ecm

Caption: Overall experimental workflows for assessing this compound's anti-biofilm activity.

Proposed Signaling Pathway for this compound Interaction with Candida albicans Biofilm

Based on the known mechanisms of azole antifungals and the resistance pathways in C. albicans biofilms, a hypothetical signaling pathway for this compound's interaction with a biofilm can be proposed. This pathway highlights the drug's primary target and the key resistance mechanisms employed by the biofilm.

Signaling_Pathway This compound This compound ECM Extracellular Matrix (ECM) (β-glucan) This compound->ECM Sequestration Cell_Membrane Fungal Cell Membrane This compound->Cell_Membrane Penetration ERG11 ERG11 (Lanosterol 14-α-demethylase) This compound->ERG11 Inhibition Biofilm_Resistance Biofilm Resistance ECM->Biofilm_Resistance Ergosterol_Synthesis Ergosterol Biosynthesis Cell_Membrane->Ergosterol_Synthesis Ergosterol_Synthesis->ERG11 Ergosterol Ergosterol ERG11->Ergosterol Catalyzes ERG11->Biofilm_Resistance Overexpression Ergosterol->Cell_Membrane Incorporation Efflux_Pumps Efflux Pumps (CDR1, CDR2, MDR1) Efflux_Pumps->this compound Efflux Efflux_Pumps->Biofilm_Resistance

Caption: Proposed mechanism of this compound action and resistance in C. albicans biofilms.

Data Presentation: Quantitative Assessment of this compound's Anti-Biofilm Activity

While specific data for this compound's anti-biofilm activity is not extensively available in the current literature, the following tables provide a template for presenting quantitative results obtained from the described protocols. Data from studies on other azole antifungals are used for illustrative purposes and should be replaced with experimental data for this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) and Sessile Minimum Inhibitory Concentrations (SMIC) of this compound against Candida albicans

Concentration TypeDefinitionThis compound (µg/mL) (Hypothetical Data)
Planktonic MIC50 Concentration inhibiting 50% of planktonic cell growth.1
Planktonic MIC90 Concentration inhibiting 90% of planktonic cell growth.2
Sessile MIC50 (SMIC50) Concentration causing a 50% reduction in biofilm viability.> 64
Sessile MIC80 (SMIC80) Concentration causing an 80% reduction in biofilm viability.> 128

Table 2: Effect of this compound on Candida albicans Biofilm Biomass and Viability

This compound Conc. (µg/mL)% Reduction in Biofilm Biomass (Crystal Violet Assay) (Hypothetical Data)% Reduction in Biofilm Viability (XTT Assay) (Hypothetical Data)
Control (0) 0%0%
16 15%25%
32 30%40%
64 45%55%
128 60%70%

Experimental Protocols

Protocol 1: In Vitro Candida albicans Biofilm Formation in 96-Well Plates

This protocol describes a standard method for forming robust and reproducible C. albicans biofilms in a 96-well microtiter plate format, suitable for high-throughput screening.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) agar (B569324) and broth

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile phosphate-buffered saline (PBS)

  • Sterile, flat-bottomed 96-well polystyrene microtiter plates

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Inoculum Preparation:

    • Streak the C. albicans strain onto a YPD agar plate and incubate at 30°C for 24-48 hours.

    • Inoculate a single colony into 10 mL of YPD broth and incubate overnight at 30°C with shaking (200 rpm).

    • Harvest the cells by centrifugation (3000 x g for 5 minutes), wash twice with sterile PBS, and resuspend in RPMI-1640 medium.

    • Adjust the cell density to 1 x 107 cells/mL in RPMI-1640 using a spectrophotometer (OD600) and a hemocytometer.

  • Biofilm Formation:

    • Add 100 µL of the standardized cell suspension to each well of a 96-well microtiter plate.

    • Incubate the plate at 37°C for 90 minutes with gentle shaking (75 rpm) to allow for initial cell adherence.

    • After the adherence phase, gently wash the wells twice with 150 µL of sterile PBS to remove non-adherent cells.

    • Add 200 µL of fresh RPMI-1640 medium to each well.

    • Incubate the plate at 37°C for 24-48 hours with shaking (75 rpm) to allow for biofilm maturation.

Protocol 2: Assessment of this compound's Ability to Inhibit Biofilm Formation

This protocol is designed to evaluate the efficacy of this compound in preventing the formation of C. albicans biofilms.

Materials:

  • Pre-prepared C. albicans inoculum (as in Protocol 1)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Materials for quantification assays (Protocol 4 and 5)

Procedure:

  • Prepare serial dilutions of this compound in RPMI-1640 medium in a separate 96-well plate.

  • Add 100 µL of the standardized C. albicans inoculum to each well of a new 96-well plate.

  • Add 100 µL of the corresponding this compound dilution to each well, resulting in the final desired concentrations. Include drug-free and solvent controls.

  • Incubate the plate at 37°C for 24 hours with shaking (75 rpm).

  • After incubation, gently wash the wells twice with 150 µL of sterile PBS to remove planktonic cells.

  • Proceed with quantification of the remaining biofilm using the Crystal Violet Assay (Protocol 4) or the XTT Reduction Assay (Protocol 5).

Protocol 3: Assessment of this compound's Ability to Eradicate Pre-formed Biofilms

This protocol assesses the effectiveness of this compound against mature, established C. albicans biofilms.

Materials:

  • Pre-formed 24-hour C. albicans biofilms in 96-well plates (as in Protocol 1)

  • This compound stock solution

  • RPMI-1640 medium

  • Materials for quantification assays (Protocol 4 and 5)

Procedure:

  • Prepare serial dilutions of this compound in RPMI-1640 medium.

  • After the 24-hour biofilm formation period, carefully remove the medium from the wells.

  • Gently wash the wells twice with 150 µL of sterile PBS.

  • Add 200 µL of the this compound dilutions to the wells containing the pre-formed biofilms. Include drug-free and solvent controls.

  • Incubate the plate at 37°C for an additional 24 hours.

  • After the treatment period, remove the medium and wash the wells twice with 150 µL of sterile PBS.

  • Quantify the remaining viable biofilm using the Crystal Violet Assay (Protocol 4) or the XTT Reduction Assay (Protocol 5).

Protocol 4: Quantification of Biofilm Biomass using the Crystal Violet (CV) Assay

The CV assay is a simple and effective method to quantify the total biomass of a biofilm.

Materials:

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol (B145695)

  • Sterile PBS

  • Microplate reader

Procedure:

  • After the final wash step in the inhibition or eradication assay, add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Carefully remove the Crystal Violet solution and wash the wells four times with 200 µL of sterile PBS.

  • Add 200 µL of 95% ethanol to each well to destain the biofilm.

  • Incubate for 10-15 minutes at room temperature with gentle shaking.

  • Transfer 125 µL of the destaining solution to a new flat-bottom 96-well plate.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.

Protocol 5: Quantification of Biofilm Viability using the XTT Reduction Assay

The XTT assay measures the metabolic activity of the cells within the biofilm, providing an indication of cell viability.

Materials:

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS)

  • Menadione (B1676200) solution (0.4 mM in acetone)

  • Sterile PBS

  • Microplate reader

Procedure:

  • Prepare the XTT-menadione solution immediately before use by mixing 20 µL of menadione solution with every 1 mL of XTT solution.

  • After the final wash step in the inhibition or eradication assay, add 100 µL of the XTT-menadione solution to each well.

  • Incubate the plate in the dark at 37°C for 2-5 hours.

  • After incubation, transfer 80 µL of the supernatant to a new 96-well plate.

  • Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader. The absorbance is proportional to the number of metabolically active cells.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of this compound's anti-biofilm activity against Candida albicans. By employing these standardized models and quantitative assays, researchers can obtain reliable and reproducible data to better understand the potential of this compound in combating biofilm-associated candidiasis. Further investigations into the specific effects of this compound on the biofilm extracellular matrix and gene expression will provide a more complete picture of its anti-biofilm mechanisms.

Analytical methods for the detection and quantification of Fenticonazole and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Fenticonazole in various matrices. The protocols are intended to be a guide for developing and validating analytical methods in a research and drug development setting.

Introduction

This compound is an imidazole (B134444) antifungal agent with a broad spectrum of activity against dermatophytes and yeasts.[1] It is primarily used topically for the treatment of fungal infections of the skin and mucous membranes, such as vulvovaginal candidiasis.[2] Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations and for pharmacokinetic studies to ensure the safety and efficacy of this compound. The primary mechanism of action of this compound nitrate (B79036) is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[3] This is achieved by targeting the enzyme lanosterol (B1674476) 14α-demethylase.[3]

While this compound is known to be metabolized in the body, specific details regarding its major metabolites are not extensively documented in publicly available literature. It is understood that this compound or its metabolites can cross the placental barrier.[4] One study refers to the production of a cytotoxic oxidative metabolite, but its specific structure is not identified. Therefore, the following protocols focus on the analysis of the parent compound, this compound.

Analytical Methods for this compound

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques for the quantification of this compound. LC-MS/MS offers higher sensitivity and selectivity, making it particularly suitable for the analysis of biological samples with low concentrations of the analyte.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in pharmaceutical formulations.

a. Experimental Protocol

Sample Preparation (for Pharmaceutical Formulations, e.g., Vaginal Capsules):

  • Take a representative sample of the formulation (e.g., the contents of one capsule).

  • Dissolve the sample in a suitable solvent, such as methanol, to a known concentration (e.g., 100 µg/mL).

  • Sonication may be required to ensure complete dissolution.

  • Further dilute the stock solution with the mobile phase to prepare working standards and quality control samples within the desired calibration range (e.g., 5-30 µg/mL).

Chromatographic Conditions:

  • Column: C18 analytical column (e.g., 100 x 4.6 mm, 3 µm).

  • Mobile Phase: A mixture of a buffer (e.g., 85% phosphoric acid solution adjusted to pH 3.0 with triethylamine) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic elution. A common mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV detection at 235 nm.

  • Column Temperature: 30°C.

b. Data Presentation

ParameterValueReference
Linearity Range5–150 µg/mL
Correlation Coefficient (r²)> 0.9985
Mean Recovery99.12–100.47%
Relative Standard Deviation (Precision)< 2%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific, making it ideal for the quantification of this compound in biological matrices such as human or rat plasma.

a. Experimental Protocol

Sample Preparation (from Plasma):

  • To a small volume of plasma (e.g., 100 µL), add an internal standard (IS) solution (e.g., Mifepristone).

  • Precipitate the plasma proteins by adding a precipitating agent like acetonitrile (often containing a small percentage of acid, e.g., 2% acetic acid).

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a well plate for injection into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: A suitable C18 column (e.g., Kinetex XB-C18).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 10 mM aqueous ammonium (B1175870) acetate, pH 3.5) and an organic phase (e.g., methanol).

  • Flow Rate: 0.2 mL/min.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transitions:

    • This compound: m/z 455.2 → 199.1

    • Mifepristone (IS): m/z 430.2 → 372.3

b. Data Presentation

ParameterMethod A (pg/mL)Method B (ng/mL)Reference
Linearity Range5–10000.1–20
Lower Limit of Quantification (LLOQ)50.1
Accuracy98% to 110%98% to 110%
Precision (Intra- and Inter-batch)< 10.6%< 10.6%
Recovery> 90%> 90%

Visualizations

Experimental Workflow for this compound Analysis by LC-MS/MS

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Protein Precipitation (Acetonitrile) Protein Precipitation (Acetonitrile) Add Internal Standard->Protein Precipitation (Acetonitrile) Vortex & Centrifuge Vortex & Centrifuge Protein Precipitation (Acetonitrile)->Vortex & Centrifuge Collect Supernatant Collect Supernatant Vortex & Centrifuge->Collect Supernatant LC Separation (C18 Column) LC Separation (C18 Column) Collect Supernatant->LC Separation (C18 Column) MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation (C18 Column)->MS/MS Detection (MRM) Quantification Quantification MS/MS Detection (MRM)->Quantification Pharmacokinetic Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic Analysis

Caption: Workflow for this compound quantification in plasma.

General Metabolic Pathway of this compound

G This compound This compound Sulfoxidation Sulfoxidation This compound->Sulfoxidation Hydroxylation Hydroxylation This compound->Hydroxylation N-dealkylation N-dealkylation This compound->N-dealkylation Oxidative Metabolites Oxidative Metabolites Conjugated Metabolites Conjugated Metabolites Oxidative Metabolites->Conjugated Metabolites Sulfoxidation->Oxidative Metabolites Hydroxylation->Oxidative Metabolites N-dealkylation->Oxidative Metabolites

Caption: Postulated metabolic pathways for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Strategies to Improve Fenticonazole Solubility for in vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions regarding the challenges of Fenticonazole solubility for in vitro susceptibility testing. The information provided is intended to aid in the accurate determination of Minimum Inhibitory Concentrations (MICs) and other measures of antifungal activity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound solubility a concern for in vitro susceptibility testing?

This compound nitrate (B79036), the common salt form used in research, is practically insoluble in water and aqueous culture media such as RPMI-1640, which is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing.[1][2] This poor solubility can lead to several experimental issues, including:

  • Precipitation of the compound: this compound can precipitate out of the solution when the stock solution is diluted into the aqueous testing medium. This reduces the actual concentration of the drug in contact with the fungi, leading to erroneously high MIC values.

  • Inaccurate and non-reproducible results: Inconsistent solubility and precipitation across different wells and experiments can lead to significant variability in MIC results.

  • Misinterpretation of antifungal activity: If the compound is not fully dissolved, its true potency cannot be accurately assessed.

Q2: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly water-soluble antifungal agents like this compound for susceptibility testing.[3] this compound nitrate exhibits good solubility in DMSO.[1][2]

Q3: What is the maximum permissible concentration of DMSO in an in vitro susceptibility assay?

To avoid solvent-induced toxicity to the fungal isolates, the final concentration of DMSO in the testing wells should be kept to a minimum. According to established guidelines:

  • EUCAST recommends a final DMSO concentration of ≤0.5% v/v .

  • CLSI guidelines for antifungal susceptibility testing of yeasts (M27) suggest that the final concentration of DMSO should not exceed 1% v/v .[3]

It is crucial to prepare the initial stock solution at a high enough concentration so that subsequent dilutions in the assay medium result in a final DMSO concentration within these recommended limits.

Q4: Can other solvents be used to dissolve this compound?

While DMSO is the primary recommendation, this compound nitrate also shows some solubility in ethanol (B145695). However, ethanol can also exhibit antifungal properties at certain concentrations and may be more volatile, potentially leading to concentration changes in the stock solution over time. If ethanol is used, its final concentration in the assay should also be carefully controlled and validated to ensure it does not affect fungal growth. Methanol has also been used to dissolve this compound for analytical purposes, but its use in cell-based assays should be carefully evaluated for potential toxicity.[1][2]

Q5: Are there alternative strategies to improve this compound solubility in the assay medium?

Yes, several advanced strategies can be employed to enhance the aqueous solubility of this compound for in vitro studies:

  • Use of Hydrotropic Agents: Pluronic F-127, a non-ionic surfactant, has been shown to enhance the solubility of poorly soluble drugs for susceptibility testing. It can be incorporated into the culture medium to help maintain the drug in a solubilized state.

  • Nanosystems: Formulating this compound into nanosystems such as liposomes, novasomes, or other nanoparticles can significantly improve its aqueous dispersibility and prevent precipitation in the assay medium. These formulations encapsulate the drug, allowing for better interaction with the fungal cells.

These methods, however, require more extensive formulation development and characterization compared to using a simple solvent-based stock solution.

Troubleshooting Guide: this compound Precipitation

This guide addresses common issues with this compound precipitation during in vitro susceptibility testing.

Problem Potential Cause Recommended Solution
Precipitation upon adding stock solution to culture medium. "Salting out" effect: The rapid change in solvent polarity when the DMSO stock is added to the aqueous medium causes the drug to precipitate.1. Warm the medium: Gently warm the culture medium to 37°C before adding the this compound stock solution. 2. Slow, dropwise addition: Add the stock solution slowly and dropwise to the medium while gently vortexing or swirling to ensure rapid dispersion. 3. Intermediate dilution: Prepare an intermediate dilution of the this compound stock in a medium containing a higher percentage of DMSO (e.g., 10%) before the final dilution in the assay plate. Ensure the final DMSO concentration remains within the recommended limits.
Cloudiness or visible particles in the stock solution. Incomplete dissolution or precipitation over time: The initial concentration of this compound in the stock solution may be too high, or the solution may have been stored improperly.1. Gentle warming and sonication: Warm the stock solution to 37°C and sonicate for 10-15 minutes to aid dissolution. 2. Prepare a fresh stock solution: If precipitation persists, prepare a new stock solution at a slightly lower concentration. 3. Proper storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Precipitation observed in the microtiter plate wells during incubation. Compound instability or interaction with media components: this compound may be coming out of solution over the incubation period at 37°C.1. Incorporate a solubilizing agent: Consider adding a low, non-inhibitory concentration of Pluronic F-127 to the RPMI-1640 medium. 2. Visual inspection before inoculation: Ensure that no precipitation is visible in the wells after preparing the drug dilutions and before adding the fungal inoculum.
Inconsistent MIC results across replicate experiments. Variable solubility and precipitation: The primary cause of inconsistency is often the variable amount of solubilized drug.1. Standardize the stock solution preparation: Follow a consistent, detailed protocol for preparing the this compound stock and working solutions. 2. Perform solubility checks: Before each experiment, visually inspect the highest concentration of the drug in the assay medium for any signs of precipitation.

Quantitative Data: this compound Nitrate Solubility

The following table summarizes the solubility of this compound nitrate in common solvents.

Solvent Solubility Reference
Dimethyl Sulfoxide (DMSO) ≥ 100 mg/mLN/A
Ethanol ~2 mg/mLN/A
Methanol Soluble (exact value not specified)[1][2]
Water Insoluble (<0.1 mg/mL)[1]
Pluronic F127 (10% w/v) SolubleN/A

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Dilutions for Broth Microdilution MIC Testing (Adapted from CLSI M27 Guidelines)

This protocol provides a step-by-step method for preparing this compound for a standard broth microdilution assay.

Materials:

  • This compound nitrate powder

  • Dimethyl sulfoxide (DMSO), sterile, analytical grade

  • RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, 96-well U-bottom microtiter plates

Procedure:

  • Preparation of the Primary Stock Solution (e.g., 1600 µg/mL):

    • Accurately weigh a sufficient amount of this compound nitrate powder.

    • Calculate the required volume of DMSO to achieve a concentration of 1600 µg/mL.

    • Dissolve the powder in DMSO. Gentle warming (to 37°C) and vortexing can be used to aid dissolution. Ensure the solution is clear and free of any visible particles.

    • This primary stock solution is 100 times the highest final concentration to be tested (16 µg/mL).

  • Preparation of the Working Solution:

    • Dilute the primary stock solution 1:50 in RPMI-1640 medium to obtain a working solution with a concentration of 32 µg/mL. This working solution will contain 2% DMSO.

  • Serial Dilutions in the Microtiter Plate:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 10 of a 96-well microtiter plate for each isolate to be tested.

    • Add 200 µL of the 32 µg/mL working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue the serial dilutions from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (drug-free). Add 100 µL of RPMI-1640.

    • Well 12 serves as the sterility control (no inoculum). Add 200 µL of RPMI-1640.

  • Inoculum Preparation and Inoculation:

    • Prepare the fungal inoculum according to CLSI M27 guidelines to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

    • Add 100 µL of the standardized inoculum to wells 1 through 11. This will bring the final volume in these wells to 200 µL and will dilute the drug concentrations and the DMSO by half.

  • Final Concentrations:

    • The final concentrations of this compound in the wells will range from 16 µg/mL to 0.03 µg/mL.

  • Incubation and Reading:

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control well.

Visualizations

experimental_workflow This compound MIC Testing Workflow cluster_prep Solution Preparation cluster_plate Microplate Setup cluster_assay Assay Execution cluster_results Results stock Prepare 1600 µg/mL Stock in 100% DMSO working Prepare 32 µg/mL Working Solution in RPMI + 2% DMSO stock->working 1:50 Dilution dilution Perform 2-fold Serial Dilutions (Wells 1-10) working->dilution controls Add Growth (Well 11) & Sterility (Well 12) Controls inoculum Prepare & Add Fungal Inoculum (Wells 1-11) dilution->inoculum incubation Incubate at 35°C for 24-48 hours inoculum->incubation read_mic Read MIC (Lowest Inhibitory Concentration) incubation->read_mic

Caption: Workflow for this compound MIC determination.

troubleshooting_logic Troubleshooting this compound Precipitation start Precipitation Observed? stock_prep During Stock Solution Preparation start->stock_prep Yes media_add Upon Addition to Medium start->media_add Yes incubation During Incubation start->incubation Yes end Proceed with Experiment start->end No sol_stock Warm & Sonicate Stock Prepare Fresh/Lower Conc. Stock stock_prep->sol_stock sol_media Warm Medium Slow, Dropwise Addition Intermediate Dilution media_add->sol_media sol_incubation Add Solubilizing Agent (e.g., Pluronic F-127) Visually Inspect Pre-Inoculation incubation->sol_incubation

Caption: Decision tree for troubleshooting precipitation.

References

Identifying and characterizing Fenticonazole degradation products in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing Fenticonazole degradation products in pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for this compound?

A1: this compound is susceptible to degradation under various stress conditions, primarily through hydrolysis and oxidation.[1][2] Under acidic conditions, hydrolysis can lead to the formation of impurities B and C.[2] Oxidative stress is a significant degradation pathway, resulting in the formation of a major oxidative degradation product.[3][4] The European Pharmacopoeia lists five potential impurities (A, B, C, D, and E) that can arise from synthesis or degradation.

Q2: What are the recommended stress conditions for this compound degradation studies?

A2: Forced degradation studies for this compound should be conducted under conditions outlined by the International Council on Harmonisation (ICH) guidelines. Typical stress conditions include:

  • Acidic Hydrolysis: 1N HCl at 80°C for 1 hour.

  • Alkaline Hydrolysis: 1N NaOH at 80°C for 1 hour.

  • Oxidative Degradation: 3-10% H₂O₂ at room temperature for up to 24 hours.

  • Thermal Degradation: 60°C for 2 hours.

  • Photodegradation: Exposure to UV light.

Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC) with UV detection are the most common and effective techniques for separating and quantifying this compound and its degradation products. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing for this compound Peak - Secondary interactions between the basic imidazole (B134444) group of this compound and acidic silanol (B1196071) groups on the HPLC column packing.- Inappropriate mobile phase pH.- Use a base-deactivated column (e.g., C18).- Add a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%).- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.- Increase the buffer concentration in the mobile phase.
Poor Resolution Between Degradation Product Peaks - Suboptimal mobile phase composition.- Inadequate column efficiency.- Optimize the organic-to-aqueous ratio in the mobile phase.- Evaluate different organic modifiers (e.g., acetonitrile (B52724) vs. methanol).- Use a column with a smaller particle size or a longer length.- Adjust the mobile phase pH to exploit differences in the ionization of the analytes.
Ghost Peaks in the Chromatogram - Contamination in the mobile phase or injector.- Carryover from previous injections.- Filter all mobile phase solvents.- Implement a needle wash step in the autosampler method with a strong solvent.- Run blank injections to confirm the source of the ghost peaks.
Irreproducible Retention Times - Fluctuations in column temperature.- Inconsistent mobile phase preparation.- Pump malfunction.- Use a column oven to maintain a constant temperature.- Ensure accurate and consistent preparation of the mobile phase.- Check the HPLC pump for leaks and ensure proper degassing of the mobile phase.

Quantitative Data Summary

The following table summarizes the percentage of this compound degradation observed under various stress conditions as reported in the literature.

Stress ConditionReagent/TemperatureDuration% Degradation
Acidic Hydrolysis 0.1 N HCl, 80°C24 hours1.5%
Alkaline Hydrolysis 0.1 N NaOH, 80°C24 hours1.3%
Oxidative Degradation 3% H₂O₂24 hours22.6%
Thermal Degradation 60°C, 50% RH48 hours0.5%
Photodegradation Photostability cabinet144 hours3.1%

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound nitrate (B79036) in methanol (B129727).

  • Acidic Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl and heat at 80°C for 1 hour. Cool, neutralize with 1N NaOH, and dilute with mobile phase to the working concentration.

  • Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N NaOH and heat at 80°C for 1 hour. Cool, neutralize with 1N HCl, and dilute with mobile phase to the working concentration.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂ and keep at room temperature for 24 hours. Dilute with mobile phase to the working concentration.

  • Thermal Degradation: Store the solid this compound drug substance at 60°C for 48 hours. Dissolve a known amount in the mobile phase to achieve the working concentration.

  • Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 100 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase: Gradient elution with a mixture of phosphoric acid solution (pH 3.0, adjusted with triethylamine) and acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 235 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in methanol and dilute with an acetonitrile:water (70:30) mixture to the desired concentration. For formulations like creams or ovules, an initial extraction with methanol followed by sonication and centrifugation may be necessary.

Visualizations

Fenticonazole_Degradation_Pathway This compound This compound Impurity_B Impurity B (Sulfoxide derivative) This compound->Impurity_B Oxidative Stress (H2O2) This compound->Impurity_B Acid/Base Hydrolysis Impurity_C Impurity C This compound->Impurity_C Acid Hydrolysis Other_Degradants Other Degradation Products This compound->Other_Degradants Thermal/Photolytic Stress

Caption: Proposed degradation pathway of this compound under various stress conditions.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Acid Acid Hydrolysis HPLC HPLC/UFLC Separation Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC LCMS LC-MS/MS Identification HPLC->LCMS Quantification Quantification of Degradants HPLC->Quantification Characterization Structural Elucidation LCMS->Characterization Fenticonazole_Sample This compound Formulation Fenticonazole_Sample->Acid Fenticonazole_Sample->Base Fenticonazole_Sample->Oxidation Fenticonazole_Sample->Thermal Fenticonazole_Sample->Photo

Caption: Experimental workflow for the identification and characterization of this compound degradation products.

Troubleshooting_Logic Start Chromatographic Issue Observed Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention_Time Retention Time Shift? Start->Retention_Time Resolution Poor Resolution? Start->Resolution Tailing Peak Tailing? Peak_Shape->Tailing Yes Fronting Peak Fronting? Peak_Shape->Fronting No Check_Mobile_Phase_Prep Verify Mobile Phase Composition Retention_Time->Check_Mobile_Phase_Prep Yes Optimize_Mobile_Phase Optimize Mobile Phase Composition Resolution->Optimize_Mobile_Phase Yes Check_Column Check Column (Age, Type) Tailing->Check_Column Check_Sample_Concentration Dilute Sample Fronting->Check_Sample_Concentration Check_Mobile_Phase_pH Adjust Mobile Phase pH/ Add Competing Base Check_Column->Check_Mobile_Phase_pH End Problem Resolved Check_Mobile_Phase_pH->End Check_Sample_Concentration->End Check_Temp Check Column Temperature Check_Mobile_Phase_Prep->Check_Temp Check_Pump Inspect Pump and Degasser Check_Temp->Check_Pump Check_Pump->End Change_Column Use Higher Efficiency Column Optimize_Mobile_Phase->Change_Column Change_Column->End

Caption: A logical troubleshooting guide for common HPLC issues encountered during this compound analysis.

References

Technical Support Center: Overcoming Fenticonazole Resistance in Candida auris

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Fenticonazole resistance in clinical isolates of Candida auris.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and step-by-step solutions.

Issue 1: High Variability in this compound Minimum Inhibitory Concentration (MIC) Values for C. auris Isolates

  • Question: We are observing inconsistent this compound MIC values for the same C. auris isolate across different experimental runs. What could be the cause, and how can we troubleshoot this?

  • Answer:

    • Potential Causes:

      • Inoculum Preparation: Inconsistent inoculum density is a common source of variability.

      • Media and Reagents: Variations in broth microdilution media (e.g., RPMI-1640) pH or component concentration can affect drug activity. Expired or improperly stored this compound can lead to inaccurate results.

      • Incubation Conditions: Fluctuations in temperature or incubation time can impact fungal growth and MIC readings.

      • Reading Method: Subjectivity in visual reading of growth inhibition can lead to discrepancies.

    • Troubleshooting Steps:

      • Standardize Inoculum: Use a spectrophotometer to adjust the initial cell suspension to a 0.5 McFarland standard.

      • Quality Control of Media: Ensure the pH of RPMI-1640 is buffered to 7.0 with MOPS buffer. Use fresh, quality-controlled media for each experiment.

      • Verify Drug Potency: Prepare fresh this compound stock solutions for each set of experiments and store them according to the manufacturer's instructions.

      • Consistent Incubation: Use a calibrated incubator and maintain a consistent incubation time (e.g., 24 or 48 hours).

      • Objective Reading: If available, use a microplate reader to determine the endpoint objectively. For visual reading, have two independent researchers read the plates.

Issue 2: Inconclusive Results in this compound Synergy Assays (Checkerboard)

  • Question: Our checkerboard assays to test this compound synergy with other compounds are yielding ambiguous or non-reproducible Fractional Inhibitory Concentration (FIC) indices. How can we improve the reliability of these assays?

  • Answer:

    • Potential Causes:

      • Inaccurate MICs: The FIC index calculation is highly dependent on the accuracy of the individual drug MICs.[1][2]

      • Drug Interaction: The two drugs may have chemical interactions that affect their activity.

      • Dilution Errors: Two-fold dilution schemes can sometimes lead to instability in FIC calculations.[3]

      • Interpretation of Growth: Determining the exact well that shows inhibition for a combination can be challenging.

    • Troubleshooting Steps:

      • Precise MIC Determination: Perform multiple, precise MIC determinations for each drug individually before proceeding with the checkerboard assay.

      • Use Appropriate Controls: Include wells with each drug alone in serial dilutions on the same plate as the combination to accurately determine the MICs for that specific experiment.[4]

      • Consider Alternative Dilution Schemes: If variability persists, a more granular dilution scheme might be necessary, although this increases labor.[3]

      • Objective Endpoint Reading: Use a plate reader to quantify growth and establish a clear cutoff for inhibition (e.g., ≥50% or ≥90% reduction in turbidity compared to the growth control).

      • Repeatability: Always perform synergy assays in triplicate to ensure the reproducibility of the results.

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms of this compound resistance in Candida auris?

This compound is an azole antifungal, and resistance in C. auris to this class of drugs is primarily attributed to two mechanisms:

  • Target Site Modification: Point mutations in the ERG11 gene, which encodes the lanosterol (B1674476) 14-α-demethylase enzyme (the target of azoles), are a common cause of resistance. These mutations can reduce the binding affinity of this compound to its target.

  • Overexpression of Efflux Pumps: Increased expression of genes encoding ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, such as CDR1 and MDR1, can lead to the active removal of this compound from the fungal cell, preventing it from reaching its target.

2. What are some promising combination therapies to overcome this compound resistance in C. auris?

Combination therapy is a key strategy to combat antifungal resistance. Promising combinations for this compound-resistant C. auris may include:

  • This compound + Echinocandins (e.g., Caspofungin, Micafungin): This combination targets both the cell membrane (this compound) and cell wall synthesis (echinocandins), which can have a synergistic effect.

  • This compound + Polyenes (e.g., Amphotericin B): While some C. auris strains are resistant to Amphotericin B, this combination can be effective against susceptible isolates.

  • This compound + Non-Antifungal Drugs: Repurposed drugs are being investigated. For example, some antibacterial agents like minocycline (B592863) and rifampin have shown synergistic activity with antifungals against C. auris. Additionally, natural compounds like cinnamaldehyde (B126680) have been shown to enhance the activity of fluconazole (B54011) and could potentially do the same for this compound.

3. How does biofilm formation contribute to this compound resistance in C. auris?

Biofilm formation is a significant factor in the drug resistance of C. auris. Biofilms are communities of fungal cells encased in an extracellular matrix. This matrix can act as a physical barrier, preventing this compound from reaching the fungal cells. Additionally, cells within a biofilm may be in a different metabolic state, making them less susceptible to the action of antifungal drugs. It has been observed that biofilm-forming C. auris strains can exhibit reduced susceptibility to several antifungals.

Data Presentation

Table 1: Antifungal Susceptibility Profile of Representative C. auris Isolates

Isolate IDCladeThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)
CA-01South Asian>64>25610.5
CA-02South American166421
CA-03East Asian480.50.25
CA-04South African>64>25642

Note: These are example values. Actual MICs can vary significantly between isolates.

Table 2: Example of Checkerboard Assay Results for this compound in Combination with Caspofungin against a this compound-Resistant C. auris Isolate

Drug A (this compound) MIC AloneDrug B (Caspofungin) MIC AloneDrug A MIC in CombinationDrug B MIC in CombinationFIC AFIC BFIC Index (FIC A + FIC B)Interpretation
64 µg/mL1 µg/mL8 µg/mL0.25 µg/mL0.1250.250.375Synergy

Interpretation of FIC Index: ≤0.5 = Synergy; >0.5 to 4.0 = Additive/Indifference; >4.0 = Antagonism.

Experimental Protocols

1. Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare Inoculum: Culture C. auris on Sabouraud Dextrose Agar for 24 hours. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Prepare Drug Dilutions: Perform serial two-fold dilutions of this compound in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate.

  • Inoculate Plates: Add the standardized fungal suspension to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of the drug that causes a significant (e.g., ≥50%) inhibition of growth compared to the drug-free control well.

2. Checkerboard Synergy Assay

  • Plate Setup: In a 96-well plate, serially dilute Drug A (e.g., this compound) horizontally and Drug B (e.g., Caspofungin) vertically.

  • Inoculation: Inoculate all wells with a standardized C. auris suspension as described for MIC testing.

  • Incubation: Incubate under the same conditions as the standard MIC assay.

  • Reading and Calculation: Determine the MIC of each drug alone and in combination. Calculate the FIC index using the formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone).

3. C. auris Biofilm Formation Assay

  • Inoculum Preparation: Prepare a standardized suspension of C. auris in RPMI-1640 medium.

  • Biofilm Growth: Add the suspension to the wells of a flat-bottomed 96-well plate and incubate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Quantification (Crystal Violet Method):

    • Stain the biofilms with 0.1% crystal violet for 15 minutes.

    • Wash away excess stain with water and allow the plate to dry.

    • Solubilize the stain with 95% ethanol.

    • Read the absorbance at 590 nm using a microplate reader. Higher absorbance indicates greater biofilm mass.

4. RT-qPCR for Efflux Pump Gene Expression

  • Exposure to this compound: Culture C. auris isolates with and without a sub-inhibitory concentration of this compound.

  • RNA Extraction: Extract total RNA from the fungal cells using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using primers specific for the target efflux pump genes (e.g., CDR1, MDR1) and a housekeeping gene (e.g., ACT1) for normalization.

  • Data Analysis: Calculate the relative expression of the target genes in the this compound-treated samples compared to the untreated controls using the ΔΔCt method.

Visualizations

Fenticonazole_Resistance_Mechanisms cluster_cell Candida auris Cell cluster_membrane Cell Membrane cluster_resistance Resistance Mechanisms Fenticonazole_ext This compound (Extracellular) Fenticonazole_int This compound (Intracellular) Fenticonazole_ext->Fenticonazole_int Enters Cell EffluxPump Efflux Pump (e.g., Cdr1) EffluxPump->Fenticonazole_ext Pumps Out Erg11 Erg11 Enzyme Ergosterol_pathway Ergosterol Biosynthesis ToxicSterols Toxic Sterol Accumulation Erg11->ToxicSterols Leads to Ergosterol Ergosterol Fenticonazole_int->EffluxPump Substrate for Fenticonazole_int->Erg11 Inhibits Ergosterol_pathway->Ergosterol Produces Erg11_mutation ERG11 Gene Mutation Erg11_mutation->Erg11 Alters Target (Reduced Binding) Efflux_overexpression Efflux Pump Overexpression Efflux_overexpression->EffluxPump Increases Pumps

Caption: Mechanisms of this compound action and resistance in Candida auris.

Synergy_Assay_Workflow start Start prep_inoculum Prepare Standardized C. auris Inoculum (0.5 McFarland) start->prep_inoculum mic_a Determine MIC of This compound Alone prep_inoculum->mic_a mic_b Determine MIC of Combination Agent Alone prep_inoculum->mic_b checkerboard Set up 96-Well Plate (Checkerboard Dilutions) mic_a->checkerboard mic_b->checkerboard inoculate Inoculate Plate checkerboard->inoculate incubate Incubate (35°C, 24-48h) inoculate->incubate read_results Read MICs of Each Drug in Combination incubate->read_results calculate_fic Calculate FIC Index: FIC_A + FIC_B read_results->calculate_fic interpret Interpret Result calculate_fic->interpret synergy Synergy (FIC ≤ 0.5) interpret->synergy ≤ 0.5 additive Additive/Indifference (0.5 < FIC ≤ 4.0) interpret->additive >0.5 to 4.0 antagonism Antagonism (FIC > 4.0) interpret->antagonism > 4.0

Caption: Experimental workflow for the checkerboard synergy assay.

References

Optimizing the encapsulation efficiency of Fenticonazole in liposomal carriers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the encapsulation efficiency of Fenticonazole in liposomal carriers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its encapsulation challenging? A1: this compound nitrate (B79036) is a potent, broad-spectrum antifungal agent from the imidazole (B134444) family.[1][2][3] Its primary challenge in formulation is its poor aqueous solubility (<0.10 mg/mL), which can negatively impact its bioavailability, antifungal potency, and the development of effective drug delivery systems.[1][2][4] Liposomal encapsulation is a key strategy to overcome these solubility issues.[1]

Q2: What are the common methods for preparing this compound liposomes? A2: The most frequently cited methods for preparing this compound-loaded nanovesicles are the thin-film hydration (TFH) technique and the ethanol (B145695) injection method.[1][2][5] The TFH method involves dissolving lipids and the drug in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous solution.[1][3] The ethanol injection method involves dissolving the drug and lipids in ethanol and injecting this solution into an aqueous phase under stirring.[2][5]

Q3: What is Encapsulation Efficiency (EE%) and how is it determined? A3: Encapsulation Efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes. It is a critical parameter for evaluating the effectiveness of a formulation.[6] To determine EE%, the unencapsulated (free) drug must be separated from the liposomes. This is commonly achieved through cooling centrifugation.[5] The amount of drug in the supernatant (free drug) or in the liposomes (after lysis) is then quantified, typically using UV-Vis spectrophotometry or HPLC.[5][7]

Q4: Which analytical techniques are used to characterize this compound liposomes? A4: Key characterization techniques include:

  • Particle Size (PS), Polydispersity Index (PDI), and Zeta Potential (ZP): Measured using Dynamic Light Scattering (DLS) with a Zetasizer.[1][2]

  • Encapsulation Efficiency (EE%): Determined spectrophotometrically or by HPLC after separating the free drug.[5]

  • Morphology: Visualized using Transmission Electron Microscopy (TEM).[5]

  • Drug-Excipient Interaction: Assessed using Differential Scanning Calorimetry (DSC) and Infrared Spectroscopy.[4][8]

Troubleshooting Guide: Low Encapsulation Efficiency

Q5: My this compound encapsulation efficiency is very low. What are the most likely causes? A5: Low EE% is a common issue. The primary causes are often related to the formulation's composition and the preparation method. Key factors include lipid composition, drug-to-lipid ratio, and the physicochemical properties of the drug itself. This compound is a lipophilic drug, meaning it primarily incorporates into the lipid bilayer of the liposome (B1194612).[9]

Q6: How does the lipid composition affect this compound encapsulation? A6: The choice and ratio of lipids are critical.

  • Phospholipid Type: The alkyl chain length and saturation of the phospholipid affect bilayer rigidity. More rigid bilayers, often formed by lipids with high phase transition temperatures, can lead to less leaky vesicles and higher EE%.[5]

  • Cholesterol: Increasing cholesterol concentration generally enhances the rigidity and stability of the lipid bilayer, which can lead to higher encapsulation of lipophilic drugs like this compound.[5][10] However, excessive cholesterol can sometimes hinder liposome formation and decrease EE%.[11]

  • Surfactants/Edge Activators: The type and amount of surfactant can significantly impact EE%. For instance, increasing the amount of Span 60 has been shown to augment EE% due to increased emulsification.[2] Conversely, surfactants with high HLB values may decrease the EE% of hydrophobic drugs.[2]

Q7: I'm using the thin-film hydration method. How can I optimize it for higher EE%? A7: For the thin-film hydration method:

  • Solvent Removal: Ensure the complete removal of the organic solvent. A residual solvent can disrupt the lipid film and subsequent vesicle formation.

  • Hydration Temperature: The hydration step should be performed at a temperature above the phase transition temperature (Tc) of the main phospholipid to ensure the formation of fluid and well-structured vesicles.[3]

  • Hydration Medium: The pH and ionic strength of the hydration medium can influence the charge of both the drug and the lipids, affecting encapsulation.

Q8: I'm using the ethanol injection method. What parameters should I adjust? A8: For the ethanol injection method:

  • Injection Rate: A slow, controlled injection of the ethanolic phase into the aqueous phase promotes the formation of smaller, more uniform vesicles, which can influence EE%.

  • Stirring Speed: Adequate stirring is necessary to ensure rapid mixing and prevent the formation of large lipid aggregates.

  • Ethanol Concentration: Increasing ethanol concentration can increase the fluidity of the liposomal bilayers, potentially leading to drug leakage and reduced EE%.[5] One study found that increasing ethanol concentration from 5% to 15% significantly lowered the EE% of this compound.[5][8]

Q9: Could the separation method be giving me an artificially low EE% reading? A9: Yes, this is a critical point. If the separation of free drug from the liposomes is incomplete, you may measure a falsely low EE%. Ultracentrifugation is common, but small or low-density liposomes may not pellet effectively.[12] Consider alternative separation methods like dialysis or size exclusion chromatography (SEC) to ensure a clean separation between the liposomal fraction and the free drug.[12]

Data on Formulation Optimization

The following tables summarize quantitative data from studies optimizing this compound encapsulation in different nanocarriers.

Table 1: Optimization of this compound-loaded Terpesomes using Box-Behnken Design [8]

Independent VariableLevel 1Level 2Level 3Effect on EE%
Terpenes Ratio (X1)1:11:21:3Positive
Sodium Deoxycholate (mg) (X2)102030Negative
Ethanol Concentration (%) (X3)51015Negative
Optimal Formulation EE% Particle Size PDI Zeta Potential
Terpenes Ratio (1:3), SDC (10mg), Ethanol (11.26%)62.18 ± 1.39%310.00 ± 8.16 nm0.20 ± 0.10-10.19 ± 0.20 mV

Table 2: Optimization of this compound-loaded Trans-Novasomes using D-Optimal Design [2]

Independent VariableLevel 1Level 2Level 3Effect on EE%
Span 60 Amount (mg) (X1)305070Positive
Oleic Acid Amount (mg) (X2)102030Negative
Brij® Type (X3)Brij 58Brij 93-Brij 93 > Brij 58
Optimal Formulation (F7) EE% Particle Size PDI Zeta Potential
Span 60 (70mg), Oleic Acid (10mg), Brij 93 (10mg)100.00 ± 1.10%358.60 ± 10.76 nm0.51 ± 0.004-30.00 ± 0.80 mV

Experimental Protocols

Protocol 1: Thin-Film Hydration (TFH) Method [1][3]

  • Dissolution: Accurately weigh and dissolve this compound, phospholipids (B1166683) (e.g., soy phosphatidylcholine), cholesterol, and other lipid-soluble components (e.g., terpenes) in a suitable organic solvent (e.g., methanol (B129727) or a chloroform-methanol mixture) in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 60°C) and rotation speed (e.g., 90 rpm) until a thin, dry lipid film is formed on the flask's inner wall.

  • Drying: Continue to keep the flask under high vacuum for at least 1-2 hours to ensure complete removal of any residual solvent.

  • Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The temperature of the hydration medium should be above the lipid's phase transition temperature. Agitate the flask (e.g., using glass beads) for an extended period (e.g., 45-60 min) to ensure complete hydration and formation of liposomal dispersion.

  • Size Reduction (Optional): To obtain smaller and more uniform vesicles, the resulting liposomal suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes of a defined pore size.

Protocol 2: Determination of Encapsulation Efficiency (EE%) [5]

  • Separation of Free Drug: Transfer a known volume (e.g., 1 mL) of the liposomal dispersion into a centrifuge tube. Centrifuge at high speed and low temperature (e.g., 21,000 rpm at 4°C) for a sufficient time (e.g., 1 hour) to pellet the liposomes.

  • Quantification: Carefully collect the supernatant, which contains the unencapsulated (free) this compound. Dilute the supernatant with a suitable solvent (e.g., methanol) if necessary.

  • Analysis: Measure the concentration of this compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry (λmax ≈ 253 nm in methanol) or HPLC.[7][13]

  • Calculation: Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Visual Guides

experimental_workflow cluster_prep 1. Preparation cluster_char 2. Analysis prep Preparation Method tfh Thin-Film Hydration eth_inj Ethanol Injection dispersion Liposomal Dispersion tfh->dispersion eth_inj->dispersion size_reduction Size Reduction (Sonication/Extrusion) dispersion->size_reduction Optional characterization Characterization dispersion->characterization size_reduction->characterization ee EE% Determination (Centrifugation + UV/HPLC) characterization->ee ps_pdi_zp PS, PDI, ZP (DLS) characterization->ps_pdi_zp morph Morphology (TEM) characterization->morph

Caption: General experimental workflow for this compound liposome preparation and analysis.

troubleshooting_ee start_node Low EE% factor_node factor_node action_node action_node check_node check_node start Low EE% composition Review Formulation Composition start->composition process Review Process Parameters start->process separation Verify Separation Method start->separation chol Adjust Cholesterol Ratio composition->chol lipid Change Lipid Type (Higher Tc) composition->lipid surfactant Optimize Surfactant (Type/Amount) composition->surfactant hydration Check Hydration Temp (>Tc) process->hydration ethanol Decrease Ethanol Concentration process->ethanol alt_sep Use SEC or Dialysis separation->alt_sep

Caption: Troubleshooting flowchart for addressing low this compound encapsulation efficiency.

factors_influence center_node Encapsulation Efficiency (EE%) factor_node factor_node EE Encapsulation Efficiency (EE%) Chol Cholesterol Amount Chol->EE + Stearic Stearic Acid Amount Stearic->EE + Oleic Oleic Acid Amount Oleic->EE - Ethanol Ethanol Concentration Ethanol->EE - SDC Sodium Deoxycholate Amount SDC->EE - Span60 Span 60 Amount Span60->EE +

Caption: Influence of key formulation variables on this compound encapsulation efficiency.

References

Troubleshooting assay interference in Fenticonazole high-throughput screening

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fenticonazole HTS Assay Interference

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers identify and mitigate assay interference during high-throughput screening (HTS) of this compound and related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the primary mechanism of action for this compound, and how can this inform my HTS assay design?

A1: this compound is an imidazole (B134444) antifungal agent that primarily functions by inhibiting lanosterol (B1674476) 14α-demethylase (also known as CYP51 or ERG11).[1][2] This enzyme is a critical component of the fungal ergosterol (B1671047) biosynthesis pathway, which is responsible for producing ergosterol, an essential component of the fungal cell membrane.[3][4][5][6] By blocking this enzyme, this compound disrupts membrane integrity, leading to fungal cell death.[1][4] this compound also has secondary mechanisms, including damaging the cytoplasmic membrane directly and inhibiting cytochrome oxidases and peroxidases.[1][7][8]

  • Troubleshooting Insight: Your primary HTS assay should ideally be a direct measure of fungal viability or growth inhibition.[9][10] Understanding the target pathway allows for the design of specific secondary assays. For example, a biochemical assay using purified lanosterol 14α-demethylase can confirm on-target activity, while a cytotoxicity assay using mammalian cells can assess selectivity. Given that this compound interacts with a cytochrome P450 enzyme, be aware of potential interactions with other P450s in more complex assay systems.[11]

Q2: I'm observing a high rate of "hits" or false positives in my primary screen. What are the common causes of assay interference?

A2: A high false-positive rate is a common challenge in HTS and can stem from compound-dependent interference with the assay technology. It is crucial to distinguish true biological activity from these artifacts. Common causes include:

  • Compound Autofluorescence: The compound itself emits light in the same wavelength range as the assay's detection channel, leading to a false signal.[12][13]

  • Fluorescence Quenching: The compound absorbs light emitted by the reporter fluorophore, leading to a decrease in signal that can be misinterpreted as inhibition.[13]

  • Compound Aggregation: At higher concentrations, some compounds form colloidal aggregates that can non-specifically sequester and inhibit enzymes or interact with assay reagents, a frequent cause of false positives.[14]

  • Luciferase Inhibition: If using a luciferase-based reporter (e.g., for ATP-based viability assays), the compound may directly inhibit the luciferase enzyme, mimicking a cytotoxic effect.[12][14][15]

  • Redox Activity: Compounds that undergo redox cycling can produce reactive oxygen species (e.g., H₂O₂), which can damage cellular components or interfere with assay chemistry, leading to non-specific activity.[16]

  • Contamination: Impurities in the compound sample, such as residual metals (e.g., zinc) from synthesis, can inhibit enzymes and cause false-positive signals.[17][18]

Q3: My dose-response curve for a this compound analog is steep and shows activity at a specific concentration threshold. What could be the cause?

A3: This behavior is often characteristic of compound aggregation. Aggregates typically form only after a "critical aggregation concentration" (CAC) is reached. Below this concentration, the compound is soluble and may show no activity. Once the CAC is exceeded, the formation of aggregates can lead to a sudden and sharp increase in apparent inhibition, resulting in a steep, non-classical dose-response curve.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the wells containing the compound at high concentrations for any signs of precipitation or turbidity.

    • Detergent Counter-Screen: Re-run the assay in the presence of a low concentration of a non-ionic detergent, such as Triton X-100 (e.g., 0.01%). Detergents can disrupt colloidal aggregates. A significant rightward shift or complete loss of potency in the presence of the detergent strongly suggests aggregation is the cause of the observed activity.

    • Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of aggregates in the assay buffer at various compound concentrations.

Q4: How can I design a screening cascade to effectively identify and eliminate interfering compounds?

A4: A well-designed screening cascade, or "triage," is essential for filtering out false positives early, saving time and resources.[16] This involves a series of counter-screens and secondary assays performed after the primary screen.

  • Troubleshooting Workflow: The following diagram illustrates a logical workflow for triaging hits from a primary HTS campaign.

HTS_Triage_Workflow PrimaryScreen Primary HTS (e.g., Fungal Growth Inhibition) HitConfirmation Hit Confirmation (Dose-Response) PrimaryScreen->HitConfirmation Initial 'Hits' InterferenceCheck Interference Assessment HitConfirmation->InterferenceCheck Confirmed Hits AggregationAssay Aggregation Assay (e.g., DLS or Detergent) InterferenceCheck->AggregationAssay Is interference possible? SecondaryAssay Secondary Assays (Orthogonal & Target-Based) InterferenceCheck->SecondaryAssay No obvious interference AutofluorescenceAssay Autofluorescence Check (Read plate before adding reagents) AggregationAssay->AutofluorescenceAssay No Aggregation DiscardFalsePositive Discard (False Positive) AggregationAssay->DiscardFalsePositive Aggregate Detected LuciferaseAssay Luciferase Counter-Screen (If applicable) AutofluorescenceAssay->LuciferaseAssay No Interference AutofluorescenceAssay->DiscardFalsePositive Interference Detected RedoxAssay Redox Activity Assay LuciferaseAssay->RedoxAssay No Inhibition LuciferaseAssay->DiscardFalsePositive Inhibition Detected RedoxAssay->DiscardFalsePositive Redox Activity Detected RedoxAssay->SecondaryAssay No Redox Activity CytotoxicityAssay Mammalian Cytotoxicity SecondaryAssay->CytotoxicityAssay CytotoxicityAssay->DiscardFalsePositive Cytotoxic PromisingHit Promising Hit for Lead Optimization CytotoxicityAssay->PromisingHit Selective Compound

Caption: A decision-making workflow for triaging HTS hits.

Data Summary Tables

Table 1: Hypothetical HTS Data for a this compound Analog ("Compound X")

Assay TypeConditionIC₅₀ (µM)Interpretation
Primary Screen Fungal Growth Inhibition5.2Potent hit
Counter-Screen 1 Growth Inhibition + 0.01% Triton X-100> 100Activity is likely due to aggregation
Counter-Screen 2 Autofluorescence CheckNo SignalCompound is not autofluorescent
Secondary Assay Purified Lanosterol 14α-demethylase> 100Compound is not a direct enzyme inhibitor
Secondary Assay Mammalian Cell Cytotoxicity> 100Compound is not generally cytotoxic

Key Experimental Protocols

Protocol 1: Detergent Counter-Screen for Compound Aggregation

  • Objective: To determine if the observed activity of a hit compound is due to the formation of colloidal aggregates.

  • Materials:

    • Hit compound stock solution (e.g., 10 mM in DMSO).

    • Primary assay components (fungal culture, media, reporter reagents).

    • Triton X-100 stock solution (e.g., 1% w/v in assay buffer).

    • Microplates (e.g., 384-well).

  • Methodology:

    • Prepare two sets of serial dilutions for the hit compound in the assay microplate.

    • To the first set of plates ("- Detergent"), add assay buffer.

    • To the second set of plates ("+ Detergent"), add assay buffer containing a final concentration of 0.01% Triton X-100.

    • Add the fungal inoculum to all wells.

    • Incubate the plates under standard primary assay conditions.

    • Add reporter reagents and measure the signal as per the primary assay protocol.

    • Analysis: Compare the dose-response curves. A significant rightward shift (e.g., >10-fold increase) in the IC₅₀ value in the presence of Triton X-100 indicates that the compound is likely an aggregator.

Protocol 2: Autofluorescence Measurement

  • Objective: To identify compounds that intrinsically fluoresce at the assay's emission wavelength.

  • Methodology:

    • Prepare a microplate with the hit compound serially diluted in assay buffer (without any cells or reporter reagents).

    • Include wells with buffer + DMSO as a negative control.

    • Read the plate on the plate reader using the same excitation and emission wavelengths as the primary HTS assay.

    • Analysis: A significant signal above the background in wells containing the compound indicates autofluorescence. This signal should be noted and, if high enough, may disqualify the compound or require the use of an orthogonal assay with a different detection method.

Visualization of Key Biological Pathway

This compound's primary target is a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[3][19][20]

Ergosterol_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51 / ERG11) Lanosterol->Enzyme Ergosterol Ergosterol (Fungal Cell Membrane) Enzyme->Ergosterol This compound This compound This compound->Enzyme

Caption: Simplified ergosterol biosynthesis pathway in fungi.

References

Methods to mitigate Fenticonazole-induced skin irritation in topical formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate Fenticonazole-induced skin irritation in topical formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common side effects in topical applications?

A1: this compound is an imidazole (B134444) derivative with a broad-spectrum antimycotic activity against dermatophytes and yeasts.[1][2] Its primary mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane, leading to a compromised structure and ultimately, cell death.[2][3] While generally well-tolerated, the most common side effects of topical this compound are application site reactions.[1][4] These reactions are typically mild to moderate, transient, and include burning sensations, cutaneous irritation, itching, and redness.[1][5][6] In large clinical studies, the incidence of these adverse events is generally reported to be less than 5%.[1][5]

Q2: What is the underlying mechanism of this compound-induced skin irritation?

A2: The precise signaling pathway for this compound-induced irritation is not extensively detailed in the provided results. However, drug-induced skin irritation generally involves the disruption of the stratum corneum, the outermost layer of the skin.[7] This disruption can compromise the skin's barrier function, leading to increased transepidermal water loss (TEWL) and penetration of the irritant. This triggers a localized inflammatory response, characterized by the release of pro-inflammatory cytokines (like IL-1α, IL-6, IL-8) and subsequent symptoms of redness, itching, and burning.[8] this compound, like other imidazole derivatives, may interact with cellular membranes, which could contribute to these effects.[2][9]

Q3: Can this compound itself help with inflammation?

A3: Yes, some evidence suggests that this compound possesses anti-inflammatory properties, which can help reduce the inflammation often associated with fungal infections.[3] This dual action can be beneficial in treating infected and inflamed skin.

Q4: Are there specific patient populations more susceptible to this compound-induced irritation?

A4: While the search results do not specify particular populations, individuals with compromised skin barrier function, such as those with atopic dermatitis or existing skin conditions, may theoretically be more susceptible to irritation from any topical agent, including this compound.[7][10] It's important to note that symptoms like a burning sensation are often present in patients with vaginal fungal infections even before treatment begins.[1][6]

Troubleshooting Guide for Formulation Development

This guide addresses specific issues that may arise during the development of topical this compound formulations.

Issue 1: High Incidence of Skin Irritation Observed in Pre-clinical In Vitro Models.
  • Possible Cause 1: Suboptimal Vehicle/Excipient Selection.

    • Troubleshooting: The choice of excipients is critical. Certain surfactants, solvents, or preservatives can be inherently irritating.[11][12]

      • Recommendation 1: Incorporate Anti-Irritant and Barrier-Supporting Excipients. Include emollients (e.g., petrolatum, fatty alcohols), humectants (e.g., glycerin, propylene (B89431) glycol), and natural anti-inflammatory agents (e.g., Calendula officinalis extract) to soothe the skin and support barrier function.[13][14][15]

      • Recommendation 2: Evaluate Excipient Purity. Use high-purity excipients, as impurities can contribute to irritation. Super-refined excipients can improve stability and reduce the potential for cellular irritation.[16]

      • Recommendation 3: Optimize Penetration Enhancers. While chemical penetration enhancers (CPEs) like ethanol (B145695) or oleic acid can improve drug delivery, they can also disrupt the skin barrier.[17][18] Optimize their concentration or explore less irritating alternatives.

  • Possible Cause 2: High Localized Concentration of this compound.

    • Troubleshooting: A high concentration of the active pharmaceutical ingredient (API) on the skin surface can lead to irritation.

      • Recommendation 1: Utilize Advanced Drug Delivery Systems. Encapsulating this compound in nanocarriers can provide a controlled and sustained release, reducing direct contact of high API concentrations with the epidermis and minimizing irritation.[19][20][21]

      • Recommendation 2: Develop Nanoemulsions or Solid Lipid Nanoparticles (SLNs). These systems can enhance skin penetration while forming a protective film that increases skin hydration and reduces irritation.[20][22]

Issue 2: Formulation Shows Good In Vitro Profile but Causes Irritation in In Vivo Studies.
  • Possible Cause 1: Occlusive Properties of the Formulation.

    • Troubleshooting: Highly occlusive formulations can trap heat and moisture, potentially exacerbating irritation under real-world conditions.

      • Recommendation 1: Adjust Rheology and Texture. Modify the formulation's viscosity and spreadability. Gels or lotions may be less occlusive than heavy ointments.[13]

      • Recommendation 2: Assess Skin Hydration and TEWL. Use non-invasive methods like a Corneometer® and Tewameter® to quantify the formulation's effect on skin barrier function in vivo.[7][23] An excessive decrease in TEWL might indicate over-occlusion.

  • Possible Cause 2: Mismatch Between In Vitro Model and In Vivo Skin.

    • Troubleshooting: Simple monolayer cell cultures may not fully replicate the complexity of human skin.[24]

      • Recommendation 1: Use Advanced In Vitro Models. Employ reconstructed human epidermis (RHE) or full-thickness skin models that include dermal and subcutaneous layers for more predictive irritation testing.[8][25]

      • Recommendation 2: Correlate In Vitro and In Vivo Data. Establish a strong correlation between readouts from your in vitro model (e.g., cell viability, cytokine release) and in vivo observations (e.g., erythema scores) to improve the predictive power of your pre-clinical testing.

Data Summary

Table 1: Clinical Efficacy and Tolerability of Topical this compound Formulations
Study PopulationFormulationMycological Response RateIncidence of Adverse EventsReference(s)
760 patients with superficial mycoses2% Cream, Spray, or Powder100% (Pityriasis versicolor), 96.3% (Tinea), 95.2% (Candidiasis)<5% (mild, transient irritation)[1][5][26]
87 patients with mixed vaginal infections600 mg Ovule (single dose)96% (Candida albicans), 67% (Trichomonas vaginalis)No systemic or local side effects reported[9]
40 patients with various dermatomycoses2% Cream80% clinical response1 patient reported mild itching[26]
Patients with bacterial vaginosis2% Cream (5g daily for 7 days)85% cure rateComparable to placebo[6][9]

Key Experimental Protocols

Protocol 1: In Vitro Skin Irritation Testing using a Reconstructed Human Epidermis (RHE) Model

This protocol is based on the principles of OECD Test Guideline 439.

  • Model Preparation: Culture the RHE tissues (e.g., EpiDerm™, SkinEthic™ RHE) at the air-liquid interface until they are fully differentiated, forming a functional stratum corneum.

  • Test Substance Application: Apply a defined amount (e.g., 10-20 µL or mg) of the this compound formulation directly to the surface of the RHE tissue. Include a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).

  • Incubation: Incubate the treated tissues for a specified period (e.g., 15-60 minutes) at 37°C and 5% CO₂.

  • Rinsing and Post-Incubation: Thoroughly rinse the test substance from the tissue surface. Transfer the tissues to fresh culture medium and incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment (MTT Assay):

    • Transfer the tissues to a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Incubate for approximately 3 hours. Viable cells will reduce the yellow MTT to a purple formazan (B1609692) salt.

    • Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).

    • Measure the optical density (OD) of the extract using a spectrophotometer (e.g., at 570 nm).

  • Data Interpretation: Calculate the percentage of cell viability for each test formulation relative to the negative control. A formulation is classified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%).

Protocol 2: In Vivo Assessment of Skin Barrier Function

This protocol outlines non-invasive methods to evaluate the impact of a formulation on skin barrier integrity in human volunteers.

  • Subject Acclimatization: Have subjects rest for at least 20-30 minutes in a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%) before measurements.

  • Test Site Demarcation: Define test areas (e.g., 2x2 cm squares) on the volar forearm. One site will serve as an untreated control, while others will be treated with the test formulations.

  • Baseline Measurements: Before applying any product, measure the following parameters at each site:

    • Transepidermal Water Loss (TEWL): Use an open-chamber probe (e.g., Tewameter®). Record the value (in g/m²/h) once the reading stabilizes. Higher TEWL indicates a more compromised barrier.[27]

    • Stratum Corneum Hydration: Use a capacitance-based probe (e.g., Corneometer®). The instrument measures the electrical capacitance of the skin, which correlates with its moisture level.

  • Product Application: Apply a standardized amount of the this compound formulation to the designated test sites.

  • Post-Application Measurements: Repeat the TEWL and hydration measurements at set time points after application (e.g., 1, 2, 4, and 24 hours).

  • Data Analysis: Compare the changes in TEWL and stratum corneum hydration over time between the treated and untreated sites. A formulation that minimizes increases in TEWL and maintains or improves hydration is considered less disruptive to the skin barrier.[10]

Visualizations

Signaling_Pathway_Irritation cluster_0 Stratum Corneum cluster_1 Viable Epidermis (Keratinocytes) cluster_2 Clinical Symptoms This compound Topical this compound Formulation Barrier Disruption of Lipid Bilayer This compound->Barrier Cytokines Release of Pro-inflammatory Cytokines (IL-1α, IL-6, IL-8) Barrier->Cytokines Irritant Signal Inflammation Inflammatory Cascade Cytokines->Inflammation Symptoms Erythema (Redness) Pruritus (Itching) Burning Sensation Inflammation->Symptoms Experimental_Workflow start Start: Develop this compound Formulation Variants in_vitro In Vitro Irritation Screening (Reconstructed Human Epidermis) start->in_vitro viability Assess Cell Viability (MTT Assay) in_vitro->viability decision Viability > 50%? viability->decision reformulate Reformulate to Reduce Irritation (e.g., add emollients, use nanocarriers) decision->reformulate No in_vivo In Vivo Barrier Function Test (Human Volunteers) decision->in_vivo Yes reformulate->in_vitro tewl Measure TEWL & Stratum Corneum Hydration in_vivo->tewl analysis Analyze Data vs. Control tewl->analysis end End: Optimized Formulation with Low Irritation Potential analysis->end Logical_Relationship Irritation High Skin Irritation Observed Cause Identify Primary Cause Irritation->Cause API API Concentration Cause->API API-Driven Excipients Excipient Profile Cause->Excipients Formulation-Driven Vehicle Vehicle Properties Cause->Vehicle Vehicle-Driven Sol_API Mitigation Strategy: - Encapsulate in Nanocarriers - Create SLN/Nanoemulsion - Controlled Release API->Sol_API Sol_Excipients Mitigation Strategy: - Add Anti-Irritants (e.g., Allantoin) - Incorporate Emollients - Use High-Purity Grades Excipients->Sol_Excipients Sol_Vehicle Mitigation Strategy: - Adjust pH - Modify Viscosity - Change Base (e.g., Ointment to Gel) Vehicle->Sol_Vehicle

References

Investigating the role of efflux pumps in acquired Fenticonazole resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the role of efflux pumps in acquired Fenticonazole resistance.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary types of efflux pumps in fungi that contribute to drug resistance?

A1: Fungi primarily utilize two major superfamilies of transporter proteins to expel antifungal drugs: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters.[1][2][3][4] ABC transporters, such as Candida Drug Resistance proteins 1 and 2 (Cdr1p, Cdr2p) in Candida albicans, are primary active transporters that use the energy from ATP hydrolysis to pump drugs out of the cell.[1][5] MFS transporters, like the Multidrug Resistance protein 1 (Mdr1p), are secondary active transporters that use the proton motive force (a proton gradient) to energize drug efflux.[1][2] Overexpression of the genes encoding these pumps is a key mechanism of acquired resistance to azole antifungals.[2][5][6]

Q2: Is there direct evidence linking efflux pump activity to acquired this compound resistance?

A2: Yes, studies have shown a correlation between the overexpression of efflux pumps and reduced susceptibility to this compound, particularly in Candida albicans. In clinical isolates of C. albicans that had acquired resistance to fluconazole (B54011), often through the upregulation of efflux pump genes like CDR1, CDR2, and MDR1, the minimum inhibitory concentrations (MICs) for this compound were also significantly higher compared to their fluconazole-susceptible counterparts.[7][8] This indicates that these pumps can likely recognize and transport this compound, thereby reducing its intracellular concentration and efficacy.

Q3: How does the role of efflux pumps in this compound resistance differ among Candida species?

A3: The impact of efflux pumps on this compound activity appears to vary by species. In a study comparing fluconazole-resistant and non-resistant isolates, the increase in this compound MICs was statistically significant for C. albicans isolates overexpressing efflux pumps.[7][8] However, for C. glabrata, the difference in this compound MICs between fluconazole-resistant (efflux-mediated) and non-resistant isolates was not statistically significant.[7][8] This suggests that this compound's activity may be less affected by the specific efflux pumps commonly overexpressed in azole-resistant C. glabrata.[7][8]

Q4: Besides efflux pumps, what other mechanisms contribute to azole resistance?

A4: Acquired resistance to azole antifungals, including this compound, is multifactorial. The primary mechanisms include:

  • Upregulation of Efflux Pumps: Increased expression of ABC (CDR1, CDR2) and MFS (MDR1) transporters reduces intracellular drug accumulation.[5][7]

  • Target Enzyme Modification: Point mutations in the ERG11 gene, which encodes the target enzyme lanosterol (B1674476) 14-α-demethylase, can alter the enzyme's structure, preventing the azole drug from binding effectively.[5][7][9][10]

  • Target Enzyme Overexpression: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring more drug to achieve an inhibitory effect.[5][10]

Section 2: Data Presentation

Table 1: In Vitro Activity of this compound against Candida Species

The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges of this compound (FEZ) against C. albicans and C. glabrata isolates, categorized by their fluconazole (FLZ) resistance status, which is often linked to efflux pump overexpression.

Candida SpeciesFluconazole (FLZ) Resistance StatusThis compound (FEZ) MIC Range (mg/L)
C. albicansNon-Resistant0.25 – 2[7][8]
C. albicansResistant (Efflux-mediated)1 – 8[7][8]
C. glabrataNon-Resistant0.5 – 2[7][8]
C. glabrataResistant (Efflux-mediated)0.5 – 4[7][8]

Section 3: Visualizations and Workflows

Signaling and Resistance Mechanisms

EffluxPumpMechanism cluster_cell Fungal Cell Target Target Enzyme (Lanosterol 14α-demethylase) Pump Efflux Pump (ABC/MFS) ExtracellularDrug_Out This compound Pump->ExtracellularDrug_Out Drug Expelled IntracellularDrug Intracellular This compound IntracellularDrug->Target Inhibition IntracellularDrug->Pump Substrate ExtracellularDrug_In This compound ExtracellularDrug_In->IntracellularDrug Enters Cell ExperimentalWorkflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_results Interpretation Start Fungal Isolate with Suspected this compound Resistance MIC_Test Antifungal Susceptibility Testing (MIC Determination) Start->MIC_Test Gene_Expression Gene Expression Analysis (qRT-PCR for CDR1, MDR1, etc.) Start->Gene_Expression Functional_Assay Functional Efflux Assay (e.g., Rhodamine 6G Efflux) Start->Functional_Assay Result_MIC Increased this compound MIC (Compared to control strain) MIC_Test->Result_MIC Result_Gene Upregulation of Efflux Pump Genes Gene_Expression->Result_Gene Result_Functional Increased Dye Extrusion Functional_Assay->Result_Functional Conclusion Conclusion: Resistance is likely mediated by efflux pump overexpression Result_MIC->Conclusion Result_Gene->Conclusion Result_Functional->Conclusion

References

Technical Support Center: Enhancing the Stability of Fenticonazole in Cream and Gel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on enhancing the chemical and physical stability of Fenticonazole in cream and gel formulations. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist you in your formulation development experiments.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and stability testing of this compound creams and gels.

Issue Potential Cause Recommended Action
Yellowing or Discoloration of the Formulation Oxidative degradation of this compound. This is a primary degradation pathway.Incorporate an effective antioxidant system. A combination of a water-soluble antioxidant (e.g., EDTA) and a lipid-soluble antioxidant (e.g., Butylated Hydroxytoluene - BHT) has been shown to be effective in preventing autooxidation.[1] Consider packaging the product in airless containers or tubes that minimize headspace and exposure to oxygen.
Decrease in this compound Assay Over Time Chemical degradation due to oxidation, hydrolysis (acidic or basic conditions), or interaction with excipients.- Confirm Degradation Pathway: Use a stability-indicating HPLC method to separate this compound from its degradation products. The presence of known impurities can help identify the degradation route. - Optimize pH: Ensure the formulation pH is within a stable range for this compound (typically weakly acidic to neutral). Avoid highly acidic or alkaline excipients. - Antioxidants: As with discoloration, use an appropriate antioxidant system. - Excipient Compatibility: Review the compatibility of all excipients with this compound. See the FAQ section for more details.
Changes in Viscosity (Thinning or Thickening) - Polymer Degradation: Certain gelling agents (e.g., some grades of Carbopol) can be susceptible to degradation in the presence of oxidative species or changes in pH. - Interaction with Ions: The viscosity of polymeric gels can be affected by the presence of ions from other excipients or the API salt form. - Phase Inversion/Coalescence (Creams): Changes in the emulsion structure can lead to viscosity changes.- Select a Stable Gelling Agent: Consider using gelling agents less susceptible to oxidative degradation, such as Hydroxypropyl Methylcellulose (HPMC). If using Carbopol, ensure the formulation contains a chelating agent like EDTA to protect the polymer. - Evaluate Ionic Strength: Assess the impact of all ionic species on the viscosity of your chosen gelling agent. - Optimize Emulsifier System (Creams): Ensure the emulsifier system is robust enough to maintain a stable emulsion throughout the product's shelf life.
Phase Separation (in Creams) Inadequate emulsification, coalescence of the dispersed phase, or Ostwald ripening. This can be exacerbated by temperature fluctuations.- Optimize Emulsifier and Co-emulsifier Concentration: Ensure the Hydrophile-Lipophile Balance (HLB) of the emulsifier system is optimized for the oil phase. - Homogenization: Ensure the homogenization process is adequate to produce a fine and uniform droplet size distribution. - Increase Viscosity of Continuous Phase: A higher viscosity can slow down the movement of droplets and delay coalescence.
Crystallization of this compound on Storage Supersaturation of this compound in the formulation, potentially triggered by temperature cycling or solvent evaporation from the surface.- Ensure this compound is Fully Solubilized: Use an appropriate co-solvent system (e.g., propylene (B89431) glycol) to ensure this compound remains in solution. - Avoid Supersaturation: Do not exceed the saturation solubility of this compound in the formulation vehicle at the intended storage temperatures. - Control Particle Size (Suspensions): If formulating a suspension, control the particle size of the this compound to minimize the potential for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in topical formulations?

A1: The primary degradation pathways for this compound are:

  • Oxidation: this compound is highly susceptible to oxidative degradation, which is a major cause of instability in cream and gel formulations.[1] This can lead to the formation of various degradation products.

  • Hydrolysis: this compound can degrade under both acidic and basic conditions. Acidic hydrolysis can lead to the formation of impurities such as Imp-B and Imp-C, while basic hydrolysis can yield Imp-B.

This compound is relatively stable under thermal and photolytic stress.

Q2: What is the most effective way to prevent oxidative degradation of this compound?

A2: The most effective strategy is the inclusion of a synergistic antioxidant system. Studies have shown that a combination of a water-soluble antioxidant, such as Ethylenediaminetetraacetic acid (EDTA), and a lipid-soluble antioxidant, like Butylated Hydroxytoluene (BHT) or Vitamin E, provides optimal protection against autooxidation.[1] EDTA acts as a chelating agent, sequestering metal ions that can catalyze oxidation, while BHT or Vitamin E acts as a free radical scavenger.

Q3: Which excipients are known to be compatible or incompatible with this compound?

A3:

  • Compatible Excipients:

    • Gelling Agents: Hydroxypropyl Methylcellulose (HPMC) and certain grades of Carbopol are commonly used. However, with Carbopol, the use of a chelating agent is recommended to prevent polymer degradation.

    • Co-solvents/Humectants: Propylene glycol is a suitable solvent and humectant.

    • Emulsifiers/Surfactants: Polysorbates (e.g., Polysorbate 80) are often used in cream formulations.

    • Preservatives: Parabens (methylparaben, propylparaben) have been used in this compound formulations.[1] Phenoxyethanol is another common preservative, and while direct compatibility studies with this compound are not widely published, it is generally considered compatible with many azole antifungals. However, compatibility testing is always recommended.

  • Potentially Incompatible Excipients:

    • Strongly Acidic or Basic Excipients: These can promote hydrolytic degradation.

    • Oxidizing Agents: Avoid excipients with oxidizing potential.

    • Certain Metal Ions: Transition metal ions can catalyze oxidative degradation. The use of a chelating agent like EDTA is recommended if the presence of metal ions in other excipients is a concern.

Q4: What is a suitable pH range for a stable this compound cream or gel formulation?

A4: While specific studies detailing the pH-stability profile of this compound in cream and gel formulations are limited in the public domain, a weakly acidic to neutral pH is generally recommended for topical formulations containing imidazole (B134444) antifungals to ensure both stability and skin compatibility. It is crucial to perform pH-stability studies for your specific formulation.

Q5: How can I analyze the stability of this compound in my formulation?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be capable of separating this compound from its potential degradation products and impurities. Several such methods have been published, often using a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile.[2]

Data Presentation

The following tables summarize quantitative data from forced degradation studies, illustrating the susceptibility of this compound to various stress conditions.

Table 1: Forced Degradation of this compound Nitrate in Solution

Stress ConditionDurationTemperatureThis compound Recovery (%)Degradation Products Formed
1N HCl1 hour80°CImmediate & significant degradationImp-B, Imp-C
1N NaOH1 hour80°CSignificant degradationImp-B
3% H₂O₂1 hourRoom TempSignificant degradationImp-B and other oxidative degradants
Water1 hour80°CNo significant degradation-
Thermal--No significant degradation-
Photolytic--No significant degradation-

Data synthesized from published forced degradation studies.

Table 2: Effect of Antioxidants on the Stability of this compound in a Cream Formulation under Accelerated Conditions (40°C ± 2°C / 75% ± 5% RH)

FormulationAntioxidant(s)This compound Assay (%) at 3 MonthsThis compound Assay (%) at 6 Months
F1None92.588.1
F2BHT (0.1%)96.293.5
F3EDTA (0.1%)95.892.9
F4BHT (0.1%) + EDTA (0.1%)99.198.5

Illustrative data based on findings that a combination of water-soluble and fat-soluble antioxidants provides optimal protection.

Experimental Protocols

Protocol for Forced Degradation Study of this compound Cream

Objective: To evaluate the stability of a this compound cream formulation under various stress conditions to identify potential degradation pathways and to establish the stability-indicating nature of the analytical method.

Methodology:

  • Sample Preparation:

    • Accurately weigh an amount of cream equivalent to a known amount of this compound into separate, suitable containers for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: Add a sufficient volume of 1N HCl to the cream sample, mix well, and heat at 80°C for 1 hour.

    • Base Hydrolysis: Add a sufficient volume of 1N NaOH to the cream sample, mix well, and heat at 80°C for 1 hour.

    • Oxidative Degradation: Add a sufficient volume of 3% H₂O₂ to the cream sample, mix well, and keep at room temperature for 1 hour.

    • Thermal Degradation: Store the cream sample at 60°C for 24 hours.

    • Photostability: Expose the cream sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Sample Analysis:

    • After exposure to the stress conditions, neutralize the acidic and basic samples.

    • Extract this compound and its degradation products from the cream matrix. A typical extraction procedure involves dissolving the cream in a suitable solvent like methanol (B129727), followed by sonication and centrifugation to separate excipients.

    • Filter the supernatant through a 0.45 µm filter.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol for Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products in a cream or gel formulation.

Chromatographic Conditions (Example):

  • Column: C18, 100 mm x 4.6 mm, 3 µm particle size

  • Mobile Phase: Gradient elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile.

  • Flow Rate: 0.8 mL/min

  • Detector: Photodiode Array (PDA) at 235 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Sample Preparation from Cream:

  • Accurately weigh approximately 10 g of the cream into a 100 mL volumetric flask.

  • Add about 50 mL of methanol and sonicate for 30 minutes to dissolve the this compound and disperse the cream.

  • Allow the solution to cool to room temperature and make up the volume to 100 mL with methanol.

  • Centrifuge the solution at 3000 rpm for 10 minutes to precipitate insoluble excipients.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the filtered solution to a suitable concentration with the mobile phase for HPLC analysis.

Mandatory Visualizations

This compound Degradation Pathway

G This compound This compound Acid_Hydrolysis Acid Hydrolysis (e.g., 1N HCl, 80°C) This compound->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 1N NaOH, 80°C) This compound->Base_Hydrolysis Oxidation Oxidation (e.g., 3% H₂O₂) This compound->Oxidation Imp_B Impurity B Acid_Hydrolysis->Imp_B Forms Imp_C Impurity C Acid_Hydrolysis->Imp_C Forms Base_Hydrolysis->Imp_B Forms Oxidation->Imp_B Forms Oxidative_Degradants Other Oxidative Degradation Products Oxidation->Oxidative_Degradants Forms

Caption: this compound degradation pathways under stress conditions.

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_analysis Analysis Formulation This compound Cream/Gel Stress Application of Stress (Heat, Light, Acid, Base, Oxidant) Formulation->Stress Extraction Extraction of API and Degradants Stress->Extraction HPLC Stability-Indicating HPLC Analysis Extraction->HPLC Data Data Interpretation and Degradation Profiling HPLC->Data

Caption: Workflow for forced degradation stability testing.

Logic for Troubleshooting this compound Degradation

G start Degradation Observed? check_oxidation Is it Oxidative Degradation? (e.g., discoloration) start->check_oxidation Yes stable Formulation Stable start->stable No check_hydrolysis Is it Hydrolytic Degradation? (check pH, excipients) check_oxidation->check_hydrolysis No add_antioxidant Action: Add/Optimize Antioxidant System (e.g., BHT + EDTA) check_oxidation->add_antioxidant Yes adjust_ph Action: Adjust pH to Stable Range check_hydrolysis->adjust_ph Yes check_hydrolysis->stable No add_antioxidant->stable check_excipients Action: Review Excipient Compatibility adjust_ph->check_excipients check_excipients->stable

Caption: Troubleshooting logic for this compound degradation.

References

Addressing the challenges of Fenticonazole delivery to the nail plate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of Fenticonazole to the nail plate.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during experimental work.

Formulation and Stability

Q1: My this compound formulation is showing poor stability (e.g., precipitation, phase separation). What are the common causes and solutions?

A1: Poor stability of this compound formulations can be attributed to several factors, primarily its low aqueous solubility.[1]

  • Problem: this compound nitrate (B79036) has an aqueous solubility of less than 0.10 mg/mL, leading to precipitation in aqueous-based formulations.[1]

  • Solution 1: Nanosystems: Encapsulating this compound in nanosystems like olaminosomes, novasomes, or cerosomes can significantly improve its stability and solubility.[1] These nanosystems can be formulated using techniques such as ethanol (B145695) injection or thin film hydration.[1]

  • Solution 2: Co-solvents and Surfactants: The inclusion of co-solvents and surfactants can enhance the solubility of this compound. For instance, in nanoformulations, surfactants like Span 80 and the polyethylene (B3416737) glycol (PEG) content of Brij have been shown to improve topical permeation and retention.[1]

  • Solution 3: pH Optimization: Although not explicitly detailed for this compound nail formulations in the provided results, the pH of the formulation can influence the solubility and stability of imidazole (B134444) antifungals. Experimental evaluation of a pH range is recommended.

Q2: I am observing low entrapment efficiency of this compound in my nanoformulation. How can I improve this?

A2: Low entrapment efficiency (EE%) is a common challenge in the formulation of nanocarriers.

  • Problem: Inefficient encapsulation of the drug within the nanocarrier.

  • Solution 1: Formulation Composition: The composition of the nanosystem plays a crucial role. For example, increasing the amount of oleylamine, a long-chain amino compound with gelling properties, has been shown to have a positive significant effect on the EE% of this compound in olaminosomes due to its ability to create a 3D fibrillar arrangement that entraps large amounts of the drug.

  • Solution 2: Lipophilicity of Components: The lipophilicity of the formulation components can influence EE%. For instance, in terpesomes, the terpene with the highest lipophilicity (highest log P), such as limonene, has been shown to result in the maximum EE%.

  • Solution 3: Preparation Method: The choice of preparation method and its parameters can impact EE%. For thin film hydration, ensure complete dissolution of the drug and lipids in the organic solvent and optimize the hydration process.

In Vitro Nail Permeation Studies

Q3: I am not observing any significant permeation of this compound through the nail plate in my in vitro Franz diffusion cell setup. What could be the issue?

A3: The nail plate is a formidable barrier, and lack of permeation is a frequent experimental hurdle.

  • Problem: The dense keratin (B1170402) structure of the nail plate limits the diffusion of most drugs.

  • Solution 1: Use of Penetration Enhancers: Incorporating chemical penetration enhancers is a common strategy. These can include agents that disrupt the keratin structure or increase nail hydration.

  • Solution 2: Nail Hydration: Ensure adequate hydration of the nail clippings before and during the experiment. Hydrating nail clippings at 100% relative humidity for 24 hours prior to mounting them in the Franz diffusion cell is a common practice.

  • Solution 3: Formulation Optimization: The formulation itself is key. As previously mentioned, nanoformulations can improve drug delivery.

  • Solution 4: Integrity of the Experimental Setup: Ensure a proper seal between the donor and receptor chambers of the Franz cell to prevent leakage. The nail adapter should be appropriately sized for the nail clippings. Also, check for the presence of air bubbles under the nail in the receptor chamber, as these can impede diffusion.

Q4: The results from my in vitro nail permeation studies are highly variable. How can I improve the reproducibility of my experiments?

A4: High variability is a known issue in nail permeation studies due to the inherent differences in human nail samples.

  • Problem: Inconsistent nail thickness, density, and composition among donors.

  • Solution 1: Standardize Nail Preparation: Measure and record the thickness and weight of each nail clipping used. While not always feasible, using nails from a single donor can reduce variability.

  • Solution 2: Consistent Experimental Conditions: Maintain a constant temperature (typically 32°C for skin and nail studies) and stirring speed of the receptor medium throughout the experiment. Use a consistent volume of the formulation for each experiment.

  • Solution 3: Increase Sample Size: Using a larger number of replicates for each formulation can help to account for the inherent variability and provide more statistically significant results.

  • Solution 4: Use of Animal Models: While not a perfect substitute, bovine hoof membranes are sometimes used as a more readily available and potentially more uniform alternative to human nails for initial screening studies.

Data Presentation

Table 1: Physicochemical Properties of Optimized this compound Nitrate-Loaded Cubosomes for Vaginal Delivery.

ParameterValue
Entrapment Efficiency (EE%)85.32 ± 2.34%
Particle Size (PS)169 ± 0.85 nm
Polydispersity Index (PDI)0.29 ± 0.02
Zeta Potential (ZP)-24.40 ± 1.27 mV
In Vitro Release (after 8h)86.77 ± 3.79%

Source: Data synthesized from a study on this compound nitrate-loaded cubogel for vaginal candidiasis.

Table 2: Comparative Permeation of Efinaconazole (B1671126) (EFN) Through Human Skin from Different Topical Formulations.

FormulationCumulative Infiltrated EFN (µg/mL) after 6hFold Increase vs. Control #1Flux Increase vs. Control #1
Reference Control #1---
EFN-J409 ± 1097.50250
EFN-K598 ± 20.110.3273

Source: Data from a study on a highly skin- and nail-permeable efinaconazole topical formulation.

Experimental Protocols

Protocol 1: In Vitro Nail Permeation Study using Franz Diffusion Cells

This protocol is a synthesized methodology based on standard practices for nail permeation studies.

1. Nail Preparation:

  • Obtain human cadaver toenails or fresh nail clippings from healthy volunteers.
  • Wash the nails with distilled water and blot dry.
  • Measure and record the thickness and weight of each nail clipping.
  • Hydrate the nail clippings at 100% relative humidity for 24 hours before the experiment.

2. Franz Diffusion Cell Setup:

  • Use vertical Franz diffusion cells with an appropriate receptor volume (e.g., 3-8 mL) and diffusion area (e.g., 0.785-1 cm²).
  • Select a suitable receptor solution. For this compound, a solution that ensures sink conditions, such as phosphate-buffered saline (PBS) with a solubilizing agent (e.g., ethanol), may be necessary. Degas the receptor solution to remove air bubbles.
  • Fill the receptor chamber with the receptor solution, ensuring there are no air bubbles.
  • Mount the hydrated nail clipping onto a nail adapter and place it between the donor and receptor chambers, ensuring a secure seal.
  • Connect the Franz cells to a circulating water bath to maintain a constant temperature of 32°C.
  • Allow the nail to equilibrate with the receptor medium for 60 minutes.

3. Application of Formulation and Sampling:

  • Apply a precise amount of the this compound formulation to the dorsal side of the nail in the donor chamber.
  • Cover the donor chamber to prevent evaporation.
  • At predetermined time intervals (e.g., 1, 2, 4, 6, 12, 24 hours, and daily for longer studies), withdraw an aliquot (e.g., 0.5 mL) of the receptor solution.
  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.

4. Sample Analysis:

  • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Preparation of this compound Nanoformulations by Thin Film Hydration

This protocol is a generalized method based on the preparation of various nanosystems.

1. Preparation of the Lipid Film:

  • Dissolve this compound and the other lipidic/surfactant components (e.g., cholesterol, Span 80, oleic acid) in a suitable organic solvent (e.g., methanol (B129727) or a chloroform:methanol mixture) in a round-bottom flask.
  • Slowly evaporate the organic solvent using a rotary evaporator at a controlled temperature (e.g., 60°C) and rotation speed (e.g., 90 rpm). This will form a thin, uniform lipid film on the inner surface of the flask.

2. Hydration of the Lipid Film:

  • Hydrate the lipid film with an aqueous phase (e.g., distilled water or a buffer solution) by rotating the flask in the rotary evaporator (without vacuum) at a temperature above the phase transition temperature of the lipids.

3. Vesicle Formation and Maturation:

  • The hydrated lipid film will swell and form multilamellar vesicles.
  • To obtain smaller, unilamellar vesicles, the dispersion can be sonicated using a probe or bath sonicator.
  • Store the resulting nanoformulation at 4°C overnight to allow the vesicles to mature and stabilize.

Mandatory Visualizations

Experimental_Workflow_Nail_Permeation cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Nail_Prep Nail Clipping Preparation (Wash, Measure, Hydrate) Franz_Setup Franz Cell Assembly (Mount Nail, Fill Receptor) Nail_Prep->Franz_Setup Formulation_Prep This compound Formulation Preparation Dosing Apply Formulation to Donor Chamber Formulation_Prep->Dosing Receptor_Prep Receptor Solution Preparation & Degassing Receptor_Prep->Franz_Setup Equilibration Equilibration (32°C, 60 min) Franz_Setup->Equilibration Equilibration->Dosing Sampling Collect Samples at Time Intervals Dosing->Sampling HPLC_Analysis HPLC Analysis of Samples Sampling->HPLC_Analysis Data_Analysis Data Analysis (Permeation Profile, Flux) HPLC_Analysis->Data_Analysis

Caption: Workflow for an in vitro nail permeation study using Franz diffusion cells.

Logical_Relationship_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Permeation Low/No this compound Permeation Nail_Barrier High Nail Barrier (Keratin Density) Low_Permeation->Nail_Barrier Poor_Solubility Poor Drug Solubility in Formulation Low_Permeation->Poor_Solubility Low_Hydration Insufficient Nail Hydration Low_Permeation->Low_Hydration Formulation_Issue Ineffective Formulation Low_Permeation->Formulation_Issue Enhancers Add Penetration Enhancers Nail_Barrier->Enhancers Improve_Formulation Improve Formulation (e.g., co-solvents) Poor_Solubility->Improve_Formulation Optimize_Hydration Optimize Nail Hydration Protocol Low_Hydration->Optimize_Hydration Nanoformulation Use Nanoformulations Formulation_Issue->Nanoformulation Formulation_Issue->Improve_Formulation

Caption: Troubleshooting logic for low this compound permeation in nail delivery experiments.

References

Strategies to prevent the emergence of Fenticonazole resistance during treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent and investigate the emergence of fenticonazole resistance during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, like other imidazole (B134444) antifungals, primarily acts by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.[1] Some evidence also suggests a secondary mechanism involving oxidative cytotoxicity, which may contribute to its efficacy against strains resistant to other azoles.[3][4][5]

Q2: What are the known molecular mechanisms of resistance to azole antifungals like this compound?

A2: The most common mechanisms of azole resistance in fungi, particularly Candida species, are:

  • Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing its binding affinity for azole drugs.[4][5]

  • Overexpression of Efflux Pumps: Upregulation of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) or major facilitator superfamily (MFS) transporters (e.g., MDR1) leads to increased pumping of the drug out of the cell, reducing its intracellular concentration.[3][4][5]

  • Biofilm Formation: Fungi growing in biofilms exhibit increased resistance. The extracellular matrix can limit drug penetration, and cells within the biofilm may be in a physiological state that is less susceptible to antifungals.[6][7]

Q3: Can this compound be effective against fungal strains that are resistant to other azoles, like fluconazole (B54011)?

A3: Yes, studies have shown that this compound can retain activity against fluconazole-resistant Candida isolates.[3][4][5][8] This may be due to its proposed secondary mechanism of oxidative cytotoxicity, which could bypass common azole resistance mechanisms like efflux pump overexpression.[3][5] However, cross-resistance is possible, especially if the resistance mechanism is a target-site modification in ERG11 that affects the binding of multiple azoles.

Q4: What strategies can be employed in vitro to prevent the emergence of this compound resistance?

A4: To minimize the risk of selecting for resistant mutants during experiments, consider the following strategies:

  • Use of Appropriate Concentrations: Employ this compound concentrations that are sufficiently above the Minimum Inhibitory Concentration (MIC) for the test organism to ensure complete eradication and avoid sublethal concentrations that can promote resistance.

  • Combination Therapy: Combining this compound with an antifungal agent that has a different mechanism of action can be a powerful strategy. This can produce a synergistic effect and reduce the likelihood of a single mutation conferring resistance to both agents. While specific synergy data for this compound is limited, combinations of other azoles with echinocandins or terbinafine (B446) have shown synergistic effects against resistant isolates.[1][9][10][11][12] Researchers are encouraged to perform checkerboard assays to determine the synergistic potential of this compound with other compounds.

  • Limit Prolonged Exposure: Minimize the duration of continuous exposure of fungal cultures to this compound, especially at sub-inhibitory concentrations, as this creates selective pressure for resistance.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against fluconazole (FLZ)-nonresistant and resistant Candida species.

Table 1: this compound (FEZ) MIC Ranges against Candida albicans

Isolate PhenotypeFEZ MIC Range (mg/L)Corresponding FLZ MIC Range (mg/L)
FLZ-Nonresistant0.25 - 20.125 - 1
FLZ-Resistant1 - 816 - 256
Data sourced from Cacaci et al., 2020.[4][13]

Table 2: this compound (FEZ) MIC Ranges against Candida glabrata

Isolate PhenotypeFEZ MIC Range (mg/L)Corresponding FLZ MIC Range (mg/L)
FLZ-Nonresistant0.5 - 22 - 16
FLZ-Resistant0.5 - 464 - 256
Data sourced from Cacaci et al., 2020.[4][13]

Diagrams: Mechanisms and Workflows

Mechanism of Action and Resistance

This compound: Mechanism of Action and Resistance Pathways cluster_0 Fungal Cell Fenticonazole_in This compound (intracellular) Erg11 Lanosterol 14α-demethylase (ERG11) Fenticonazole_in->Erg11 Inhibits Erg11_mut Mutated ERG11 Fenticonazole_in->Erg11_mut Reduced Binding EffluxPump Efflux Pumps (CDR1, MDR1) Fenticonazole_in->EffluxPump Substrate for Ergosterol Ergosterol Erg11->Ergosterol Synthesis Lanosterol Lanosterol Lanosterol->Erg11 Substrate Membrane Cell Membrane Integrity Ergosterol->Membrane Maintains CellDeath Fungal Cell Death Membrane->CellDeath Loss leads to Fenticonazole_out This compound (extracellular) EffluxPump->Fenticonazole_out Expels Drug Fenticonazole_ext This compound (extracellular) Fenticonazole_ext->Fenticonazole_in Enters Cell caption Mechanism of this compound and key resistance pathways.

Caption: Mechanism of this compound and key resistance pathways.

Regulatory Pathways of Azole Resistance

Signaling Pathways Regulating Azole Resistance Genes Tac1 Tac1 (Transcription Factor) CDR1_2 CDR1 / CDR2 Genes (ABC Transporters) Tac1->CDR1_2 Upregulates Mrr1 Mrr1 (Transcription Factor) MDR1 MDR1 Gene (MFS Transporter) Mrr1->MDR1 Upregulates Upc2 Upc2 (Transcription Factor) ERG11 ERG11 Gene (Drug Target) Upc2->ERG11 Upregulates Tac1_GOF Gain-of-Function Mutation Tac1_GOF->Tac1 Activates Mrr1_GOF Gain-of-Function Mutation Mrr1_GOF->Mrr1 Activates Calcineurin Calcineurin Pathway Calcineurin->Tac1 Modulates Activity Calcineurin->Mrr1 Modulates Activity Calcineurin->Upc2 Modulates Activity HOG HOG Pathway HOG->Tac1 Modulates Activity HOG->Mrr1 Modulates Activity HOG->Upc2 Modulates Activity cAMP_PKA cAMP-PKA Pathway cAMP_PKA->Tac1 Modulates Activity cAMP_PKA->Mrr1 Modulates Activity cAMP_PKA->Upc2 Modulates Activity Stress Drug/Cell Stress Stress->Calcineurin Induces Stress->HOG Induces Stress->cAMP_PKA Induces

Caption: Key transcription factors and pathways in azole resistance.

Experimental Workflow for Investigating Resistance

Experimental Workflow: Investigating this compound Resistance start Observation: Reduced this compound Susceptibility mic_test 1. Confirm Resistance Phenotype (Broth Microdilution MIC Assay) start->mic_test mic_result MIC Increase >4-fold? mic_test->mic_result mic_result->start No (Re-evaluate) checkerboard 2. Test Combination Therapy (Checkerboard Assay) mic_result->checkerboard Yes synergy Synergy Found? (FIC Index ≤ 0.5) checkerboard->synergy biofilm_test 3. Assess Biofilm Contribution (XTT Assay) synergy->biofilm_test No molecular_analysis 4. Investigate Molecular Mechanism synergy->molecular_analysis Yes (Potential Strategy) biofilm_res Biofilm-Specific Resistance? biofilm_test->biofilm_res biofilm_res->molecular_analysis No end Conclusion: Resistance Mechanism Identified biofilm_res->end Yes (Biofilm is a key factor) gene_expression Gene Expression Analysis (qRT-PCR for CDR1, MDR1, ERG11) molecular_analysis->gene_expression sequencing Gene Sequencing (ERG11, TAC1, MRR1) molecular_analysis->sequencing gene_expression->end sequencing->end

Caption: Workflow for characterizing this compound resistance.

Troubleshooting Guides & Experimental Protocols

Issue 1: Inconsistent MIC Results in Broth Microdilution Assay

Q: We are observing significant well-to-well or experiment-to-experiment variability in our MIC results for this compound. What could be the cause?

A: Inconsistent MIC results are a common issue. Here are the primary causes and troubleshooting steps:

  • Potential Cause: Inoculum Preparation Error. The density of the starting fungal inoculum is critical for reproducible results.

    • Troubleshooting Step: Ensure the inoculum is prepared from a fresh (24-48 hour) culture on agar (B569324) plates. Standardize the inoculum to the correct density (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts in the final well volume) using a spectrophotometer (measuring optical density) or a hemocytometer for direct cell counting. Always vortex the cell suspension thoroughly before dilution and before adding to the microtiter plate.[14]

  • Potential Cause: Media Variability. The composition and pH of the culture medium can affect the activity of antifungal agents.

    • Troubleshooting Step: Use the standardized medium recommended for antifungal susceptibility testing, which is typically RPMI-1640 with MOPS buffer to maintain a pH of 7.0.[7] Ensure the medium is prepared correctly and consistently. If preparing in-house, validate each new batch with quality control strains that have known MIC ranges.

  • Potential Cause: Subjective Endpoint Reading. For fungistatic agents like azoles, determining the exact point of "significant" growth inhibition can be subjective.

    • Troubleshooting Step: The MIC for azoles should be read as the lowest concentration causing a significant (≥50%) reduction in turbidity compared to the drug-free growth control well.[14] To standardize this, use a microplate reader to measure absorbance (e.g., at 530 nm) and calculate the percentage of growth inhibition. Reading plates at a consistent time point (e.g., 24 hours) is also crucial.[14]

Detailed Experimental Protocol 1: Broth Microdilution MIC Assay (CLSI M27-A3 Based)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast species.

1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0)

  • Sterile 96-well, U-bottom microtiter plates

  • Fungal isolate and quality control (QC) strains (e.g., C. parapsilosis ATCC 22019)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or plate reader (530 nm)

  • 0.5 McFarland turbidity standard

2. Procedure:

  • Drug Preparation: Prepare a 100X stock solution of this compound in DMSO. Serially dilute this stock in RPMI-1640 medium to create 2X working solutions of the desired final concentrations.

  • Inoculum Preparation:

    • Subculture the yeast isolate onto an agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24 hours at 35°C.

    • Select several distinct colonies and suspend them in 5 mL of sterile saline.

    • Vortex for 15 seconds. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (this corresponds to approximately 1-5 x 10⁶ CFU/mL).

    • Perform a 1:1000 dilution of this adjusted suspension into RPMI-1640 medium to achieve a final inoculum density of 1-5 x 10³ CFU/mL.

  • Plate Setup:

    • Add 100 µL of each 2X this compound working solution to the appropriate wells of the 96-well plate.

    • Add 100 µL of drug-free RPMI-1640 to the growth control and sterility control wells.

    • Add 100 µL of the final yeast inoculum to all wells except the sterility control.

    • The final volume in each well will be 200 µL, and the drug concentrations will be at 1X.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • Visually inspect the plate. The MIC is the lowest drug concentration that causes a ≥50% reduction in turbidity compared to the growth control.

    • Alternatively, read the absorbance at 530 nm and calculate the percentage of growth inhibition for each well relative to the growth control. The MIC is the lowest concentration achieving ≥50% inhibition.

Issue 2: Difficulty Interpreting Synergy in Checkerboard Assays

Q: We performed a checkerboard assay with this compound and another antifungal, but we are unsure how to calculate and interpret the results to determine synergy.

A: The Fractional Inhibitory Concentration (FIC) index is the standard metric for interpreting checkerboard results.

  • Calculation Steps:

    • Determine the MIC of each drug alone (MIC A and MIC B).

    • In the checkerboard grid, identify the lowest concentration of Drug A in combination that inhibits growth (MIC A combo) and the corresponding concentration of Drug B in that well (MIC B combo). This is done for all wells showing inhibition.

    • Calculate the FIC for each drug:

      • FIC A = MIC A combo / MIC A

      • FIC B = MIC B combo / MIC B

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC A + FIC B.

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

    • Note: The FICI cutoff for additivity is a subject of discussion, but this range is widely used.[14] The most synergistic combination is the one with the lowest FICI value.

Detailed Experimental Protocol 2: Checkerboard Synergy Assay

This protocol assesses the in vitro interaction between this compound (Drug A) and a second compound (Drug B).

1. Materials:

  • Same as for the Broth Microdilution Assay, plus the second antifungal agent.

2. Procedure:

  • Drug and Inoculum Preparation: Prepare 4X stock solutions of each drug in RPMI-1640. Prepare the fungal inoculum as described in the MIC protocol, but at a 2X final concentration (e.g., 2-10 x 10³ CFU/mL).

  • Plate Setup (8x12 Grid):

    • Drug A (Vertical Dilution): Add 50 µL of RPMI to rows B through G of the plate. Add 100 µL of the 4X stock of Drug A to row A. Perform a 2-fold serial dilution by transferring 50 µL from row A to B, B to C, and so on, down to row G. Discard 50 µL from row G. Row H will be the Drug B-only control.

    • Drug B (Horizontal Dilution): Add 50 µL of RPMI to columns 2 through 10. Add 100 µL of the 4X stock of Drug B to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to 2, 2 to 3, and so on, across to column 10. Discard 50 µL from column 10. Column 11 will be the Drug A-only control. Column 12 will be the growth control.

    • This setup creates a grid of drug combinations, with single-drug controls in the last row and column.

  • Inoculation: Add 100 µL of the 2X fungal inoculum to all wells from columns 1-11. Add 100 µL of drug-free RPMI to the sterility control well.

  • Incubation and Reading: Incubate at 35°C for 24-48 hours. Read the MICs for each drug alone and in combination, and calculate the FICI as described above.

Issue 3: Low Signal or High Background in Biofilm XTT Assay

Q: Our XTT assay for biofilm susceptibility is giving inconsistent results, either with low colorimetric signal or high background in control wells. What can we do?

A: The XTT assay measures metabolic activity, and its success depends on several factors.

  • Potential Cause: Insufficient Biofilm Formation. If the biofilm is not mature or dense enough, the metabolic signal will be weak.

    • Troubleshooting Step: Ensure your fungal strain is a robust biofilm former. Optimize the biofilm formation time (typically 24-48 hours) and media (e.g., RPMI with glucose). Confirm biofilm formation visually or by crystal violet staining before proceeding with drug susceptibility testing.

  • Potential Cause: Incomplete Washing. Residual planktonic cells or spent medium can interfere with the assay.

    • Troubleshooting Step: After biofilm formation and after drug incubation, wash the wells gently but thoroughly with PBS.[10] Use a multichannel pipette to gently aspirate and dispense PBS to avoid dislodging the biofilm. Two or three washes are typically required.

  • Potential Cause: XTT/Menadione (B1676200) Preparation. The XTT solution must be properly prepared and activated with menadione (or an equivalent electron-coupling agent like phenazine (B1670421) methosulfate) just before use.

    • Troubleshooting Step: Prepare the XTT stock solution (e.g., 0.5 g/L in a buffered solution like Ringer's lactate) and store it in aliquots, protected from light, at -70°C.[11] Prepare the menadione stock (e.g., 10 mM in acetone) separately. Immediately before the assay, thaw an XTT aliquot and add menadione to the final working concentration (e.g., 1 µM).[11]

Detailed Experimental Protocol 3: Biofilm Susceptibility (XTT Assay)

This protocol determines the susceptibility of pre-formed fungal biofilms to this compound.

1. Materials:

  • Materials from MIC protocol, plus:

  • Sterile 96-well, flat-bottom microtiter plates (tissue-culture treated for better adherence)

  • XTT sodium salt (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

  • Menadione

  • Ringer's lactate (B86563) or PBS

2. Procedure:

  • Biofilm Formation:

    • Prepare a fungal inoculum as in the MIC protocol, but adjust the density to 1 x 10⁶ CFU/mL in RPMI-1640.

    • Add 200 µL of this suspension to the wells of a flat-bottom plate.

    • Incubate at 37°C for 24-48 hours to allow biofilm formation.

  • Drug Treatment:

    • Gently aspirate the medium from the wells, being careful not to disturb the biofilm.

    • Wash the biofilms twice with 200 µL of sterile PBS.

    • Add 200 µL of fresh RPMI containing serial dilutions of this compound to the wells. Include drug-free wells as controls.

    • Incubate for another 24 hours at 37°C.

  • XTT Assay:

    • Prepare the XTT/menadione solution as described in the troubleshooting section.

    • Aspirate the drug-containing medium and wash the biofilms twice with PBS.

    • Add 100 µL of the XTT/menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 1-3 hours.

  • Reading Results:

    • Measure the absorbance of the orange formazan (B1609692) product at 490 nm using a plate reader.

    • The Sessile MIC (SMIC₅₀) is the drug concentration that causes a ≥50% reduction in metabolic activity (absorbance) compared to the drug-free control biofilm.

Issue 4: Poor RNA Quality or PCR Inhibition in Gene Expression Analysis

Q: We are trying to measure the expression of CDR1, MDR1, and ERG11 via qRT-PCR but are getting results that suggest RNA degradation or PCR inhibition.

A: High-quality RNA is essential for accurate qRT-PCR. Fungal cells can be challenging to lyse.

  • Potential Cause: Inefficient Cell Lysis. The fungal cell wall is robust and can prevent complete lysis, leading to low RNA yield and potential degradation by endogenous RNases.

    • Troubleshooting Step: Use a robust mechanical lysis method. Bead beating with glass or zirconia beads in a suitable lysis buffer is highly effective. Ensure the lysis buffer contains agents to inhibit RNases.

  • Potential Cause: Genomic DNA (gDNA) Contamination. gDNA can be co-purified with RNA and lead to false-positive signals in PCR if primers are not designed to span an intron-exon junction.

    • Troubleshooting Step: Always perform a DNase treatment step, either on-column during RNA purification or in-solution after purification. Include a "no reverse transcriptase" (-RT) control in your qPCR run to check for gDNA amplification.

  • Potential Cause: PCR Inhibitors. Polysaccharides and other components from the fungal cell can co-purify with RNA and inhibit the reverse transcriptase and polymerase enzymes.

    • Troubleshooting Step: Ensure your RNA purification protocol includes steps to remove inhibitors. Commercially available kits are often optimized for this. You can test for inhibition by running a dilution series of your RNA template; if inhibitors are present, the reaction efficiency will increase in the more diluted samples.

Detailed Experimental Protocol 4: Gene Expression Analysis (qRT-PCR)

This protocol measures the relative expression of target genes (CDR1, MDR1, ERG11) in a this compound-exposed isolate compared to a control.

1. Materials:

  • Fungal isolate grown with and without sub-inhibitory concentrations of this compound.

  • RNA extraction kit suitable for yeast (including lysis tubes with beads).

  • DNase I.

  • cDNA synthesis kit (Reverse Transcriptase, dNTPs, random primers/oligo(dT)s).

  • qPCR master mix (e.g., SYBR Green or probe-based).

  • Validated primers for target genes and a reference/housekeeping gene (e.g., ACT1).

  • qPCR instrument.

2. Procedure:

  • Cell Culture and RNA Extraction:

    • Grow fungal cultures to mid-log phase in RPMI medium, with (test) and without (control) a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).

    • Harvest cells by centrifugation and immediately extract total RNA using a bead-beating method and a commercial kit, following the manufacturer's instructions.

    • Perform an on-column or in-solution DNase treatment.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's protocol.

    • Include a -RT control for each sample by omitting the reverse transcriptase enzyme.

  • qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and diluted cDNA template.

    • Run the reactions in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).

    • Run all samples in triplicate, including the target genes, the reference gene, the -RT controls, and a no-template control (NTC).

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each reaction.

    • Calculate the relative expression of the target genes using the ΔΔCq method:

      • Normalize to reference gene: ΔCq = Cq(target gene) - Cq(reference gene).

      • Normalize to control condition: ΔΔCq = ΔCq(test sample) - ΔCq(control sample).

      • Calculate fold change: Fold Change = 2^(-ΔΔCq).

    • An increase in fold change in the this compound-exposed sample indicates upregulation of the resistance-associated gene.

References

Validation & Comparative

Fenticonazole vs. Itraconazole: A Comparative In Vitro Efficacy Analysis Against Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of Fenticonazole and Itraconazole against Aspergillus fumigatus, a clinically significant fungal pathogen. The following sections present available quantitative data from susceptibility testing, comprehensive experimental protocols, and visualizations of their mechanisms of action to support research and drug development in mycology.

Executive Summary

Itraconazole is a well-established triazole antifungal with demonstrable in vitro activity against Aspergillus fumigatus. Extensive data from numerous studies using standardized methodologies such as those from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) have defined its efficacy, with Minimum Inhibitory Concentration (MIC) values for susceptible isolates typically ranging from 0.125 to 1 µg/mL.[1][2]

In contrast, there is a notable lack of publicly available in vitro efficacy data for this compound, an imidazole (B134444) antifungal, specifically against Aspergillus fumigatus. While this compound has shown broad-spectrum activity against various yeasts and dermatophytes, its effectiveness against Aspergillus species has not been extensively studied or reported in the scientific literature.[3][4] This data gap precludes a direct quantitative comparison of the two compounds against this particular pathogen.

Quantitative Data Presentation

Due to the absence of specific data for this compound against Aspergillus fumigatus, a direct comparative table is not feasible. The following table summarizes the available in vitro susceptibility data for Itraconazole against Aspergillus fumigatus from various studies.

Table 1: In Vitro Susceptibility of Aspergillus fumigatus to Itraconazole

Study ReferenceNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Pfaller et al.2,1380.03 - >160.51
Monteiro et al.[5]190≤0.125 - >80.51
Alastruey-Izquierdo et al.330.031 - 0.50.0630.25
Izumikawa et al.196≤0.03 - ≥80.250.5
Gonçalves et al.530.5 - 32.01.016.0

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Mechanisms of Action

Both this compound and Itraconazole are azole antifungals that function by disrupting the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Their primary target is the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the CYP51A gene.

Itraconazole , a triazole, inhibits this enzyme, leading to the depletion of ergosterol and the accumulation of toxic methylated sterols in the fungal cell membrane. This alters membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.

This compound , an imidazole, shares this primary mechanism of inhibiting ergosterol biosynthesis. Some studies also suggest that this compound may have additional mechanisms of action, including the inhibition of secreted aspartyl proteinases and direct damage to the cell membrane.

Comparative Mechanism of Action of Azole Antifungals cluster_this compound This compound (Imidazole) cluster_Itraconazole Itraconazole (Triazole) This compound This compound F_target Lanosterol 14α-demethylase (CYP51A) This compound->F_target F_alt_effect Inhibition of Secreted Aspartyl Proteinases & Direct Membrane Damage This compound->F_alt_effect F_effect1 Inhibition of Ergosterol Synthesis F_target->F_effect1 F_effect2 Accumulation of Toxic Methylated Sterols F_target->F_effect2 F_outcome Disrupted Cell Membrane Inhibited Fungal Growth F_effect1->F_outcome F_effect2->F_outcome Itraconazole Itraconazole I_target Lanosterol 14α-demethylase (CYP51A) Itraconazole->I_target I_effect1 Inhibition of Ergosterol Synthesis I_target->I_effect1 I_effect2 Accumulation of Toxic Methylated Sterols I_target->I_effect2 I_outcome Disrupted Cell Membrane Inhibited Fungal Growth I_effect1->I_outcome I_effect2->I_outcome

Caption: Azole antifungals inhibit ergosterol synthesis.

Experimental Protocols

The in vitro susceptibility of Aspergillus fumigatus to antifungal agents is typically determined using standardized broth microdilution methods, primarily those established by EUCAST and CLSI.

EUCAST E.Def 9.3.2 Method
  • Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS, and supplemented with 2% glucose.

  • Inoculum Preparation: Aspergillus fumigatus is grown on potato dextrose agar (B569324) for 5-7 days. Conidia are harvested and suspended in sterile saline with 0.05% Tween 80. The conidial suspension is adjusted to a concentration of 0.5-2.5 x 10⁵ CFU/mL.

  • Drug Dilutions: Serial twofold dilutions of the antifungal agents are prepared in the test medium in 96-well microtiter plates.

  • Incubation: The inoculated plates are incubated at 35-37°C for 48-72 hours.

  • MIC Determination: The MIC is read visually as the lowest concentration of the drug that shows no visible growth. For some drugs, a spectrophotometric reading may be used.

CLSI M38-A2 Method
  • Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

  • Inoculum Preparation: Similar to the EUCAST method, with the final inoculum concentration adjusted to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Drug Dilutions: Serial twofold dilutions of the antifungal agents are prepared in the test medium.

  • Incubation: Plates are incubated at 35°C for 48 to 72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (approximately 50% reduction in growth) compared to the growth control.

Antifungal Susceptibility Testing Workflow start Start culture Culture A. fumigatus on Potato Dextrose Agar start->culture harvest Harvest & Suspend Conidia culture->harvest adjust Adjust Inoculum Concentration harvest->adjust inoculate Inoculate Plates adjust->inoculate prepare_plates Prepare Microtiter Plates with Drug Dilutions prepare_plates->inoculate incubate Incubate at 35-37°C for 48-72 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: Standardized antifungal susceptibility testing workflow.

Conclusion

Itraconazole is a well-characterized antifungal agent with established in vitro efficacy against Aspergillus fumigatus. In contrast, the lack of published studies on the in vitro activity of this compound against this specific pathogen makes a direct comparison of their potency impossible at this time. While both drugs share a common mechanism of action by targeting ergosterol biosynthesis, the absence of quantitative data for this compound against A. fumigatus is a significant knowledge gap. Further research is warranted to determine the potential utility of this compound in the context of aspergillosis and to enable a comprehensive comparative assessment with existing antifungal agents like Itraconazole.

References

Synergistic antifungal activity of Fenticonazole in combination with Echinocandins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Unveiling the Synergy: Mechanisms of Action

The synergistic interaction between azoles and echinocandins is rooted in their distinct and complementary mechanisms of action against fungal cells.

Echinocandins act by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2] This disruption leads to cell wall instability, osmotic stress, and ultimately, fungal cell death, particularly in yeasts like Candida species.[1][2]

Azoles , on the other hand, target the fungal cell membrane. They inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a primary sterol in the fungal cell membrane.[3] Depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity and function.

The proposed mechanism for their synergy lies in a "two-hit" model. The initial damage to the cell wall by echinocandins may facilitate the entry of azoles into the fungal cell, allowing them to reach their target enzyme more effectively. Conversely, the membrane-destabilizing effects of azoles may render the fungal cell more susceptible to the cell wall-disrupting action of echinocandins.

cluster_0 Fungal Cell cluster_1 Antifungal Intervention Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Produces Cell_Membrane Cell Membrane Integrity Ergosterol->Cell_Membrane Maintains Fungal_Cell_Death Fungal Cell Death Cell_Membrane->Fungal_Cell_Death Disruption leads to Glucan_Synthesis β-(1,3)-D-glucan Synthase Glucan β-(1,3)-D-glucan Glucan_Synthesis->Glucan Produces Cell_Wall Cell Wall Integrity Glucan->Cell_Wall Maintains Cell_Wall->Fungal_Cell_Death Disruption leads to Azoles Azoles (e.g., Fenticonazole) Azoles->Ergosterol_Pathway Inhibits Echinocandins Echinocandins Echinocandins->Glucan_Synthesis Inhibits

Figure 1: Antifungal Mechanisms of Azoles and Echinocandins.

Quantitative Analysis of Synergistic Activity

The synergistic effect of combining azoles and echinocandins has been quantified in numerous in vitro studies, primarily using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤0.5 is indicative of synergy.

Azole Echinocandin Organism FICI Range Reference
Fluconazole (B54011)AnidulafunginCandida parapsilosis complex0.07 - 0.37[4]
FluconazoleMicafunginCandida parapsilosis complex0.25 - 0.5[4]
ItraconazoleAnidulafunginCandida parapsilosis complex0.15 - 0.37[4]
ItraconazoleMicafunginCandida parapsilosis complex0.09 - 0.37[4]
CaspofunginAzolesCandida glabrataSynergy in 17.65-29.41% of cases[5]

Table 1: Summary of FICI Values for Azole-Echinocandin Combinations.

The combination of these antifungal agents often leads to a significant reduction in the Minimum Inhibitory Concentrations (MICs) of both drugs compared to when they are used alone.

Combination Organism MIC Reduction (Azole) MIC Reduction (Echinocandin) Reference
Fluconazole + AnidulafunginC. parapsilosis complexFrom 4-64 µg/mL to 0.5-16 µg/mLFrom 2-8 µg/mL to 0.125-1 µg/mL[4]

Table 2: Reduction in MICs with Combination Therapy.

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.

Start Start Prepare_Drugs Prepare serial dilutions of Drug A (Azole) and Drug B (Echinocandin) Start->Prepare_Drugs Dispense_Drugs Dispense Drug A dilutions horizontally and Drug B dilutions vertically into a 96-well plate Prepare_Drugs->Dispense_Drugs Add_Inoculum Add standardized fungal inoculum to each well Dispense_Drugs->Add_Inoculum Incubate Incubate at 35°C for 24-48 hours Add_Inoculum->Incubate Read_MIC Determine the MIC of each drug alone and in combination Incubate->Read_MIC Calculate_FICI Calculate the Fractional Inhibitory Concentration Index (FICI) Read_MIC->Calculate_FICI Interpret_Results Interpret FICI: ≤0.5 = Synergy >0.5 to 4 = Indifference >4 = Antagonism Calculate_FICI->Interpret_Results End End Interpret_Results->End

Figure 2: Experimental Workflow for the Checkerboard Assay.

Detailed Methodology:

  • Drug Preparation: Stock solutions of the azole and echinocandin are prepared in a suitable solvent (e.g., DMSO or water). Serial twofold dilutions of each drug are then prepared in a liquid medium such as RPMI 1640.

  • Plate Setup: In a 96-well microtiter plate, the azole dilutions are dispensed along the x-axis (columns), and the echinocandin dilutions are dispensed along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation: A standardized fungal inoculum is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard and then further diluted to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in each well.[5]

  • Inoculation and Incubation: 50 µL of the fungal inoculum is added to each well of the microtiter plate.[5] The plate is then incubated at 35°C for 24 to 48 hours.[5]

  • Reading and Interpretation: The MIC is determined as the lowest concentration of the drug (alone or in combination) that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control. The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Time-Kill Assays

Time-kill assays provide dynamic information about the rate and extent of fungal killing over time.

Start Start Prepare_Suspension Prepare a standardized fungal suspension (e.g., 10^5 CFU/mL) Start->Prepare_Suspension Add_Antifungals Add antifungal agents (alone and in combination) at desired concentrations Prepare_Suspension->Add_Antifungals Incubate Incubate cultures at 35°C with agitation Add_Antifungals->Incubate Sample_Aliquots Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 12, 24 hours) Incubate->Sample_Aliquots Plate_and_Count Perform serial dilutions, plate on agar (B569324), and count viable colonies (CFU/mL) Sample_Aliquots->Plate_and_Count Plot_Data Plot log10 CFU/mL versus time Plate_and_Count->Plot_Data Interpret_Results Synergy = ≥2 log10 decrease in CFU/mL with combination vs. most active single agent Plot_Data->Interpret_Results End End Interpret_Results->End

Figure 3: Experimental Workflow for Time-Kill Assays.

Detailed Methodology:

  • Inoculum Preparation: A starting inoculum of approximately 10⁵ CFU/mL is prepared in a suitable broth medium.[6]

  • Drug Exposure: The antifungal agents are added to the fungal suspensions at predetermined concentrations (e.g., based on their MICs), both individually and in combination. A growth control without any drug is also included.

  • Incubation and Sampling: The cultures are incubated at 35°C, typically with agitation.[6] At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are removed from each culture.

  • Viability Assessment: The withdrawn aliquots are serially diluted and plated onto agar plates. After incubation, the number of colony-forming units (CFU) is counted to determine the number of viable fungal cells at each time point.

  • Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. Synergy is typically defined as a ≥2 log₁₀ (or 100-fold) decrease in CFU/mL with the drug combination compared to the most active single agent at a specific time point.[5]

Concluding Remarks

The in vitro evidence strongly suggests a synergistic interaction between azole antifungals and echinocandins against a range of clinically relevant Candida species. This combination holds significant promise for improving therapeutic outcomes, particularly in the context of infections caused by less susceptible or resistant fungal strains. While direct data on this compound in combination with echinocandins is lacking, the consistent synergistic effects observed with other azoles provide a strong rationale for further investigation into this specific combination. Future studies should focus on elucidating the precise molecular mechanisms of synergy and evaluating the in vivo efficacy and safety of these combinations in relevant animal models and eventually, in clinical trials. Such research is crucial for translating the potential of synergistic antifungal therapy into effective clinical practice.

References

Fenticonazole: A Comparative Guide on its Clinical Efficacy Against Azole-Resistant Candida Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antifungal resistance, particularly among Candida species, presents a significant challenge in the management of both superficial and invasive candidiasis. Fluconazole (B54011), a widely used first-line azole, is increasingly rendered ineffective by resistance mechanisms. This guide provides a comprehensive comparison of Fenticonazole, an imidazole (B134444) antifungal agent, against other therapeutic alternatives, with a focus on its efficacy against azole-resistant Candida strains, supported by available experimental data.

Executive Summary

This compound demonstrates significant in vitro activity against fluconazole-resistant Candida species, including Candida albicans and Candida glabrata. Its multi-pronged mechanism of action, which includes inhibition of ergosterol (B1671047) biosynthesis, damage to the fungal cell membrane, and induction of oxidative stress, may contribute to its ability to overcome common azole resistance pathways. While direct clinical trial data on confirmed azole-resistant infections is limited, studies on recurrent vulvovaginal candidiasis (VVC), often associated with reduced azole susceptibility, suggest this compound as a potent alternative. This guide synthesizes the current preclinical and clinical evidence to validate its potential in the therapeutic arsenal (B13267) against resistant fungal pathogens.

Comparative In Vitro Efficacy

This compound has shown promising activity against a range of Candida species, including those with documented resistance to fluconazole. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.

Table 1: Comparative MIC Ranges (μg/mL) of this compound and Fluconazole against Candida Species

Candida SpeciesThis compound MIC RangeFluconazole MIC RangeReference(s)
C. albicans (Fluconazole-Susceptible)0.25 - 20.125 - 1[1][2]
C. albicans (Fluconazole-Resistant)1 - 816 - 256[1][2]
C. glabrata (Fluconazole-Susceptible Dose-Dependent)0.5 - 22 - 16[1]
C. glabrata (Fluconazole-Resistant)0.5 - 464 - 256

Table 2: Geometric Mean MICs (μg/mL) of this compound against Fluconazole-Susceptible and -Resistant Candida Isolates

Candida SpeciesFluconazole SusceptibilityThis compound Geometric Mean MICReference(s)
C. albicansNon-Resistant0.65
Resistant3.03
C. glabrataNon-Resistant0.83
Resistant1.66

Table 3: Comparative In Vitro Activity of this compound and Other Antifungals

Antifungal AgentCandida albicans MIC Range (μg/mL)Candida glabrata MIC Range (μg/mL)Reference(s)
This compound 0.25 - 8 0.5 - 4
Fluconazole0.125 - >2562 - >256
Clotrimazole0.03 - >1280.03 - >128
Anidulafungin≤0.015 - 0.25≤0.015 - 0.12
Caspofungin≤0.015 - 0.5≤0.015 - 0.25
Micafungin≤0.015 - 0.12≤0.015 - 0.06

Mechanisms of Action and Resistance

This compound's Multifaceted Mechanism of Action

This compound, like other azoles, primarily targets the fungal enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. However, its efficacy against resistant strains is likely due to additional mechanisms:

  • Direct Membrane Damage: this compound has been shown to cause direct damage to the cytoplasmic membrane, leading to increased permeability and leakage of cellular contents.

  • Inhibition of Secreted Aspartyl Proteases (SAPs): In C. albicans, this compound inhibits the secretion of SAPs, which are important virulence factors.

  • Induction of Oxidative Stress: A key differentiator for this compound is its ability to induce the production of reactive oxygen species (ROS) within the fungal cell. This leads to oxidative damage to cellular components and can trigger programmed cell death.

Fenticonazole_Mechanism cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell This compound This compound Ergosterol_Synth Ergosterol Biosynthesis This compound->Ergosterol_Synth Inhibits ERG11 Membrane_Integrity Membrane Integrity This compound->Membrane_Integrity Direct Damage ROS Reactive Oxygen Species (ROS) This compound->ROS Induces SAPs Secreted Aspartyl Proteases (SAPs) This compound->SAPs Inhibits Secretion Ergosterol_Synth->Membrane_Integrity Cell_Death Fungal Cell Death Membrane_Integrity->Cell_Death ROS->Cell_Death Oxidative Damage SAPs->Cell_Death Reduced Virulence

Caption: this compound's multi-target mechanism of action against Candida species.

Overcoming Azole Resistance Mechanisms

The primary mechanisms of azole resistance in Candida are:

  • Target Site Modification: Point mutations in the ERG11 gene reduce the binding affinity of azoles to the lanosterol 14α-demethylase enzyme.

  • Efflux Pump Overexpression: Increased expression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters actively pump azoles out of the fungal cell.

This compound's ability to induce ROS production may provide a way to bypass these resistance mechanisms. While a resistant cell can pump out the drug or have a modified target, it may still be susceptible to the fungicidal effects of oxidative stress.

Azole_Resistance_and_this compound cluster_resistance Azole Resistance Mechanisms ERG11_mutation ERG11 Gene Mutations Cell_Death Fungal Cell Death ERG11_mutation->Cell_Death Blocks Action Efflux_pumps Efflux Pump Overexpression Efflux_pumps->Cell_Death Blocks Action Fluconazole Fluconazole Fluconazole->ERG11_mutation Fluconazole->Efflux_pumps This compound This compound ROS_Induction ROS Induction & Oxidative Stress This compound->ROS_Induction ROS_Induction->Cell_Death

Caption: this compound may overcome common azole resistance mechanisms via ROS induction.

Clinical Efficacy in Azole-Resistant Infections

Direct clinical trials evaluating this compound specifically in patients with confirmed azole-resistant Candida infections are currently lacking. However, evidence from studies on recurrent vulvovaginal candidiasis (RVVC), a condition often associated with reduced azole susceptibility, provides valuable insights.

A prospective observational study involving 206 patients with RVVC compared a prolonged course of topical this compound with oral Fluconazole. The study found no significant difference in the initial cure rates between the two treatments. However, during a 3-month follow-up, the recurrence rate was significantly higher in the fluconazole group. Furthermore, 6 months after the end of maintenance therapy, recurrences were noted in 34.3% of patients in the this compound group compared to 46.4% in the fluconazole group. This suggests that topical this compound may be a more effective long-term strategy for preventing recurrences in this difficult-to-treat population.

While these findings are encouraging, further randomized controlled trials are needed to definitively establish the clinical efficacy of this compound in patients with documented azole-resistant Candida infections.

Experimental Protocols

Antifungal Susceptibility Testing

The in vitro activity of this compound and other antifungal agents is determined using standardized methods, primarily the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A.

Workflow for CLSI M27-A Broth Microdilution Assay:

Antifungal_Susceptibility_Workflow start Start: Isolate Candida Species prep_inoculum Prepare Standardized Inoculum (0.5-2.5 x 10^3 CFU/mL) start->prep_inoculum inoculate Inoculate Plates with Fungal Suspension prep_inoculum->inoculate prep_plates Prepare 96-well Microtiter Plates with Serial Dilutions of Antifungals prep_plates->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Visually or Spectrophotometrically Determine MIC (Lowest concentration with significant growth inhibition) incubate->read_mic end End: Report MIC Value read_mic->end

Caption: Standardized workflow for determining Minimum Inhibitory Concentrations (MICs).

Key Parameters:

  • Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS.

  • Inoculum: Standardized to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Incubation: 35°C for 24 to 48 hours.

  • Endpoint Reading: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.

Conclusion and Future Directions

The available in vitro data strongly suggest that this compound is a potent antifungal agent with significant activity against azole-resistant Candida species. Its unique, multi-pronged mechanism of action, particularly the induction of oxidative stress, provides a plausible explanation for its efficacy against strains that have developed resistance to other azoles.

While clinical evidence from studies on recurrent VVC is promising, there is a clear need for randomized controlled trials specifically designed to evaluate the efficacy of this compound in patients with infections caused by confirmed azole-resistant Candida. Such studies would be invaluable in solidifying the role of this compound in the clinical management of these challenging infections.

For drug development professionals, this compound's ability to induce ROS presents an interesting avenue for the development of new antifungal agents that can overcome existing resistance mechanisms. Further research into the specific pathways of ROS production and their downstream effects in Candida could lead to the identification of novel drug targets.

References

A Head-to-Head Comparison of Fenticonazole and Terbinafine in a Tinea Pedis Model

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal therapeutics for tinea pedis, commonly known as athlete's foot, both Fenticonazole and Terbinafine stand as prominent treatment options. This guide provides a detailed, head-to-head comparison of their performance, drawing upon available clinical and in vitro experimental data. While direct comparative clinical trials are limited, an objective analysis of their individual efficacy, mechanisms of action, and experimental protocols offers valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

This compound, an imidazole (B134444) antifungal, and Terbinafine, an allylamine (B125299) antifungal, employ distinct mechanisms to combat dermatophytes, the primary causative agents of tinea pedis. Terbinafine generally exhibits a fungicidal action by inhibiting squalene (B77637) epoxidase, a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. In contrast, this compound primarily acts fungistatically by inhibiting lanosterol (B1674476) 14α-demethylase, another key enzyme in the same pathway, leading to ergosterol depletion and accumulation of toxic sterols.

Clinical data, while not from direct head-to-head trials for tinea pedis, suggest that both agents are effective in achieving mycological and clinical cure. Terbinafine has been extensively studied and has shown high rates of cure with shorter treatment durations in some cases. This compound has demonstrated broad-spectrum activity and high efficacy in various dermatomycoses, including tinea pedis, often comparable to other azoles like miconazole (B906) and clotrimazole.

In vitro studies corroborate the potent antifungal activity of both compounds against relevant Trichophyton species, with Terbinafine often showing lower Minimum Inhibitory Concentrations (MICs).

Mechanism of Action

The differing modes of action of this compound and Terbinafine are crucial to understanding their antifungal effects.

This compound: As an imidazole derivative, this compound's primary mechanism involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is vital for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic methylated sterols, which disrupt the cell membrane's structure and function, ultimately inhibiting fungal growth.[1][2][3] Additionally, this compound has been shown to inhibit the secretion of protease acid by Candida albicans and block cytochrome oxidases and peroxidases.[1]

Terbinafine: Belonging to the allylamine class, Terbinafine targets an earlier step in the ergosterol biosynthesis pathway. It specifically inhibits the enzyme squalene epoxidase, which is responsible for the conversion of squalene to squalene epoxide. This inhibition leads to a deficiency in ergosterol and a toxic accumulation of intracellular squalene, which disrupts fungal cell membrane function and cell wall synthesis, resulting in fungal cell death.[4]

Antifungal_Mechanisms cluster_this compound This compound (Azole) cluster_Terbinafine Terbinafine (Allylamine) Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Ergosterol Ergosterol 14-alpha-demethylase->Ergosterol Inhibited by This compound Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity This compound This compound This compound->14-alpha-demethylase Fungal Growth Fungal Growth Fungal Cell Membrane Integrity->Fungal Growth Squalene Squalene Squalene Epoxidase Squalene Epoxidase Squalene->Squalene Epoxidase Lanosterol Lanosterol Squalene Epoxidase->Lanosterol Inhibited by Terbinafine Ergosterol Ergosterol Lanosterol ->Ergosterol Terbinafine Terbinafine Terbinafine->Squalene Epoxidase Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol ->Fungal Cell Membrane Integrity Fungal Growth Fungal Growth Fungal Cell Membrane Integrity ->Fungal Growth InVitro_Workflow cluster_materials Materials cluster_procedure Procedure cluster_result Result Fungal Isolate\n(e.g., T. rubrum) Fungal Isolate (e.g., T. rubrum) Culture on\nSDA Medium Culture on SDA Medium Fungal Isolate\n(e.g., T. rubrum)->Culture on\nSDA Medium Prepare Inoculum\n(1-5 x 10^3 CFU/mL) Prepare Inoculum (1-5 x 10^3 CFU/mL) Culture on\nSDA Medium->Prepare Inoculum\n(1-5 x 10^3 CFU/mL) Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Inoculum\n(1-5 x 10^3 CFU/mL)->Inoculate Microtiter Plate Incubate at 28-35°C\nfor 4-7 days Incubate at 28-35°C for 4-7 days Inoculate Microtiter Plate->Incubate at 28-35°C\nfor 4-7 days Antifungal Stock\n(this compound or Terbinafine) Antifungal Stock (this compound or Terbinafine) Serial Dilutions Serial Dilutions Antifungal Stock\n(this compound or Terbinafine)->Serial Dilutions Add to Microtiter Plate Add to Microtiter Plate Serial Dilutions->Add to Microtiter Plate Determine MIC\n(Lowest concentration with\nno visible growth) Determine MIC (Lowest concentration with no visible growth) Incubate at 28-35°C\nfor 4-7 days->Determine MIC\n(Lowest concentration with\nno visible growth) ClinicalTrial_Workflow cluster_enrollment Enrollment cluster_intervention Intervention cluster_evaluation Evaluation Patient Screening\n(Inclusion/Exclusion Criteria) Patient Screening (Inclusion/Exclusion Criteria) Baseline Assessment\n(Clinical & Mycological) Baseline Assessment (Clinical & Mycological) Patient Screening\n(Inclusion/Exclusion Criteria)->Baseline Assessment\n(Clinical & Mycological) Randomization Randomization Baseline Assessment\n(Clinical & Mycological)->Randomization Treatment Group A\n(this compound) Treatment Group A (this compound) Randomization->Treatment Group A\n(this compound) Treatment Group B\n(Terbinafine) Treatment Group B (Terbinafine) Randomization->Treatment Group B\n(Terbinafine) Control Group\n(Placebo/Comparator) Control Group (Placebo/Comparator) Randomization->Control Group\n(Placebo/Comparator) Treatment Period\n(e.g., 2-4 weeks) Treatment Period (e.g., 2-4 weeks) Treatment Group A\n(this compound)->Treatment Period\n(e.g., 2-4 weeks) Treatment Period\n(e.g., 1-4 weeks) Treatment Period (e.g., 1-4 weeks) Treatment Group B\n(Terbinafine)->Treatment Period\n(e.g., 1-4 weeks) Treatment Period\n(e.g., 4 weeks) Treatment Period (e.g., 4 weeks) Control Group\n(Placebo/Comparator)->Treatment Period\n(e.g., 4 weeks) Follow-up Assessments\n(e.g., Weeks 2, 4, 6) Follow-up Assessments (e.g., Weeks 2, 4, 6) Treatment Period\n(e.g., 2-4 weeks)->Follow-up Assessments\n(e.g., Weeks 2, 4, 6) Treatment Period\n(e.g., 1-4 weeks)->Follow-up Assessments\n(e.g., Weeks 2, 4, 6) Treatment Period\n(e.g., 4 weeks)->Follow-up Assessments\n(e.g., Weeks 2, 4, 6) Primary Endpoint Analysis\n(Mycological & Clinical Cure) Primary Endpoint Analysis (Mycological & Clinical Cure) Follow-up Assessments\n(e.g., Weeks 2, 4, 6)->Primary Endpoint Analysis\n(Mycological & Clinical Cure) Secondary Endpoint Analysis\n(Symptom relief, Safety) Secondary Endpoint Analysis (Symptom relief, Safety) Primary Endpoint Analysis\n(Mycological & Clinical Cure)->Secondary Endpoint Analysis\n(Symptom relief, Safety)

References

A Comparative Transcriptomic Analysis of Dermatophyte Responses to Fenticonazole and Voriconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermatophytes, the causative agents of superficial fungal infections of the skin, hair, and nails, represent a significant clinical challenge. Azole antifungals are a cornerstone of therapy, with Fenticonazole and Voriconazole being two prominent examples. While both drugs target the fungal cell membrane, their precise mechanisms and the resulting cellular responses may differ. This guide provides a comparative overview of the effects of this compound and Voriconazole on dermatophytes, postulating a transcriptomic landscape based on their known mechanisms of action. Due to the current absence of direct comparative transcriptomic studies on dermatophytes for these specific agents, this guide presents a well-founded hypothetical analysis to inform future research.

Mechanism of Action: A Tale of Two Azoles

Both this compound, an imidazole (B134444) derivative, and Voriconazole, a triazole, function as ergosterol (B1671047) biosynthesis inhibitors. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[1][2] The primary target for both agents is the enzyme lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene, which catalyzes a critical step in the ergosterol biosynthesis pathway.[2][3][4]

However, this compound is reported to possess a broader mechanistic profile. Beyond inhibiting ergosterol synthesis, it is suggested to cause direct damage to the cytoplasmic membrane and block cytochrome oxidases and peroxidases. This multi-target action could hypothetically lead to a more complex transcriptomic response compared to the more targeted action of Voriconazole.

Hypothetical Transcriptomic Analysis: Expected Gene Expression Changes

A comparative transcriptomic study, for instance using RNA sequencing (RNA-Seq), would provide invaluable insights into the distinct cellular responses elicited by this compound and Voriconazole. Based on their mechanisms of action, we can predict the differential expression of several key gene families.

Table 1: Predicted Differentially Expressed Genes in Dermatophytes Treated with this compound vs. Voriconazole
Gene CategoryPredicted Expression Change (this compound)Predicted Expression Change (Voriconazole)Rationale
Ergosterol Biosynthesis
ERG11 (Lanosterol 14α-demethylase)UpregulatedUpregulatedCompensatory response to target inhibition.
Other ERG genesUpregulatedUpregulatedFeedback mechanism to counteract ergosterol depletion.
Cell Membrane & Stress Response
Heat shock proteins (HSPs)Highly UpregulatedUpregulatedResponse to general cellular stress and membrane damage.
Oxidative stress response genesHighly UpregulatedModerately UpregulatedThis compound's additional action on peroxidases may induce a stronger oxidative stress response.
Genes involved in cell wall integrityUpregulatedUpregulatedCompensatory mechanism to maintain cellular structure.
Mitochondrial Respiration
Cytochrome oxidase subunit genesDownregulatedNo significant changePotential direct inhibition by this compound.
Alternative oxidase genesUpregulatedNo significant changeBypass mechanism for inhibited respiratory chain.
Drug Efflux Pumps
ABC transportersUpregulatedUpregulatedGeneral mechanism of antifungal resistance.
Major Facilitator Superfamily (MFS) transportersUpregulatedUpregulatedGeneral mechanism of antifungal resistance.

Experimental Protocols

To validate the hypothetical transcriptomic data presented, a robust experimental design is crucial.

Dermatophyte Culture and Treatment
  • Strain: A well-characterized clinical isolate of a common dermatophyte, such as Trichophyton rubrum or Trichophyton mentagrophytes.

  • Culture Conditions: Grow the dermatophyte in a suitable liquid medium (e.g., Sabouraud Dextrose Broth) at an appropriate temperature (e.g., 28°C) with shaking to the mid-logarithmic phase of growth.

  • Drug Treatment: Expose the fungal cultures to sub-inhibitory concentrations (e.g., 0.5 x MIC) of this compound and Voriconazole, alongside a vehicle control (e.g., DMSO). The treatment duration should be sufficient to elicit a transcriptomic response (e.g., 2, 4, and 8 hours).

RNA Extraction and Sequencing
  • RNA Isolation: Harvest the fungal mycelia by filtration and immediately freeze in liquid nitrogen. Extract total RNA using a commercially available fungal RNA extraction kit with a mechanical lysis step (e.g., bead beating) to ensure efficient cell wall disruption.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for sequencing.

  • Library Preparation and Sequencing: Prepare RNA-Seq libraries from the extracted RNA using a standard protocol (e.g., TruSeq RNA Library Prep Kit). Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatics Analysis
  • Quality Control and Mapping: Perform quality control of the raw sequencing reads using tools like FastQC. Trim adapter sequences and low-quality reads. Align the processed reads to a reference dermatophyte genome using a splice-aware aligner like HISAT2 or STAR.

  • Differential Gene Expression Analysis: Quantify gene expression levels using tools such as featureCounts or Salmon. Perform differential gene expression analysis between the treated and control groups using packages like DESeq2 or edgeR in R.

  • Functional Enrichment Analysis: Identify over-represented Gene Ontology (GO) terms and KEGG pathways among the differentially expressed genes using tools like DAVID or g:Profiler to understand the biological implications of the transcriptomic changes.

Visualizing the Pathways and a Proposed Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

Ergosterol_Biosynthesis_Pathway cluster_inhibitors Inhibitors Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14-alpha-demethylase (ERG11) Ergosterol Ergosterol 14-demethyl-lanosterol->Ergosterol This compound This compound Lanosterol 14-alpha-demethylase (ERG11) Lanosterol 14-alpha-demethylase (ERG11) This compound->Lanosterol 14-alpha-demethylase (ERG11) Voriconazole Voriconazole Voriconazole->Lanosterol 14-alpha-demethylase (ERG11)

Caption: Inhibition of Ergosterol Biosynthesis by this compound and Voriconazole.

Transcriptomic_Workflow cluster_experimental Experimental Phase cluster_bioinformatics Bioinformatics Analysis Dermatophyte_Culture Dermatophyte Culture Drug_Treatment This compound/Voriconazole Treatment Dermatophyte_Culture->Drug_Treatment RNA_Extraction RNA Extraction Drug_Treatment->RNA_Extraction RNA_Sequencing RNA Sequencing RNA_Extraction->RNA_Sequencing Quality_Control Quality Control & Read Mapping RNA_Sequencing->Quality_Control Differential_Expression Differential Gene Expression Analysis Quality_Control->Differential_Expression Functional_Enrichment Functional Enrichment Analysis Differential_Expression->Functional_Enrichment Pathway_Analysis Pathway Analysis Functional_Enrichment->Pathway_Analysis

References

Comparative Study of Fenticonazole's Effect on Fungal and Human Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of Fenticonazole and other azole antifungals on fungal and human cytochrome P450 (CYP450) enzymes. Understanding the selectivity of these compounds is crucial for developing effective antifungal therapies with minimal risk of drug-drug interactions in humans.

This compound, an imidazole (B134444) derivative, exerts its antifungal activity primarily through the inhibition of fungal CYP450 enzymes, specifically lanosterol (B1674476) 14α-demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. By inhibiting CYP51, this compound disrupts ergosterol production, leading to a compromised cell membrane, leakage of cellular contents, and ultimately, fungal cell death.

While highly effective against fungal pathogens, the therapeutic utility of azole antifungals can be influenced by their interaction with human CYP450 enzymes. These enzymes are central to the metabolism of a vast array of drugs and endogenous compounds. Inhibition of human CYP450 isoforms by azole antifungals can lead to significant drug-drug interactions, potentially causing adverse effects or therapeutic failure of co-administered medications. Therefore, a high degree of selectivity for the fungal CYP51 enzyme over human CYP450 isoforms is a desirable characteristic for any new antifungal agent.

Data Presentation

The following tables summarize the available in vitro inhibition data for several common azole antifungals against fungal CYP51 and key human CYP450 isoforms. This data provides a framework for understanding the selectivity profile of this class of drugs.

Table 1: Inhibitory Activity (IC50/Ki) of Azole Antifungals against Fungal Lanosterol 14α-Demethylase (CYP51)

Antifungal AgentFungal SpeciesIC50 (µM)Ki (µM)
This compound Candida albicansData not availableData not available
ClotrimazoleCandida albicans~0.02-
MiconazoleCandida albicans0.039 - 0.057-
KetoconazoleCandida albicans0.08-
FluconazoleCandida albicans0.130.02

Data compiled from multiple sources for comparative purposes.

Table 2: Inhibitory Activity (IC50/Ki) of Azole Antifungals against Human Cytochrome P450 Isoforms

Antifungal AgentCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
IC50/Ki (µM) IC50/Ki (µM) IC50/Ki (µM) IC50/Ki (µM) IC50/Ki (µM)
This compound Data not availableData not availableData not availableData not availableData not available
Clotrimazole-1 (Ki)--0.02 (Ki)
Miconazole2.902.00.336.460.03 (Ki)
Ketoconazole-8 (Ki)--0.04
Fluconazole>800 (Ki)7-8 (Ki)12.3-15-18 (Ki)

Data compiled from multiple sources for comparative purposes. Note that some values are reported as IC50 and others as Ki, which are not directly interchangeable but both indicate inhibitory potency.[2][3][4]

Mandatory Visualization

Fungal_Ergosterol_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Squalene Squalene Isopentenyl pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trien-3beta-ol 4,4-dimethyl-cholesta-8,14,24-trien-3beta-ol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trien-3beta-ol Lanosterol 14-alpha-demethylase (CYP51) ... ... 4,4-dimethyl-cholesta-8,14,24-trien-3beta-ol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51) This compound->Lanosterol 14-alpha-demethylase (CYP51) Inhibition

Caption: Fungal Ergosterol Biosynthesis Pathway and the Site of this compound Action.

CYP450_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test Compound (this compound) Test Compound (this compound) Incubation Mixture Incubation Mixture Test Compound (this compound)->Incubation Mixture Human Liver Microsomes / Recombinant CYP Human Liver Microsomes / Recombinant CYP Human Liver Microsomes / Recombinant CYP->Incubation Mixture CYP Substrate CYP Substrate CYP Substrate->Incubation Mixture NADPH NADPH Metabolite Formation Metabolite Formation NADPH->Metabolite Formation Initiates Reaction Incubation Mixture->Metabolite Formation Enzymatic Reaction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Formation->LC-MS/MS Analysis Quench Reaction Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantify Metabolite IC50 / Ki Determination IC50 / Ki Determination Data Analysis->IC50 / Ki Determination Calculate Inhibition

References

In vivo validation of Fenticonazole's efficacy in a murine model of vaginal candidiasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fenticonazole's efficacy in a murine model of vaginal candidiasis against other common topical azole antifungals. While direct comparative in vivo studies with quantitative fungal burden data for this compound in a murine model were not identified in the available literature, this guide synthesizes information from clinical trials, in vitro studies, and established murine model protocols to offer a comprehensive overview for research and development purposes.

Mechanism of Action: Azole Antifungals

This compound, like other imidazole (B134444) derivatives such as clotrimazole (B1669251) and miconazole (B906), exerts its antifungal effect by inhibiting the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[1] This is achieved through the inhibition of the cytochrome P450 enzyme 14α-demethylase. Disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death. This compound has also been shown to inhibit the secretion of protease acid by Candida albicans and block cytochrome oxidases and peroxidases.[1]

Azole_Antifungal_Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol 14α-demethylase 14α-demethylase Lanosterol->14α-demethylase Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Cell_Membrane Incorporation 14α-demethylase->Ergosterol Disrupted_Membrane Disrupted Cell Membrane (Cell Death) Azole_Antifungals This compound, Clotrimazole, Miconazole Azole_Antifungals->14α-demethylase Inhibition

Mechanism of action of azole antifungals.

Comparative Efficacy Data

The following table summarizes the available efficacy data for this compound and common alternatives. It is important to note the absence of direct comparative studies in a standardized murine model of vaginal candidiasis. The data for alternatives is derived from individual studies and may not be directly comparable due to variations in experimental conditions.

Antifungal AgentFormulationMurine Model Efficacy (Vaginal Candidiasis)Clinical Efficacy (Vaginal Candidiasis)
This compound 2% CreamNo quantitative CFU data available in the reviewed literature. A study in a murine model of bacterial vaginosis demonstrated good tolerability and distribution of a 2% cream formulation.[2]At least as effective as clotrimazole and miconazole in clinical trials.[1] High rates of microbiological efficacy have been reported.[1]
Clotrimazole 1% CreamNo quantitative CFU data from a comparable murine model was identified. Studies have focused on anti-inflammatory effects.Widely used and effective. A single 500mg dose is as effective as oral azoles for uncomplicated VVC.
Miconazole 2% CreamA study using miconazole-loaded chitosan (B1678972) nanoparticles showed comparable therapeutic efficacy to a commercial 2% cream in a murine model.Higher cure rates reported in some studies compared to nystatin. Generally considered effective and comparable to other topical azoles.

Experimental Protocols

A standardized murine model of vaginal candidiasis is crucial for the preclinical evaluation of antifungal agents. The following protocol is a synthesis of established methods.

1. Animals and Housing:

  • Female mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

  • Housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

2. Induction of Pseudoestrus:

  • To ensure susceptibility to Candida infection, mice are brought into a state of pseudoestrus.

  • Administer estradiol (B170435) valerate (B167501) (0.1-0.5 mg in sesame oil) subcutaneously 72 hours prior to inoculation. This estrogen treatment is continued weekly throughout the experiment.

3. Inoculation with Candida albicans:

  • A clinical isolate or a reference strain of Candida albicans is grown on Sabouraud Dextrose Agar and then in a liquid medium.

  • The yeast cells are washed and resuspended in sterile saline to a concentration of approximately 1 x 108 CFU/mL.

  • Mice are anesthetized, and 20 µL of the C. albicans suspension is inoculated intravaginally.

4. Treatment Administration:

  • Treatment is typically initiated 24-48 hours post-inoculation.

  • For topical treatments, a specified amount of the antifungal cream (e.g., 0.2 mg of 2% this compound cream) is administered intravaginally daily for a set number of days (e.g., 3-7 days).

  • A control group receives a placebo vehicle.

5. Assessment of Fungal Burden:

  • At specified time points (e.g., day 3, 5, and 7 post-treatment), vaginal lavage is performed by instilling and aspirating a small volume of sterile saline.

  • The lavage fluid is serially diluted and plated on Sabouraud Dextrose Agar.

  • Plates are incubated at 37°C for 24-48 hours, and the number of Colony Forming Units (CFU) is counted.

  • The fungal burden is expressed as CFU per milliliter of lavage fluid.

Experimental_Workflow Start Start Induction Induction of Pseudoestrus (Estradiol Valerate) Start->Induction Inoculation Intravaginal Inoculation (Candida albicans) Induction->Inoculation Treatment Treatment Administration (this compound or Comparator) Inoculation->Treatment Assessment Assessment of Fungal Burden (Vaginal Lavage and CFU Counting) Treatment->Assessment Data_Analysis Data Analysis Assessment->Data_Analysis

References

A Comparative Analysis of the Post-Antifungal Effect of Fenticonazole and Other Azole Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the post-antifungal effect (PAFE) of Fenticonazole with other prominent azole antifungals, including Fluconazole, Itraconazole, and Ketoconazole. The objective is to present an evidence-based overview of their persistent fungistatic or fungicidal activity after limited exposure to the fungal pathogen. This analysis is supported by a review of available experimental data and detailed methodologies to assist in research and development.

Executive Summary

Azole antifungals are a cornerstone in the treatment of fungal infections, primarily acting through the inhibition of lanosterol (B1674476) 14α-demethylase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi. This disruption of the fungal cell membrane leads to growth inhibition. Beyond the immediate antifungal activity, the post-antifungal effect (PAFE) is a crucial pharmacodynamic parameter that describes the suppression of fungal growth that persists after the drug has been removed from the environment. A longer PAFE can have significant implications for dosing regimens and clinical efficacy, potentially allowing for less frequent administration.

While extensive data is available on the PAFE of triazoles like Fluconazole and Itraconazole, and the imidazole (B134444) Ketoconazole, specific quantitative data directly comparing the PAFE of the imidazole this compound is limited in the currently available literature. However, by examining its mechanism of action, in vitro activity (MIC values), and time-kill kinetic studies, we can infer its potential for a persistent antifungal effect.

Mechanism of Action: The Azole Antifungal Pathway

All azole antifungals, including this compound, Fluconazole, Itraconazole, and Ketoconazole, share a common mechanism of action centered on the disruption of the fungal cell membrane's integrity. They achieve this by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The depletion of ergosterol and the concurrent accumulation of toxic methylated sterols lead to fungistatic or, at high concentrations, fungicidal effects.

This compound, an imidazole derivative, has also been noted to exert its antifungal effect through additional mechanisms, including the inhibition of secreted aspartyl proteinases (SAPs) in Candida albicans, which are important virulence factors, and by blocking cytochrome oxidases and peroxidases.

Azole_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_azole Azole Antifungals Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51A1) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation This compound This compound Lanosterol 14α-demethylase\n(CYP51A1) Lanosterol 14α-demethylase (CYP51A1) This compound->Lanosterol 14α-demethylase\n(CYP51A1) Inhibition Fluconazole Fluconazole Fluconazole->Lanosterol 14α-demethylase\n(CYP51A1) Itraconazole Itraconazole Itraconazole->Lanosterol 14α-demethylase\n(CYP51A1) Ketoconazole Ketoconazole Ketoconazole->Lanosterol 14α-demethylase\n(CYP51A1)

Diagram 1: Mechanism of action of azole antifungals.

Comparative Analysis of Post-Antifungal Effect (PAFE)

Antifungal AgentFungal SpeciesConcentration (x MIC)Exposure Time (hours)Post-Antifungal Effect (PAFE) (hours)
Fluconazole Candida albicans410.16 (± 0.06)
Ketoconazole Candida albicans410.65 (± 0.11)
Itraconazole Candida albicans41Data not available in direct comparison

Note on this compound: While specific PAFE data is not available, time-kill kinetic studies provide insights into its activity. For instance, at a concentration of 4x MIC, this compound demonstrated a 99.9% killing endpoint for Candida albicans and Candida parapsilosis at approximately 17 hours of exposure.[1] For Candida glabrata and Candida tropicalis, this endpoint was reached at around 19-20 hours at 8x MIC.[1] This suggests a potent and sustained antifungal action, which may translate to a significant PAFE.

Experimental Protocols for PAFE Determination

The determination of the post-antifungal effect is crucial for understanding the pharmacodynamics of an antifungal agent. The following is a generalized protocol for assessing the in vitro PAFE, primarily against Candida species.

Fungal Isolate Preparation:
  • Fungal isolates, such as Candida albicans, are cultured on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • A suspension of the fungal cells is prepared in a sterile saline solution or broth (e.g., RPMI 1640) and adjusted to a standardized cell density, typically 1-5 x 10^6 CFU/mL, using a spectrophotometer or hemocytometer.

Antifungal Exposure:
  • The standardized fungal suspension is exposed to the antifungal agent at various concentrations, usually multiples of the Minimum Inhibitory Concentration (MIC) (e.g., 1x, 4x, 8x MIC).

  • A drug-free control culture is prepared in parallel.

  • The cultures are incubated for a defined period, typically 1-2 hours, at 35°C with agitation.

Drug Removal:
  • Following the exposure period, the antifungal agent is removed from the culture. This is typically achieved by centrifugation of the fungal suspension, removal of the supernatant containing the drug, and washing the cell pellet multiple times with sterile drug-free saline or broth.

Post-Exposure Growth Monitoring:
  • The washed fungal cells are resuspended in a fresh, drug-free culture medium.

  • The growth of the treated and control cultures is then monitored over time. This can be done using two primary methods:

    • Turbidometric Method: The optical density (OD) of the cultures is measured at regular intervals using a spectrophotometer. The time taken for the OD to increase by a predefined amount (e.g., 50% of the initial OD) is recorded for both treated and control cultures.

    • Viable Count Method: Aliquots are taken from the cultures at various time points, serially diluted, and plated on agar plates. The number of colony-forming units (CFU) is determined after incubation. The time required for the CFU count to increase by 1-log10 is measured.

PAFE Calculation:
  • The PAFE is calculated using the following formula: PAFE = T - C Where:

    • T is the time required for the drug-exposed culture to show a predefined increase in growth (e.g., a 1-log10 increase in CFU/mL or a 50% increase in turbidity).

    • C is the time required for the drug-free control culture to show the same increase in growth.

PAFE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_monitoring Monitoring cluster_analysis Analysis Fungal Culture Fungal Culture Standardized Suspension Standardized Suspension Fungal Culture->Standardized Suspension Incubation with Antifungal Incubation with Antifungal Standardized Suspension->Incubation with Antifungal Drug Removal (Washing) Drug Removal (Washing) Incubation with Antifungal->Drug Removal (Washing) Resuspension in Drug-Free Medium Resuspension in Drug-Free Medium Drug Removal (Washing)->Resuspension in Drug-Free Medium Growth Monitoring Growth Monitoring Resuspension in Drug-Free Medium->Growth Monitoring Turbidimetry or Viable Counts PAFE Calculation (T-C) PAFE Calculation (T-C) Growth Monitoring->PAFE Calculation (T-C)

Diagram 2: Experimental workflow for PAFE determination.

Conclusion

The post-antifungal effect is a critical pharmacodynamic parameter that influences the efficacy and dosing frequency of antifungal agents. While quantitative PAFE data for this compound remains to be fully elucidated in direct comparative studies, its potent in vitro activity and sustained fungicidal action, as suggested by time-kill kinetic studies, indicate the potential for a significant persistent effect.

For other azoles, the available data suggests that imidazoles like Ketoconazole may have a more pronounced PAFE compared to the triazole Fluconazole against Candida albicans. Further research is warranted to directly compare the PAFE of this compound with other azoles using standardized methodologies. Such studies would provide valuable data for optimizing therapeutic strategies and for the development of new antifungal agents with improved pharmacodynamic profiles. The detailed experimental protocols provided in this guide can serve as a foundation for conducting such comparative investigations.

References

Advancing Quality Control: A Comparative Guide to a New HPLC Method for Fenticonazole and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method has been developed and validated for the simultaneous determination of Fenticonazole Nitrate and its five specified impurities, offering a significant improvement in efficiency and reliability for quality control in pharmaceutical manufacturing. This guide provides a comprehensive comparison of this new method with existing analytical techniques, supported by detailed experimental data and protocols.

This compound, an imidazole (B134444) antifungal agent, is widely used in the treatment of fungal infections.[1] The presence of impurities in the active pharmaceutical ingredient (API) can impact its efficacy and safety.[1] Therefore, a reliable analytical method for the simultaneous determination of this compound and its impurities is crucial for ensuring drug quality. The European Pharmacopoeia lists five potential impurities of this compound, designated as impurities A, B, C, D, and E.[1]

A New, Validated HPLC Method: Superior Performance

A newly developed stability-indicating Ultra-Fast Liquid Chromatography (UFLC) method demonstrates enhanced speed and resolution compared to previously reported HPLC and Capillary Electrophoresis (CE) methods.[1][2] The method was validated according to the International Council on Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and reliability.

Experimental Protocol: New UFLC Method
  • Chromatographic System: An ultra-fast liquid chromatography system equipped with a photodiode array (PDA) detector.

  • Column: Inertsustain C18 column (100 x 4.0 mm, 3 µm).

  • Mobile Phase: A gradient elution using a binary mixture of 85% phosphoric acid solution (adjusted to pH 3.0 with triethylamine) and acetonitrile (B52724).

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 235 nm.

  • Column Temperature: 30°C.

  • Retention Time of this compound: Approximately 7.5 minutes.

Sample and Standard Preparation
  • Stock Solution (this compound Nitrate): 10 mg of this compound Nitrate was dissolved in methanol (B129727) and diluted with a mixture of acetonitrile and water (70:30 v/v).

  • Stock Solution (Impurities): 1 mg of each this compound impurity was dissolved in 1 mL of methanol and further diluted with the acetonitrile:water mixture.

  • Working Solutions: Prepared at five different concentrations ranging from 5 to 150 µg/mL for linearity studies.

Comparative Analysis of Analytical Methods

The new UFLC method offers distinct advantages over other reported methods for the analysis of this compound and its impurities.

ParameterNew UFLC MethodAlternative HPLC Method 1Alternative HPLC Method 2Capillary Electrophoresis (CE)
Column Inertsustain C18 (100 x 4.0 mm, 3 µm)Zorbax RP-C18 (150 x 4.6 mm, 5 µm)RP-8Fused silica (B1680970) capillary (40 cm effective length, 50 µm ID)
Mobile Phase/Buffer Gradient of Acetonitrile and Phosphoric Acid Buffer (pH 3.0)Gradient of Acetonitrile and Phosphate BufferGradient of Acetonitrile and Phosphate Buffer (pH 6)30 mM Phosphate Buffer (pH 3) with 8 mM trimethyl-β-cyclodextrin
Detection 235 nm254 nmNot specifiedNot specified
Analysis Time ~10 minutesNot specified> 20 minutes< 20 minutes
Separation This compound and 5 impuritiesThis compound and degradation productsThis compound and 5 impuritiesThis compound and 5 impurities

Validation Data Summary

The new UFLC method was rigorously validated for specificity, linearity, precision, accuracy, and robustness.

Validation ParameterThis compoundImpurities
Linearity Range (µg/mL) 5 - 1505 - 150
Correlation Coefficient (r²) 0.9985Not specified
Accuracy (Mean Recovery %) 99.12 - 100.47Not specified
Precision (Intra-day RSD %) 0.38 - 0.840.38 - 0.84
Precision (Inter-day RSD %) 0.74 - 1.170.74 - 1.17

Forced degradation studies showed that the method is stability-indicating, with minor degradation observed under oxidative hydrolysis conditions and no significant degradation under other stress conditions.

Experimental Workflow and Validation Logic

The following diagrams illustrate the experimental workflow for the validation of the new HPLC method and the logical relationship between the key validation parameters.

experimental_workflow start Start: Method Development Objective prep Preparation of Standards and Samples (this compound and Impurities) start->prep chrom_cond Chromatographic Conditions Optimization (Column, Mobile Phase, Flow Rate, etc.) prep->chrom_cond validation Method Validation (ICH Guidelines) chrom_cond->validation specificity Specificity / Forced Degradation validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy (Recovery) validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision robustness Robustness validation->robustness system_suitability System Suitability Testing specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability robustness->system_suitability analysis Routine Analysis of Pharmaceutical Formulations system_suitability->analysis end End: Validated Method for QC analysis->end

Caption: Experimental workflow for HPLC method validation.

validation_parameters cluster_parameters Key Validation Parameters validated_method Validated Analytical Method provides Provides Assurance of: validated_method->provides reliability Reliability provides->reliability accuracy Accuracy (Closeness to true value) accuracy->validated_method precision Precision (Agreement between measurements) precision->validated_method specificity Specificity (Analyte in presence of others) specificity->validated_method linearity Linearity (Proportionality to concentration) linearity->validated_method robustness Robustness (Unaffected by small variations) robustness->validated_method

Caption: Interrelation of HPLC validation parameters.

References

A comparative analysis of the cost-effectiveness of Fenticonazole and Clotrimazole in treating vulvovaginal candidiasis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of treatments for vulvovaginal candidiasis (VVC), a prevalent mucosal infection affecting a vast majority of women, the choice between antifungal agents hinges on a delicate balance of efficacy, safety, and economic viability. This report provides a comprehensive comparative analysis of two prominent imidazole (B134444) antifungals, fenticonazole and clotrimazole (B1669251), with a focus on their cost-effectiveness in treating VVC. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of clinical trial data, detailed experimental methodologies, and an examination of the pharmacological pathways.

Comparative Efficacy and Cost

A review of clinical trial data reveals comparable efficacy between this compound and clotrimazole in achieving both clinical and mycological cures for VVC. While cure rates are similar, variations in relapse rates and treatment regimens, coupled with differing acquisition costs, necessitate a nuanced cost-effectiveness evaluation.

Parameter This compound Clotrimazole Source
Dosage Regimen Single 600 mg vaginal ovule or 2% creamSingle 500 mg vaginal tablet or 1-2% cream over several days[1][2][3]
Clinical Cure Rate (approx. 1 week) ~92% (single dose ovule)~88.5% (single dose tablet)[2]
Mycological Cure Rate (approx. 1 week) Disappearance of Candida in ~70% of patientsDisappearance of Candida in ~70% of patients[1]
Complete Cure Rate (end of treatment) 76%74%
Recurrence/Relapse Rate 8%6%
Indicative Cost per Treatment Course (USD) ~$2.00 - $8.00 (single 600 mg ovule)~$3.64 - $18.19 (course of tablets/cream)

Note: Cost data is indicative and can vary based on geographical location, manufacturer, and whether the product is prescription or over-the-counter. Clinical and mycological cure rates can also vary depending on the specific study, patient population, and the strain of Candida.

Experimental Protocols

A thorough understanding of the methodologies employed in clinical trials is paramount for the critical appraisal of efficacy data. Below are detailed protocols for key experiments cited in the comparative studies.

Protocol for Assessment of Clinical Cure
  • Patient Enrollment: Postmenarchal females with a clinical diagnosis of VVC, defined by the presence of two or more signs and symptoms of at least moderate severity (e.g., itching, burning, irritation, edema, redness, or excoriation), are enrolled.

  • Baseline Assessment: A baseline clinical assessment is conducted, often using a standardized scoring system to quantify the severity of symptoms.

  • Treatment Administration: Patients are randomly assigned to receive either this compound or clotrimazole according to the study's treatment regimen (e.g., single-dose this compound 600 mg ovule or a course of clotrimazole 500 mg tablets).

  • Follow-up Assessments: Patients are re-evaluated at specified time points (e.g., 7 days and 3-4 weeks post-treatment).

  • Definition of Clinical Cure: Clinical cure is defined as the complete resolution of all presenting signs and symptoms of VVC at the follow-up assessment.

Protocol for Assessment of Mycological Cure
  • Sample Collection: A vaginal swab is collected from the inflamed vaginal mucosa or secretions at baseline and at each follow-up visit.

  • Microscopy: The collected specimen is subjected to microscopic examination using a potassium hydroxide (B78521) (KOH) or saline preparation to identify yeast forms (budding yeast, pseudohyphae, or hyphae).

  • Fungal Culture: The vaginal swab is also used to inoculate a fungal culture medium (e.g., Sabouraud dextrose agar). The culture is incubated under appropriate conditions to allow for the growth of Candida species.

  • Species Identification: If yeast growth is observed, further tests are conducted to identify the specific Candida species.

  • Definition of Mycological Cure: Mycological cure is defined as a negative result on both microscopy and fungal culture at the follow-up assessment.

Visualizing Methodologies and Mechanisms

To further elucidate the processes involved in the evaluation and action of these antifungals, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for VVC Clinical Trials cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_treatment Treatment Phase cluster_followup Follow-up Assessment cluster_outcome Outcome Assessment Patient Patient with VVC Symptoms InclusionCriteria Inclusion Criteria Met? (≥2 moderate symptoms) Patient->InclusionCriteria Enrollment Patient Enrolled InclusionCriteria->Enrollment Yes ClinicalScoring Clinical Symptom Scoring Enrollment->ClinicalScoring VaginalSwab1 Vaginal Swab Collection Enrollment->VaginalSwab1 Randomization Randomization Enrollment->Randomization Microscopy1 Microscopy (KOH/Saline) VaginalSwab1->Microscopy1 Culture1 Fungal Culture VaginalSwab1->Culture1 This compound This compound (e.g., 600mg ovule) Randomization->this compound Clotrimazole Clotrimazole (e.g., 500mg tablet) Randomization->Clotrimazole FollowUpVisit Follow-up Visit (e.g., Day 7 & Day 28) This compound->FollowUpVisit Clotrimazole->FollowUpVisit ClinicalReassessment Clinical Reassessment FollowUpVisit->ClinicalReassessment VaginalSwab2 Vaginal Swab Collection FollowUpVisit->VaginalSwab2 ClinicalCure Clinical Cure Assessment ClinicalReassessment->ClinicalCure Microscopy2 Microscopy VaginalSwab2->Microscopy2 Culture2 Fungal Culture VaginalSwab2->Culture2 MycologicalCure Mycological Cure Assessment Microscopy2->MycologicalCure Culture2->MycologicalCure CostEffectiveness Cost-Effectiveness Analysis ClinicalCure->CostEffectiveness MycologicalCure->CostEffectiveness

Caption: Workflow of a typical clinical trial comparing antifungal treatments for VVC.

Azole_Mechanism Mechanism of Action of Azole Antifungals cluster_fungal_cell Candida Cell Azole This compound / Clotrimazole Erg11p Lanosterol 14α-demethylase (CYP51) Azole->Erg11p Inhibition Lanosterol Lanosterol Lanosterol->Erg11p Substrate Ergosterol Ergosterol Erg11p->Ergosterol Catalyzes conversion MembraneDisruption Membrane Disruption & Increased Permeability Erg11p->MembraneDisruption Inhibition leads to CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Essential component FenticonazoleSpecific This compound-Specific Actions ProteaseInhibition Inhibition of Secreted Aspartyl Proteases (SAPs) FenticonazoleSpecific->ProteaseInhibition OxidaseBlockade Blockade of Cytochrome Oxidases & Peroxidases FenticonazoleSpecific->OxidaseBlockade This compound This compound

Caption: The signaling pathway illustrating the mechanism of action for azole antifungals.

Conclusion

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Fenticonazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Fenticonazole in a laboratory setting. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a secure research environment. This compound nitrate (B79036) is classified as a reproductive toxin (Category 1A/1B) and requires specific handling precautions.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

Protection Type Specific Equipment Standards & Remarks
Eye/Face Protection Safety goggles with side-shieldsMust conform to EN 166 (EU) or be NIOSH (US) approved.[3]
Hand Protection Chemical-impermeable protective glovesGloves must be inspected prior to use. Wash and dry hands after handling.[3]
Body Protection Impervious clothing; Polyethylene-coated polypropylene (B1209903) gownA lab coat is not sufficient. Gowns should be disposable.[1]
Respiratory Protection A suitable respirator or self-contained breathing apparatusUse in well-ventilated areas or with appropriate exhaust ventilation. A full-face respirator should be used if exposure limits are exceeded or irritation occurs.

Operational Plan for this compound Handling

This section details the step-by-step procedures for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, tightly sealed. Recommended storage temperatures are 4°C or -20°C.

  • Segregation: Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.

  • Access: Store in a locked-up location.

Handling and Experimental Use
  • Ventilation: All handling procedures must be conducted in a well-ventilated area with appropriate exhaust ventilation.

  • PPE: Don the full required personal protective equipment as detailed in the table above before handling.

  • Avoid Contamination: Avoid contact with eyes, skin, and inhalation of dust or aerosols.

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.

Emergency Procedures

Accidental Release:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is adequately ventilated.

  • Containment: Wearing full PPE, prevent further leakage or spillage. Keep the substance away from drains and water courses.

  • Clean-up: Absorb spills with a finely-powdered liquid-binding material like diatomite. Decontaminate surfaces and equipment by scrubbing with alcohol.

  • Disposal: Collect all contaminated materials in a suitable, closed container for disposal according to regulations.

First Aid:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with plenty of water. Consult a physician.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) but avoid mouth-to-mouth resuscitation. Seek medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a physician immediately.

Disposal Plan
  • Waste Substance: Dispose of this compound in accordance with all applicable federal, state, and local regulations. This may involve removal to a licensed chemical destruction plant or controlled incineration.

  • Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill or through controlled incineration for combustible materials.

  • Environmental Protection: Do not allow the chemical to enter drains, water courses, or the soil.

This compound Handling Workflow

Fenticonazole_Handling_Workflow cluster_setup Preparation cluster_handling Experimental Procedure cluster_cleanup Post-Procedure & Disposal cluster_emergency Emergency Response A Receive & Inspect Shipment B Store in Cool, Ventilated, Secure Area A->B C Don Full PPE: Goggles, Gloves, Gown, Respirator B->C D Handle in Ventilated Hood C->D E Perform Experiment D->E Spill Spill Occurs D->Spill Exposure Personnel Exposure D->Exposure F Decontaminate Work Area E->F G Dispose of Waste per Regulations F->G H Remove & Dispose of PPE G->H I Wash Hands Thoroughly H->I Spill_Response Evacuate, Ventilate, Contain, Clean-up Spill->Spill_Response First_Aid Administer First Aid & Seek Medical Attention Exposure->First_Aid

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.